5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-morpholin-4-yl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEQVWNRKBMEHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375036 | |
| Record name | 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496057-17-1 | |
| Record name | 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 496057-17-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine. This molecule integrates two pharmacologically significant scaffolds: the morpholine ring, known for improving the pharmacokinetic profiles of drug candidates, and the 1,3,4-oxadiazole core, a versatile bioisostere for amide and ester groups with a wide range of biological activities.[1][2][3] This document outlines a proposed synthetic pathway, detailed experimental protocols, and a thorough characterization strategy. It is intended for researchers and professionals in the fields of medicinal chemistry and drug development, offering both theoretical grounding and practical insights into the chemistry of this promising compound.
Introduction: The Scientific Rationale
The convergence of privileged structures in a single molecular entity is a well-established strategy in medicinal chemistry for the discovery of novel therapeutic agents with enhanced efficacy and favorable drug-like properties. The title compound, this compound, is a prime example of this approach.
-
The Morpholine Moiety: Morpholine is a six-membered heterocycle containing both an amine and an ether functional group.[4] Its incorporation into bioactive molecules is often associated with improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][5] The morpholine ring can also participate in crucial hydrogen bonding interactions with biological targets.[5]
-
The 1,3,4-Oxadiazole Core: The 1,3,4-oxadiazole ring is a five-membered heterocycle that is frequently employed as a bioisostere of amide and ester functionalities.[2] This substitution can lead to enhanced stability against enzymatic degradation and can modulate the electronic and conformational properties of a molecule. Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][6]
The combination of these two scaffolds in this compound presents a unique opportunity for the development of novel drug candidates with potentially synergistic or enhanced biological activities.
Proposed Synthesis Pathway
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Physicochemical properties of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine
An In-Depth Technical Guide to the Physicochemical Properties of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine
Foreword: The Physicochemical Blueprint of a Drug Candidate
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinically effective therapeutic is paved with rigorous scientific evaluation. A molecule's biological activity, while paramount, is only one facet of its potential. Its ultimate success is profoundly dictated by its physicochemical properties—the intrinsic traits that govern its interaction with the complex biological milieu.[1][2] These properties, including acidity (pKa), lipophilicity (logP), and solubility, are the gatekeepers of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, influencing everything from oral bioavailability to target engagement and potential toxicity.[3][4][5]
This guide focuses on This compound , a compound built upon the 1,3,4-oxadiazole core. This heterocyclic scaffold is a "privileged structure" in medicinal chemistry, renowned for its metabolic stability and its presence in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7][8][9][10] Understanding the physicochemical blueprint of this specific derivative is therefore a critical step in assessing its viability as a drug development candidate. Herein, we provide not just the data, but the causality behind the experimental methodologies required to accurately characterize this promising molecule.
Molecular Identity and Core Characteristics
A thorough analysis begins with the foundational attributes of the molecule. These properties are often predicted computationally in the early stages of discovery to triage candidates before committing to more resource-intensive experimental work.
Chemical Structure:
Figure 1. 2D structure of this compound.
The structure reveals three key functional regions that dictate its properties:
-
A 1,3,4-oxadiazole ring: A stable, polar, and hydrogen bond-accepting heterocycle.
-
A morpholine moiety: A saturated heterocycle that can influence solubility and metabolic stability.
-
A primary amine (-NH2) group: A key site for protonation, acting as a hydrogen bond donor and significantly impacting pKa and solubility.
Table 1: Core Molecular Identifiers and Predicted Properties
| Property | Value | Source |
| CAS Number | 496057-17-1 | [11] |
| Molecular Formula | C₆H₁₀N₄O₂ | [11] |
| Molecular Weight | 170.17 g/mol | [11] |
| Melting Point | 186-188°C (Predicted) | [11][12] |
| Boiling Point | 347.8 ± 52.0 °C (Predicted) | [12] |
| Density | 1.369 ± 0.06 g/cm³ (Predicted) | [12] |
Acidity Constant (pKa): The Ionization Gatekeeper
2.1 Scientific Significance
The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its ionized and non-ionized forms. This is arguably one of the most critical physicochemical parameters, as the charge state of a drug profoundly affects its solubility, its ability to cross lipid membranes (permeability), its binding affinity to the target protein, and its susceptibility to certain clearance mechanisms.[3][5] For this compound, the primary amine is the most likely site of protonation, making it a basic compound.
2.2 Predicted Data
Computational models provide an initial estimate, which must be confirmed experimentally.
-
Predicted pKa: 1.07 ± 0.20[12]
This predicted value seems unusually low for a primary amine and highlights the necessity of experimental verification, as the electronic environment of the oxadiazole ring can significantly influence basicity.
2.3 Experimental Protocol: Potentiometric Titration
Potentiometric titration remains a high-precision, gold-standard method for pKa determination due to its accuracy and reliability.[13]
Methodology:
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the compound and dissolve it in a known volume (e.g., 20 mL) of an appropriate solvent system (e.g., water or a water/co-solvent mix if solubility is low). A background electrolyte like 0.15 M KCl is often included to maintain constant ionic strength.
-
Initial pH Adjustment: Acidify the solution to a starting pH of ~1.8-2.0 using a standardized titrant (e.g., 0.1 M HCl) to ensure the analyte is fully protonated.
-
Titration: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated pH electrode into the solution.[14]
-
Data Acquisition: Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH). After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[14] Continue until a pH of ~12 is reached.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve. Specifically, the pKa is equal to the pH at the half-equivalence point, where half of the compound has been neutralized.[14] Perform at least three replicate titrations to ensure reproducibility.[14]
Causality Behind the Protocol: This method directly measures the change in proton concentration (pH) as a strong base is added to neutralize the protonated form of the drug. The inflection point of the curve represents the point of maximum buffering capacity, which corresponds directly to the pKa of the ionizable group.
Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (logP): The Membrane-Crossing Predictor
3.1 Scientific Significance
Lipophilicity, the "oil-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[3][15] It is typically measured as the partition coefficient (P) between an organic solvent (most commonly n-octanol) and water. The logarithmic value, logP, is used for convenience. For ionizable compounds, the distribution coefficient (logD) is measured at a specific pH (e.g., physiological pH 7.4) and is more biologically relevant as it accounts for both the neutral and ionized species.[15] A balanced logP/D (typically between 1 and 3) is often sought for orally administered drugs.
3.2 Predicted Data
No predicted logP value for this specific compound was found in the initial search. The presence of the polar morpholine and amine groups suggests it may have relatively low lipophilicity, but the oxadiazole and hydrocarbon backbone will contribute to it. Experimental determination is essential.
3.3 Experimental Protocol: Shake-Flask Method for logD₇.₄
The shake-flask method is the traditional and most direct way to measure lipophilicity, considered the "gold standard" for its accuracy when performed correctly.[16]
Methodology:
-
Phase Preparation: Prepare a buffered aqueous phase at pH 7.4 (e.g., phosphate-buffered saline). Pre-saturate this buffer with n-octanol and, conversely, pre-saturate n-octanol with the buffer by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.
-
Sample Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock solution to a vial containing a known volume of the pre-saturated n-octanol. The initial concentration should be high enough for accurate detection in both phases.
-
Equilibration: Cap the vial and shake it gently at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 1-24 hours) to allow the compound to partition and reach equilibrium between the two phases.[16][17]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Concentration Analysis: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol layer ([organic]) and the aqueous layer ([aqueous]) using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀ ([concentration in octanol] / [concentration in aqueous buffer])
Causality Behind the Protocol: This method physically mimics the partitioning of a drug between a lipid-like environment (n-octanol) and an aqueous environment (buffer). By allowing the system to reach thermodynamic equilibrium and then directly measuring the concentration in each phase, it provides an unambiguous measure of the compound's relative affinity for these two environments at a biologically relevant pH.
Workflow for logD Determination by Shake-Flask Method.
Aqueous Solubility: The Prerequisite for Absorption
4.1 Scientific Significance
For a drug to be absorbed from the gastrointestinal tract or to be formulated for intravenous administration, it must first dissolve in an aqueous medium. Poor aqueous solubility is a leading cause of failure for drug candidates in development.[18] Thermodynamic solubility represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium and is a fundamental property to determine early.
4.2 Predicted Data
4.3 Experimental Protocol: Equilibrium Shake-Flask Solubility
This method determines the thermodynamic equilibrium solubility and is considered the benchmark for solubility measurements.[18]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a specific aqueous buffer (e.g., buffers at pH 2.0, 5.0, and 7.4 to assess pH-dependent solubility). The presence of visible solid material is required to ensure saturation is reached.[18]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that a true thermodynamic equilibrium between the dissolved and solid-state compound is achieved.
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to sediment the excess solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant, taking care not to disturb the solid material. The sample should be immediately filtered (e.g., using a 0.45 µm PVDF filter) to remove any remaining microscopic particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
-
Data Reporting: The solubility is reported in units such as mg/mL or µM.
Causality Behind the Protocol: By introducing a surplus of the solid compound and allowing sufficient time for equilibration, this protocol ensures that the resulting solution is truly saturated. The subsequent separation and analysis of the supernatant provide a direct measurement of the maximum concentration the solvent can hold at that specific temperature and pH, defining its thermodynamic solubility.
Workflow for Equilibrium Solubility Determination.
Synthesis Context
While not a physicochemical property, understanding the synthetic accessibility of the 1,3,4-oxadiazole core is relevant for any drug development program. These heterocycles are commonly synthesized through robust and well-established chemical reactions. A frequent approach involves the cyclodehydration of intermediate N,N'-diacylhydrazines using reagents like phosphorus oxychloride.[19] Another common route is the reaction of acid hydrazides with reagents such as cyanogen bromide or orthoesters.[6] The amenability of this scaffold to various synthetic strategies facilitates the generation of analogues for structure-activity relationship (SAR) studies.
Conclusion and Forward Look
The physicochemical profile of this compound provides the foundational data necessary to advance its evaluation as a drug candidate. While computational predictions offer valuable initial guidance, this guide underscores the indispensability of rigorous experimental determination of its pKa, logD, and aqueous solubility. These three parameters form a critical triad that will dictate the compound's ADME properties and ultimate in vivo performance. The protocols detailed herein represent robust, validated methods that will yield the high-quality data required for informed decision-making in any drug discovery pipeline. The favorable synthetic accessibility of the 1,3,4-oxadiazole core further enhances the attractiveness of this compound series, allowing for systematic optimization of these crucial physicochemical properties to achieve the ideal balance required for a successful therapeutic agent.
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A Deep Dive into the Spectroscopic Signature of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine: A Technical Guide
For Immediate Release
A Comprehensive Spectroscopic Analysis of a Promising Heterocyclic Scaffold
This technical guide provides an in-depth spectroscopic analysis of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document, intended for researchers, scientists, and professionals in the field, offers a detailed examination of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. By explaining the causality behind experimental choices and providing a self-validating interpretation of the spectral data, this guide aims to serve as an authoritative resource for the characterization of this and similar molecular architectures.
Introduction
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[1][2][3] The title compound, this compound, incorporates this key heterocycle along with a morpholine moiety and a primary amine, features that can significantly influence its physicochemical properties and biological interactions. Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the electronic environment of such novel compounds. This guide will walk through the expected spectroscopic data for this molecule, drawing upon established principles and data from analogous structures.
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents several key features that will be interrogated by spectroscopic methods. The molecule is composed of three main components: a 1,3,4-oxadiazole ring, a morpholine ring, and a primary amine group.
Caption: Key functional components of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid signal overlap and to ensure the solubility of the compound.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Employ a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range (typically 0-180 ppm).
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.
¹H NMR Spectral Analysis
The proton NMR spectrum is expected to show distinct signals for the morpholine and amine protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₂-N (Morpholine) | ~3.4 - 3.6 | Triplet (t) | 4H | Protons on carbons adjacent to the nitrogen of the morpholine ring. The triplet arises from coupling to the adjacent -CH₂-O protons.[4][5] |
| -CH₂-O (Morpholine) | ~3.7 - 3.9 | Triplet (t) | 4H | Protons on carbons adjacent to the oxygen of the morpholine ring, deshielded relative to the -CH₂-N protons.[4][5] |
| -NH₂ (Amine) | ~5.0 - 7.0 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can be highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange. |
Note: The morpholine protons often appear as two distinct triplets due to the chair conformation of the ring, which makes the axial and equatorial protons on each carbon chemically non-equivalent. However, rapid ring inversion at room temperature can lead to averaged signals, appearing as deceptively simple triplets.[6]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C2 (Oxadiazole) | ~165 - 170 | Carbon atom of the oxadiazole ring attached to the amine group. This carbon is highly deshielded due to the adjacent heteroatoms.[7][8] |
| C5 (Oxadiazole) | ~160 - 165 | Carbon atom of the oxadiazole ring attached to the morpholine nitrogen.[7][8] |
| -CH₂-N (Morpholine) | ~45 - 50 | Carbons adjacent to the nitrogen in the morpholine ring. |
| -CH₂-O (Morpholine) | ~65 - 70 | Carbons adjacent to the oxygen in the morpholine ring, deshielded by the electronegative oxygen atom.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum on an FTIR spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.
IR Spectral Analysis
The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=N, and C-O bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100 - 3400 | N-H stretching | Primary Amine (-NH₂) | Medium, often two bands |
| 2850 - 3000 | C-H stretching | Morpholine (-CH₂) | Medium to Strong |
| ~1650 | C=N stretching | 1,3,4-Oxadiazole ring | Medium to Strong[1][9] |
| ~1550 | N-H bending | Primary Amine (-NH₂) | Medium |
| 1050 - 1150 | C-O-C stretching | 1,3,4-Oxadiazole and Morpholine | Strong[1][9] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Mass Spectral Analysis
The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺.
Expected Molecular Ion:
-
Molecular Formula: C₆H₁₀N₄O₂
-
Molecular Weight: 170.17 g/mol
-
Expected [M+H]⁺: m/z 171.09
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion can provide further structural information. Key fragmentations may include the cleavage of the morpholine ring and the 1,3,4-oxadiazole ring.
Caption: A plausible fragmentation pathway in ESI-MS.
Conclusion
The comprehensive spectroscopic analysis outlined in this technical guide provides a robust framework for the characterization of this compound. The predicted NMR, IR, and MS data, based on established principles and data from analogous structures, offer a detailed spectroscopic signature for this compound. This information is crucial for researchers in the fields of medicinal chemistry and drug development, enabling them to confidently synthesize, identify, and further investigate this and related heterocyclic scaffolds. The provided methodologies and interpretations serve as a valuable resource for ensuring the scientific integrity of their work.
References
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ResearchGate. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Available from: [Link]
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MDPI. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Available from: [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available from: [Link]
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ACS Omega. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Available from: [Link]
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ACS Publications. 1,3,4-Oxadiazole. Available from: [Link]
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ACD/Labs. Recognizing the NMR pattern for morpholine. Available from: [Link]
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PubMed. 1H and 13C NMR spectra of N-substituted morpholines. Available from: [Link]
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ResearchGate. ¹H NMR signals for methylene protons of morpholine group. Available from: [Link]
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Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. Available from: [Link]
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ResearchGate. 1H NMR spectrum of compound 4. Available from: [Link]
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A Comprehensive In Silico Analysis of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico evaluation of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine, a novel small molecule with therapeutic potential. In the absence of pre-existing experimental data for this specific compound, this document outlines a robust, multi-stage computational workflow. This process begins with predictive modeling to identify likely biological targets and progresses through molecular docking, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling, molecular dynamics simulations, and binding free energy calculations. The methodologies detailed herein are designed to be self-validating, providing a rigorous and cost-effective strategy for elucidating the compound's mechanism of action and assessing its drug-like properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of computational drug discovery.
Introduction: The Rationale for In Silico First
Given the novelty of this compound and the absence of empirical data, a computational-first approach is the most logical and resource-efficient strategy.[7] By leveraging a suite of in silico tools, we can generate initial hypotheses about its biological targets, binding affinity, and overall drug-likeness, thereby guiding subsequent experimental validation.[8]
This guide will detail a systematic and rigorous in silico workflow designed to thoroughly characterize this compound. We will begin by predicting its most probable protein targets, followed by a detailed examination of its interactions with a selected target through molecular docking. Subsequently, we will assess its pharmacokinetic and toxicity profiles. Finally, we will employ molecular dynamics simulations to understand the dynamic behavior of the protein-ligand complex and calculate the binding free energy for a more quantitative assessment of affinity.
Stage 1: Target Identification and Ligand Preparation
The initial and most critical step in the in silico evaluation of a novel compound is the identification of its potential biological targets.[9] This process, often referred to as "target fishing" or "target prediction," utilizes computational algorithms that correlate the chemical structure of a query molecule with databases of known ligands and their targets.[10]
In Silico Target Prediction
For this compound, we will employ a consensus approach using multiple web-based servers to increase the confidence in our predictions. This strategy mitigates the biases inherent in any single algorithm.
Recommended Tools:
-
SwissTargetPrediction: This server predicts targets based on a combination of 2D and 3D similarity to known ligands.[11][12]
-
TargetHunter: This tool utilizes a novel algorithm to explore large chemogenomical databases like ChEMBL for target prediction.[10]
-
Epigenetic Target Profiler (ETP): Given the prevalence of 1,3,4-oxadiazole derivatives in cancer research, this tool can predict interactions with epigenetic targets.[13]
Protocol:
-
Obtain the 2D structure of this compound and convert it to a SMILES (Simplified Molecular Input Line Entry System) string.
-
Submit the SMILES string to each of the recommended target prediction servers.
-
Compile and compare the lists of predicted targets. Prioritize targets that are consistently predicted across multiple platforms and are implicated in disease pathways of high therapeutic interest (e.g., oncology, inflammation, neurodegenerative diseases).
Ligand Preparation
Accurate 3D representation of the ligand is paramount for successful docking and simulation studies. This involves generating a low-energy 3D conformation and assigning correct atom types and charges.
Protocol:
-
Use a molecular modeling software (e.g., Avogadro, ChemDraw) to build the 3D structure of this compound.
-
Perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
Save the optimized structure in a standard format like .mol2 or .pdb.
Stage 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[14] For this guide, we will focus on the widely used and freely available software, AutoDock Vina.
Receptor Preparation
For the purpose of this guide, let's assume that our target prediction has identified Cyclooxygenase-2 (COX-2) as a high-probability target, a common target for anti-inflammatory drugs and a known interactor with 1,3,4-oxadiazole derivatives.[15][16] We will use the crystal structure of human COX-2 (PDB ID: 5IKR) for our docking study.
Protocol:
-
Download the PDB file for 5IKR from the Protein Data Bank.
-
Using a molecular visualization tool like PyMOL or UCSF Chimera, remove all water molecules, co-factors, and any existing ligands from the protein structure.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein atoms using AutoDockTools (ADT).[17]
-
Save the prepared receptor in the .pdbqt format.
Docking Simulation with AutoDock Vina
Protocol:
-
Grid Box Generation: Define the binding site on the receptor. This is typically centered on the active site where the native ligand binds. The grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling.
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the center and dimensions of the grid box, and the number of binding modes to generate.
-
Running the Docking: Execute AutoDock Vina from the command line, specifying the configuration file.
-
Analysis of Results: Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is considered the most favorable. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor for the best-scoring pose using a visualization tool.
Stage 3: ADMET Profiling
Early assessment of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial to de-risk drug development projects.[18] In silico ADMET prediction tools leverage machine learning models trained on large datasets of experimental data.[19]
Recommended Tools:
-
pkCSM: Predicts pharmacokinetic and toxicity properties of small molecules.[21]
-
ADMETlab: A comprehensive online platform for ADMET prediction.[21]
Protocol:
-
Submit the SMILES string of this compound to the selected ADMET prediction servers.
-
Analyze the predicted properties, paying close attention to:
-
Absorption: Caco-2 permeability, human intestinal absorption.
-
Distribution: Blood-brain barrier permeability, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: AMES mutagenicity, hERG inhibition, hepatotoxicity.
-
-
Evaluate the compound's overall drug-likeness based on established rules like Lipinski's Rule of Five.
Stage 4: Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the protein-ligand interaction, MD simulations offer a dynamic view, revealing the stability of the complex and conformational changes over time. We will use GROMACS, a high-performance and widely used MD simulation package.[1]
System Preparation
Protocol:
-
Force Field Selection: Choose a suitable force field for the protein and ligand. The CHARMM36 force field is a robust choice for protein-ligand simulations.[1]
-
Ligand Parametrization: Generate topology and parameter files for this compound using a server like CGenFF.[1]
-
Complex Formation: Combine the prepared protein and the best-docked pose of the ligand into a single coordinate file.
-
Solvation and Ionization: Place the complex in a periodic box of water molecules and add ions to neutralize the system and mimic physiological salt concentration.
MD Simulation Workflow
Caption: A typical workflow for molecular dynamics simulation.
Protocol:
-
Energy Minimization: Remove any steric clashes or unfavorable geometries in the initial system.
-
NVT Equilibration: Heat the system to the desired temperature while keeping the volume constant. Position restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.
-
NPT Equilibration: Bring the system to the correct pressure and density. Position restraints are gradually released.
-
Production MD: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD), flexibility of protein residues (e.g., Root Mean Square Fluctuation - RMSF), and specific interactions (e.g., hydrogen bond analysis).
Stage 5: Binding Free Energy Calculations
Binding free energy calculations provide a more accurate estimation of the binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods that offer a good balance between accuracy and computational cost.[22]
Protocol:
-
Snapshot Extraction: Extract a series of snapshots (frames) from the stable portion of the MD trajectory.
-
MM/PBSA or MM/GBSA Calculation: For each snapshot, calculate the binding free energy using the following equation:
ΔG_binding = G_complex - (G_receptor + G_ligand)
Where the free energy (G) of each species is calculated as the sum of the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy.
-
Average Binding Free Energy: Average the binding free energies calculated from all the snapshots to obtain the final estimate.
Data Presentation and Interpretation
Table 1: Summary of In Silico Predictions for this compound
| Parameter | Predicted Value | Method/Tool | Interpretation |
| Top Predicted Target | Cyclooxygenase-2 (COX-2) | SwissTargetPrediction, TargetHunter | Potential anti-inflammatory activity. |
| Docking Score (COX-2) | -8.5 kcal/mol (Example value) | AutoDock Vina | Strong predicted binding affinity. |
| Key Interacting Residues | Arg120, Tyr355, Ser530 (Example) | Visualization (PyMOL) | Hydrogen bonding and hydrophobic interactions with key active site residues. |
| Lipinski's Rule of Five | 0 Violations | ADMET-AI | Good predicted oral bioavailability. |
| Blood-Brain Barrier | Low Permeability | pkCSM | Likely to have limited CNS effects. |
| hERG Inhibition | Non-inhibitor | ADMETlab | Low risk of cardiotoxicity. |
| MD Simulation RMSD | Stable (< 2 Å) | GROMACS | The protein-ligand complex is stable over the simulation time. |
| MM/PBSA ΔG_binding | -30.2 kcal/mol (Example value) | g_mmpbsa | Favorable binding free energy, confirming strong affinity. |
Conclusion and Future Directions
This in silico workflow provides a comprehensive and scientifically rigorous approach to the initial characterization of this compound. The hypothetical results presented suggest that this compound is a promising candidate for further investigation as a potential COX-2 inhibitor with a favorable drug-like profile.
The true value of this computational analysis lies in its ability to generate testable hypotheses and guide experimental work. The next logical steps would be:
-
In Vitro Validation: Synthesize the compound and perform in vitro assays to confirm its inhibitory activity against the predicted target (COX-2).
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to explore the SAR and optimize potency and selectivity.
-
Experimental ADME and Toxicology: Conduct in vitro and in vivo experiments to validate the predicted ADMET properties.
By integrating computational and experimental approaches, the drug discovery and development process can be significantly accelerated, leading to the identification of novel therapeutic agents with improved efficacy and safety profiles.
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The specific compound, 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine, integrates the established bioactivity of the 1,3,4-oxadiazole ring with a morpholine moiety, a group known to enhance the physicochemical and pharmacokinetic properties of drug candidates.[4] While the therapeutic potential of this compound can be inferred from its structural alerts, a detailed understanding of its mechanism of action (MoA) is currently lacking in the public domain. This technical guide presents a comprehensive, multi-faceted research plan designed to thoroughly investigate and elucidate the MoA of this compound. The proposed studies will encompass initial broad-spectrum screening to identify potential biological activities, followed by in-depth target identification and validation, and culminating in a detailed analysis of the downstream signaling pathways and cellular phenotypes. This document serves as a strategic roadmap for researchers and drug development professionals seeking to characterize novel 1,3,4-oxadiazole derivatives.
Introduction: The Therapeutic Promise of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This privileged scaffold is a common feature in a multitude of biologically active compounds due to its favorable metabolic stability, its ability to participate in hydrogen bonding, and its role as a bioisostere for amide and ester functionalities.[5] The diverse therapeutic applications of 1,3,4-oxadiazole derivatives are well-documented, with examples including anticancer, antibacterial, antifungal, anti-inflammatory, and antidiabetic agents.[1][6]
The subject of this guide, this compound, presents a compelling case for investigation. The morpholine ring is a common substituent in approved drugs, often conferring improved solubility, metabolic stability, and target engagement. Its incorporation into the 1,3,4-oxadiazole framework suggests the potential for a novel pharmacological profile. This guide outlines a systematic approach to unraveling the MoA of this specific molecule, thereby providing the foundational knowledge necessary for its potential development as a therapeutic agent.
Phase 1: Broad-Spectrum Phenotypic Screening
The initial phase of MoA studies should involve a broad-based phenotypic screening approach to identify the potential therapeutic areas where this compound may exert its effects. This unbiased strategy allows for the discovery of unexpected activities and provides the initial direction for more focused investigations.
Rationale for Experimental Choices
A panel of cell-based assays representing diverse disease areas will be employed. This approach maximizes the probability of identifying a significant biological effect. The selection of cell lines and assays is critical and should be based on their relevance to major therapeutic areas and the known activities of other 1,3,4-oxadiazole derivatives.
Experimental Protocols
2.2.1 In Vitro Antiproliferative Assay
-
Objective: To assess the cytotoxic or cytostatic effects of the compound on a panel of human cancer cell lines.
-
Protocol:
-
Seed cells from a diverse panel of cancer cell lines (e.g., NCI-60 panel) in 96-well plates at their optimal densities.
-
The following day, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®).
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
2.2.2 Anti-inflammatory Activity Assay
-
Objective: To determine the compound's ability to modulate inflammatory responses in vitro.
-
Protocol:
-
Culture murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Pre-treat cells with varying concentrations of the test compound for 1 hour.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS).
-
After 24 hours, measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.
-
2.2.3 Antimicrobial Susceptibility Testing
-
Objective: To evaluate the compound's activity against a panel of pathogenic bacteria and fungi.
-
Protocol:
-
Perform broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Test the compound against representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Determine the minimum inhibitory concentration (MIC) for each microbial strain.
-
Data Presentation
The quantitative data from these initial screens should be summarized in a clear and concise table for easy comparison of the compound's activity across different biological systems.
| Assay | Cell Line / Organism | Endpoint | Result (IC50 / MIC in µM) |
| Antiproliferative | MCF-7 (Breast Cancer) | IC50 | To be determined |
| Antiproliferative | A549 (Lung Cancer) | IC50 | To be determined |
| Anti-inflammatory | RAW 264.7 | TNF-α Inhibition (IC50) | To be determined |
| Antibacterial | S. aureus | MIC | To be determined |
| Antifungal | C. albicans | MIC | To be determined |
Phase 2: Target Identification and Validation
Assuming a significant "hit" is identified in the phenotypic screens (e.g., potent anticancer activity), the next critical phase is to identify the molecular target(s) of this compound.
Rationale for Experimental Choices
A combination of computational and experimental approaches will be employed for target identification. This integrated strategy increases the likelihood of successfully identifying and validating the direct biological target. Photoaffinity labeling is a powerful technique for covalently capturing the binding partners of a compound directly in a complex biological system.[7]
Experimental Workflow
Caption: A multi-pronged approach to target identification and validation.
Experimental Protocols
3.3.1 In Silico Target Prediction
-
Objective: To generate a preliminary list of potential protein targets based on the compound's chemical structure.
-
Protocol:
-
Submit the 2D structure of this compound to various reverse pharmacophore mapping servers (e.g., PharmMapper, SwissTargetPrediction).
-
Analyze the output, which will be a ranked list of potential protein targets.
-
Prioritize targets based on their relevance to the observed phenotype.
-
3.3.2 Photoaffinity Labeling
-
Objective: To covalently link the compound to its direct binding partners in a cellular context.
-
Protocol:
-
Synthesize a derivative of this compound that incorporates a photoactivatable group (e.g., a diazirine) and a reporter tag (e.g., a biotin or a clickable alkyne).
-
Incubate the photoaffinity probe with intact cells or cell lysates.
-
Expose the mixture to UV light to induce covalent cross-linking.
-
Lyse the cells (if applicable) and enrich the biotin-tagged proteins using streptavidin beads.
-
Identify the captured proteins by mass spectrometry.
-
3.3.3 Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement in a cellular environment.
-
Protocol:
-
Treat intact cells with the compound or a vehicle control.
-
Heat the cells at a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting. A shift in the melting curve indicates target engagement.
-
Phase 3: Downstream Pathway Analysis and Phenotypic Characterization
Once a primary target is validated, the subsequent step is to delineate the downstream signaling pathways that are modulated by the compound-target interaction and to characterize the resulting cellular phenotypes in greater detail.
Rationale for Experimental Choices
Understanding the downstream consequences of target engagement is crucial for a complete MoA profile. A combination of transcriptomic, proteomic, and cell-based assays will provide a comprehensive view of the compound's effects on cellular signaling and function.
Signaling Pathway Analysis Workflow
Caption: Workflow for dissecting downstream signaling pathways.
Experimental Protocols
4.3.1 RNA-Sequencing (RNA-Seq)
-
Objective: To obtain a global view of the transcriptional changes induced by the compound.
-
Protocol:
-
Treat cells with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Isolate total RNA and perform library preparation.
-
Sequence the libraries on a next-generation sequencing platform.
-
Perform differential gene expression analysis and pathway enrichment analysis to identify modulated signaling pathways.
-
4.3.2 Phospho-proteomics
-
Objective: To identify changes in protein phosphorylation, which are key events in signal transduction.
-
Protocol:
-
Treat cells with the compound for short durations (e.g., 15, 30, 60 minutes).
-
Lyse the cells and digest the proteins.
-
Enrich for phosphopeptides using titanium dioxide or immobilized metal affinity chromatography (IMAC).
-
Analyze the phosphopeptides by LC-MS/MS to identify and quantify changes in phosphorylation sites.
-
4.3.3 Cell Cycle Analysis
-
Objective: If an antiproliferative effect is observed, to determine the specific phase of the cell cycle at which the compound exerts its effect.
-
Protocol:
-
Treat cells with the compound for 24-48 hours.
-
Fix the cells in ethanol and stain the DNA with propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
Conclusion
The systematic and multi-pronged approach outlined in this technical guide provides a robust framework for the comprehensive elucidation of the mechanism of action of this compound. By progressing from broad phenotypic screening to specific target identification and detailed pathway analysis, this research plan will generate the critical data necessary to understand the compound's biological effects at a molecular level. The insights gained will be invaluable for guiding its future development as a potential therapeutic agent.
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Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (n.d.). ResearchGate. Retrieved from [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). National Institutes of Health. Retrieved from [Link]
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5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. (2022). MDPI. Retrieved from [Link]
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The Pivotal Role of the 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine Scaffold in Modern Drug Discovery: An In-depth Technical Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] When integrated with a morpholine ring at the 5-position and an amine group at the 2-position, it forms the 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine core, a scaffold of significant interest for the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this core, offering insights into the chemical nuances that drive their biological efficacy. We will delve into the synthesis, biological evaluation, and the critical interplay of structural modifications that modulate the activity of these compounds, with a particular focus on their potential as anticancer and antimicrobial agents.
Introduction: The Convergence of Two Privileged Scaffolds
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that imparts favorable physicochemical properties and diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.[1][2][3] Its metabolic stability and ability to act as a bioisostere for amide and ester groups make it a highly attractive component in drug design.[4]
The morpholine ring, a six-membered saturated heterocycle containing an oxygen and a nitrogen atom, is another privileged scaffold in medicinal chemistry.[5][6] Its incorporation into drug candidates often enhances aqueous solubility, metabolic stability, and can contribute to favorable interactions with biological targets. The morpholine moiety is a common feature in a number of approved drugs.[6]
The amalgamation of these two scaffolds in the this compound core creates a unique chemical entity with significant potential for therapeutic innovation. This guide will explore the SAR of this core, providing a roadmap for the rational design of potent and selective drug candidates.
Synthetic Strategies: Constructing the Core Scaffold
The synthesis of this compound and its analogs typically involves a multi-step process. A common and effective approach is the oxidative cyclization of semicarbazone precursors.
General Synthetic Protocol
A generalized synthetic route is depicted below. The key steps involve the formation of a semicarbazide, followed by condensation with an aldehyde to yield a semicarbazone, which is then cyclized to the desired 1,3,4-oxadiazole.
Caption: Generalized synthetic scheme for this compound analogs.
Detailed Experimental Protocol: Synthesis of a Representative Analog
Synthesis of N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (Adapted from Ahsan et al., 2014)[7][8]
Step 1: Synthesis of 1-(4-methoxybenzoyl)semicarbazide A solution of 4-methoxybenzohydrazide (0.01 mol) in ethanol (20 mL) is treated with a solution of potassium cyanate (0.01 mol) in water (10 mL). The mixture is stirred at room temperature for 4 hours. The resulting solid is filtered, washed with water, and dried to afford 1-(4-methoxybenzoyl)semicarbazide.
Step 2: Synthesis of 2-(4-methoxybenzoyl)-N-(2,4-dimethylphenyl)hydrazinecarboxamide A mixture of 1-(4-methoxybenzoyl)semicarbazide (0.01 mol) and 2,4-dimethylaniline (0.01 mol) in ethanol (30 mL) is refluxed for 6 hours. The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
Step 3: Oxidative cyclization to N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine To a solution of 2-(4-methoxybenzoyl)-N-(2,4-dimethylphenyl)hydrazinecarboxamide (0.005 mol) in ethanol (25 mL), iodine (0.005 mol) and yellow mercuric oxide (0.005 mol) are added. The mixture is refluxed for 8 hours. The solvent is evaporated under reduced pressure, and the residue is poured into ice-cold water. The solid product is filtered, washed with a solution of potassium iodide and then with water, and recrystallized from ethanol.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is profoundly influenced by the nature of the substituents at the 2-amino and 5-positions of the oxadiazole ring.
Modifications at the 2-Amino Position
The amino group at the 2-position of the 1,3,4-oxadiazole ring is a critical site for modification to modulate biological activity. Studies on related N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs have provided valuable insights into the SAR at this position, particularly in the context of anticancer activity.[7][8]
Key Findings:
-
Aromatic Substituents: The presence of an aryl group on the 2-amino nitrogen is generally favorable for anticancer activity.
-
Substitution Pattern on the Aryl Ring: The position and nature of substituents on the N-aryl ring play a crucial role. For instance, N-(2,4-dimethylphenyl) substitution has been shown to be beneficial for activity against a range of cancer cell lines.[7][8]
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents on the N-aryl ring can significantly impact potency. Both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., bromo) groups have been shown to be compatible with anticancer activity, suggesting that steric and conformational factors may be as important as electronic effects.[8]
Caption: Key SAR points for modifications at the 2-amino position.
The Significance of the 5-Morpholino Moiety
The morpholine ring at the 5-position is a key determinant of the pharmacological profile of these analogs. While direct SAR studies on modifications of the morpholine ring in this specific scaffold are limited, its role can be inferred from its well-established contributions in other drug molecules and related heterocyclic systems.
Inferred Contributions of the Morpholine Ring:
-
Solubility and Pharmacokinetics: The morpholine moiety is known to enhance aqueous solubility and improve the pharmacokinetic properties of drug candidates.[5]
-
Receptor Interactions: The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.
-
Structural Rigidity and Conformation: The chair conformation of the morpholine ring can provide a degree of structural rigidity, which can be advantageous for specific receptor binding.
In complex hybrid molecules, such as morpholine-benzimidazole-oxadiazole derivatives, the morpholine group has been shown to be crucial for potent biological activity, such as VEGFR-2 inhibition.[1] This underscores the importance of the morpholine moiety for the overall efficacy of the molecule.
Modifications at the 5-Position: The Role of the Morpholine Ring in Context
While this guide focuses on the 5-morpholino substituted core, it is instructive to consider the SAR of analogs with other substituents at the 5-position to appreciate the unique contribution of the morpholine ring. Studies on 2-amino-5-substituted-1,3,4-oxadiazoles have revealed that the nature of the substituent at the 5-position has a profound impact on the type and potency of biological activity.
General SAR at the 5-Position:
-
Aromatic and Heteroaromatic Rings: The presence of an aryl or heteroaryl ring at the 5-position is a common feature in many biologically active 1,3,4-oxadiazoles. The electronic and steric properties of these rings are critical for activity.
-
Substituents on the 5-Aryl Ring: Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro, nitro) on a 5-aryl ring can modulate the anticancer and antimicrobial activities.[7][9]
The presence of the morpholine ring at the 5-position, therefore, offers a unique combination of properties that may not be achievable with simple aryl or alkyl substituents, particularly in terms of pharmacokinetics and specific receptor interactions.
Biological Activities and Therapeutic Potential
Analogs of the this compound core have shown promise in several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
As discussed in the SAR section, N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs have demonstrated significant in vitro anticancer activity against a variety of human cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers.[7][8] The mechanism of action is often multifactorial, with some derivatives inhibiting key enzymes involved in cancer progression, such as tyrosine kinases.[1]
Table 1: Anticancer Activity of Representative N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogs
| Compound ID | 5-Substituent | N-Aryl Substituent | Mean Growth Percent (%)* | Most Sensitive Cell Lines | Reference |
| 4s | 4-Methoxyphenyl | 2,4-Dimethylphenyl | 62.61 | Melanoma (MDA-MB-435), Leukemia (K-562), Breast (T-47D), Colon (HCT-15) | [7][8] |
| 4u | 4-Hydroxyphenyl | 2,4-Dimethylphenyl | 78.46 | Melanoma (MDA-MB-435) | [7][8] |
| 4j | 3,4-Dimethoxyphenyl | 4-Bromophenyl | >97 | - | [8] |
*Lower mean growth percent indicates higher anticancer activity. Data from NCI-60 cell line screen.[8]
Antimicrobial Activity
The 1,3,4-oxadiazole scaffold is a well-known pharmacophore in the design of antimicrobial agents.[3][10] Derivatives have shown activity against a range of bacterial and fungal pathogens. The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.[3] The incorporation of a morpholine moiety can enhance the antimicrobial profile of these compounds.
Future Perspectives and Drug Design Strategies
The this compound core represents a promising starting point for the development of new therapeutic agents. Future drug design efforts should focus on a systematic exploration of the chemical space around this scaffold.
Key Strategies for Optimization:
-
Systematic Modification of the N-Aryl Group: A broader range of substituents on the N-aryl ring should be investigated to fine-tune the electronic and steric properties for optimal target engagement.
-
Exploration of Morpholine Ring Analogs: Replacing the morpholine ring with other saturated heterocycles (e.g., piperidine, piperazine) could lead to analogs with altered pharmacokinetic profiles and target selectivities.
-
Linker Modification: In cases where the 2-amino group is further substituted, the nature and length of the linker can be optimized to improve potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of active compounds is crucial for rational drug design and for understanding potential mechanisms of resistance.
Conclusion
The this compound scaffold is a versatile and promising platform for the discovery of new drugs. A thorough understanding of the structure-activity relationships of its analogs is essential for the rational design of potent and selective therapeutic agents. The insights provided in this guide, drawn from studies on related 1,3,4-oxadiazole systems, offer a framework for future research and development in this exciting area of medicinal chemistry. The continued exploration of this chemical space is likely to yield novel drug candidates with significant therapeutic potential in oncology, infectious diseases, and beyond.
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The Strategic Convergence of 1,3,4-Oxadiazole and Morpholine Moieties: A Technical Guide to Novel Drug Discovery
For Immediate Release
In the intricate landscape of medicinal chemistry, the strategic fusion of privileged scaffolds often unlocks novel therapeutic avenues. This technical guide delves into the discovery of a promising class of compounds: 1,3,4-oxadiazole derivatives bearing a morpholine ring. This document, intended for researchers, scientists, and drug development professionals, will explore the rationale, synthesis, biological evaluation, and future potential of these hybrid molecules.
Introduction: The Power of Privileged Scaffolds
The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. It is a bioisostere of ester and amide functionalities, offering improved metabolic stability and favorable pharmacokinetic properties.[1] This versatile core is present in a range of clinically approved drugs, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[2][3] The 1,3,4-oxadiazole scaffold's ability to engage in hydrogen bonding and other non-covalent interactions with biological macromolecules underpins its pharmacological significance.[1]
Similarly, the morpholine ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, is a common feature in numerous bioactive compounds. Its inclusion in a molecular structure can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets. The morpholine moiety is often employed to introduce favorable physicochemical properties and to modulate the overall pharmacological profile of a lead compound.
The convergence of these two powerful pharmacophores presents a compelling strategy for the development of novel therapeutic agents with potentially enhanced efficacy and improved drug-like properties. This guide will illuminate the scientific journey from conceptualization to the biological validation of these innovative chemical entities.
Rationale for Hybridization: A Synergistic Approach
The decision to chemically link the 1,3,4-oxadiazole and morpholine rings is a deliberate one, rooted in the principles of medicinal chemistry. The primary motivations for this molecular hybridization include:
-
Enhanced Biological Activity: The combination of two independently active pharmacophores can lead to synergistic or additive effects, resulting in compounds with superior potency compared to their individual components.
-
Improved Physicochemical Properties: The morpholine ring can impart greater water solubility and metabolic stability, addressing potential liabilities of a more lipophilic 1,3,4-oxadiazole core. This can lead to improved oral bioavailability and a more favorable pharmacokinetic profile.
-
Modulation of Selectivity: The spatial arrangement and electronic properties of the combined scaffold can be fine-tuned to achieve greater selectivity for a specific biological target, thereby reducing off-target effects and potential toxicity.
-
Exploration of New Chemical Space: The creation of these hybrid molecules allows for the exploration of novel chemical entities with unique three-dimensional structures, increasing the probability of discovering first-in-class drug candidates.
Synthetic Strategies: Building the Molecular Architecture
The synthesis of 1,3,4-oxadiazole derivatives containing a morpholine ring typically involves a multi-step approach. A common and efficient strategy begins with the preparation of a substituted acid hydrazide, which serves as a key intermediate for the construction of the 1,3,4-oxadiazole ring.[4]
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for 1,3,4-oxadiazole-morpholine derivatives.
Key Experimental Protocol: Synthesis of a 2,5-Disubstituted 1,3,4-Oxadiazole
This protocol outlines a representative synthesis of a 2,5-disubstituted 1,3,4-oxadiazole, a common core structure.
Step 1: Synthesis of the Acid Hydrazide
-
A substituted aromatic acid is converted to its corresponding ethyl ester via Fischer esterification.[4]
-
The resulting ester is then refluxed with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) to yield the acid hydrazide.[4]
Step 2: Acylation of the Acid Hydrazide
-
The acid hydrazide is reacted with a carboxylic acid or acid chloride containing the morpholine moiety in a suitable solvent. This step forms the N,N'-diacylhydrazine intermediate.
Step 3: Cyclodehydration to form the 1,3,4-Oxadiazole Ring
-
The N,N'-diacylhydrazine is subjected to cyclodehydration using a dehydrating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂).[2][5]
-
The reaction mixture is typically heated to facilitate the ring closure.
-
Upon completion, the reaction is quenched, and the crude product is purified using techniques such as recrystallization or column chromatography.
Structural Characterization: The identity and purity of the synthesized compounds are confirmed using a combination of spectroscopic techniques, including:
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[6]
Biological Evaluation: Unveiling the Therapeutic Potential
Novel 1,3,4-oxadiazole derivatives containing a morpholine ring have been evaluated for a range of biological activities, with promising results in several key therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives.[7][8][9] The incorporation of a morpholine ring has, in some cases, led to enhanced cytotoxic activity against various cancer cell lines. For instance, certain morpholine-benzimidazole-oxadiazole derivatives have demonstrated potent inhibition of VEGFR-2, a key receptor tyrosine kinase involved in tumor angiogenesis.[10]
Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole-Morpholine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action (Putative) | Reference |
| 5h | HT-29 (Colon) | 3.103 | VEGFR-2 Inhibition | [10] |
| 20x | - | - | GSK-3β Inhibition | [11] |
Antimicrobial Activity
The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[12][13] The addition of a morpholine moiety can modulate the antimicrobial spectrum and potency. Studies have shown that these hybrid molecules exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][6]
Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole-Morpholine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 17a/b | S. aureus, B. subtilis | - | [12] |
MIC: Minimum Inhibitory Concentration
The mechanism of antimicrobial action is often multifaceted and can involve the inhibition of essential enzymes or disruption of cell wall synthesis.
Anti-inflammatory and Other Activities
Derivatives of 1,3,4-oxadiazole have also demonstrated significant anti-inflammatory, analgesic, and anticonvulsant properties.[2][3] The morpholine ring can contribute to these activities by influencing the compound's ability to cross the blood-brain barrier or by interacting with specific receptors and enzymes involved in inflammatory pathways.
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint
The systematic modification of the 1,3,4-oxadiazole-morpholine scaffold has provided valuable insights into the structural features required for optimal biological activity. Key SAR observations include:
-
Substitution on Aromatic Rings: The nature and position of substituents on any aromatic rings attached to the 1,3,4-oxadiazole core can significantly impact potency and selectivity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interactions with the target.[13]
-
Linker between the Two Moieties: The length and flexibility of the linker connecting the 1,3,4-oxadiazole and morpholine rings can influence the overall conformation of the molecule and its ability to fit into the binding site of a biological target.
-
Stereochemistry: The stereochemistry of any chiral centers within the molecule can play a crucial role in determining biological activity, as different stereoisomers may exhibit distinct binding affinities for their targets.
Caption: Key factors influencing the structure-activity relationship.
Future Directions and Conclusion
The discovery of novel 1,3,4-oxadiazole derivatives containing a morpholine ring represents a significant advancement in the field of medicinal chemistry. These hybrid molecules have demonstrated a broad spectrum of promising biological activities, including anticancer and antimicrobial effects. The versatility of their synthesis allows for the creation of diverse chemical libraries for further biological screening.
Future research in this area should focus on:
-
Lead Optimization: Further refinement of the lead compounds through iterative cycles of design, synthesis, and biological testing to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular mechanisms by which these compounds exert their biological effects.
-
In Vivo Efficacy and Safety Studies: Evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.
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Gawad, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2446. [Link]
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Li, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances, 12(37), 24195-24208. [Link]
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Asati, V., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 282493. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
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Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-269. [Link]
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Glomb, T., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(24), 7591. [Link]
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Shafiei, M., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals, 16(10), 1435. [Link]
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Gawad, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2446. [Link]
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Patel, R., et al. (2011). Synthesis and evaluation of antimicrobial activity of novel 1, 3, 4-oxadiazole derivatives. Orbital: The Electronic Journal of Chemistry, 3(3), 438-446. [Link]
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Duda-Szymańska, J., et al. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 28(18), 6520. [Link]
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Ishida, J., et al. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry Letters, 19(5), 1344-1348. [Link]
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Kumar, A., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 8(20), 17894-17901. [Link]
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Abumohsen, A. H. (2018). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 23(11), 2844. [Link]
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Kumar, A., et al. (2022). Recent Updates on Synthesis, Biological Activity, and Structure-Activity Relationship of 1,3,4-oxadiazole-Quinoline Hybrids: A Review. ChemistrySelect, 7(22), e202201026. [Link]
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Methodological & Application
Application Notes and Protocols for High-Throughput Screening of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 1,3,4-oxadiazole-2-ylamine moiety is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of this versatile heterocycle have demonstrated efficacy as antitubercular agents, cholinesterase inhibitors for neurodegenerative diseases, and modulators of critical signaling pathways in cancer.[3][4][5] The subject of this guide, 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine, integrates this potent core with a morpholine ring, a common substituent in bioactive molecules known to influence solubility and target engagement.
While the specific biological targets of this compound are not yet fully elucidated, its structural alerts strongly suggest potential interactions with several key enzyme families. This document provides a comprehensive suite of high-throughput screening (HTS) assays designed to systematically interrogate these putative targets. The protocols herein are engineered for robustness, scalability, and the generation of high-quality, reproducible data suitable for large-scale screening campaigns.
Guiding Principle: A Target-Centric, Multi-Assay Approach
Given the novelty of this compound, a multi-pronged screening strategy is recommended. This guide details both biochemical (target-based) and cell-based (phenotypic) assays for three high-priority target classes implicated by the compound's structural lineage:
-
Tankyrase (TNKS) Inhibition: A key regulator of the Wnt/β-catenin signaling pathway, a critical axis in oncology.
-
Cholinesterase (AChE/BChE) Inhibition: A validated therapeutic strategy for Alzheimer's disease and other neurodegenerative disorders.
-
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) Inhibition: An essential enzyme in the mycobacterial cell wall synthesis pathway, offering a promising avenue for novel antitubercular agents.
The following sections provide detailed, step-by-step protocols for robust HTS assays tailored to each of these target classes. Each protocol is designed as a self-validating system, incorporating essential controls and quality metrics to ensure data integrity.
Section 1: Tankyrase Inhibition and Wnt Pathway Modulation
Scientific Rationale: Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family that play a crucial role in the degradation of Axin, a key component of the β-catenin destruction complex.[6] Inhibition of tankyrase stabilizes Axin, leading to the downregulation of Wnt signaling, a pathway frequently hyperactivated in various cancers.[6] The 1,3,4-oxadiazole scaffold has been identified in potent tankyrase inhibitors, making this a primary hypothesis for the activity of this compound.
Biochemical HTS for Tankyrase 1/2 Inhibition
This biochemical assay measures the NAD-dependent ADP-ribosylation of a histone substrate by recombinant human Tankyrase 1 or 2. The assay is configured in a 384-well format and utilizes a chemiluminescent readout for high sensitivity and a broad dynamic range.
Workflow Diagram:
Caption: Workflow for the Biochemical Tankyrase Inhibition HTS Assay.
Detailed Protocol:
-
Plate Coating:
-
Dilute recombinant Histone H4 protein to 2 µg/mL in PBS.
-
Add 25 µL per well to a 384-well high-binding plate.
-
Incubate overnight at 4°C.
-
Wash plates 3x with 100 µL of PBS + 0.05% Tween-20 (PBST).
-
Block with 50 µL of 3% BSA in PBS for 1 hour at room temperature.
-
Wash plates 3x with PBST.
-
-
Compound and Enzyme Addition:
-
Prepare serial dilutions of this compound in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT). A typical starting concentration for screening is 10 µM.
-
Use a known tankyrase inhibitor (e.g., XAV939) as a positive control and DMSO as a negative control.
-
Add 5 µL of compound dilutions or controls to the wells.
-
Dilute recombinant human TNKS1 or TNKS2 to 20 nM in assay buffer.
-
Add 10 µL of diluted enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation and Detection:
-
Prepare a 2X PARP Substrate Mixture containing 2 µM biotinylated NAD+ in assay buffer.
-
Add 15 µL of the PARP Substrate Mixture to each well to initiate the reaction.
-
Incubate for 60 minutes at 25°C.
-
Wash plates 3x with PBST.
-
Add 25 µL of Streptavidin-HRP (1:5000 dilution in PBST) to each well and incubate for 30 minutes at room temperature.
-
Wash plates 5x with PBST.
-
Add 25 µL of a chemiluminescent HRP substrate (e.g., ECL) to each well.
-
Immediately read the luminescence on a plate reader.
-
Data Analysis and Quality Control:
| Parameter | Formula | Acceptance Criteria |
| Z'-factor | 1 - (3*(SDpos + SDneg)) / |Meanpos - Meanneg| | ≥ 0.5 |
| Signal-to-Background (S/B) | Meanneg / Meanpos | ≥ 10 |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% for controls |
Cell-Based HTS for Wnt Signaling Pathway Inhibition
This assay utilizes a HEK293 cell line stably transfected with a TCF/LEF-responsive luciferase reporter (TOPFlash). Inhibition of the Wnt pathway by a tankyrase inhibitor will result in a decrease in luciferase expression.
Workflow Diagram:
Caption: Workflow for the Cell-Based Wnt Signaling HTS Assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture HEK293-TOPFlash cells in DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin).
-
Trypsinize and resuspend cells to a density of 2 x 10⁵ cells/mL.
-
Dispense 40 µL of the cell suspension (8,000 cells) into each well of a white, clear-bottom 384-well plate.
-
Incubate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Treatment and Pathway Activation:
-
Prepare serial dilutions of this compound.
-
Add 10 µL of compound dilutions to the appropriate wells.
-
To activate the Wnt pathway, add 10 µL of Wnt3a conditioned media (or recombinant Wnt3a to a final concentration of 100 ng/mL). For negative controls, add control conditioned media.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Read the luminescence on a plate reader.
-
Counter-Screen: To eliminate compounds that are cytotoxic or non-specifically inhibit luciferase, a parallel screen should be run using a cell line with a constitutively expressed luciferase reporter (e.g., CMV-luciferase).
Section 2: Cholinesterase Inhibition Assays
Scientific Rationale: The 1,3,4-oxadiazole-2-amine scaffold has been identified in compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[5][7] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[8] The morpholine moiety has also been incorporated into known cholinesterase inhibitors.
HTS for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
This is a colorimetric assay based on the Ellman's method, adapted for a 384-well HTS format. The assay measures the activity of AChE or BChE through the hydrolysis of their respective substrates, acetylthiocholine or butyrylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that is measured spectrophotometrically.
Workflow Diagram:
Caption: Workflow for the Cholinesterase Inhibition HTS Assay.
Detailed Protocol:
-
Assay Setup:
-
Prepare the assay buffer: 100 mM sodium phosphate buffer, pH 8.0.
-
In a 384-well clear flat-bottom plate, add 20 µL of assay buffer containing 0.5 mM DTNB.
-
Add 5 µL of this compound dilutions or controls (positive control: donepezil; negative control: DMSO).
-
Add 10 µL of either human recombinant AChE (0.02 U/mL) or human plasma BChE (0.02 U/mL) diluted in assay buffer.
-
Pre-incubate for 10 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Prepare the substrate solution: 1.5 mM acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE) in assay buffer.
-
Add 15 µL of the appropriate substrate solution to each well to start the reaction.
-
Incubate for 15-30 minutes at 37°C.
-
Read the absorbance at 412 nm using a microplate reader.
-
Data Analysis and Quality Control:
| Parameter | Formula | Acceptance Criteria |
| Z'-factor | 1 - (3*(SDpos + SDneg)) / |Meanpos - Meanneg| | ≥ 0.5 |
| % Inhibition | (1 - (Abssample - Absblank) / (Absneg - Absblank)) * 100 | - |
| %CV | (SD / Mean) * 100 | < 15% for controls |
Section 3: Antitubercular Activity via DprE1 Inhibition
Scientific Rationale: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, and it is a validated target for novel antitubercular drugs.[3][9] Several classes of compounds containing the 1,3,4-oxadiazole scaffold have been reported as potent inhibitors of DprE1.[4]
Biochemical HTS for DprE1 Inhibition
This assay measures the oxidation of the substrate decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-2-keto-β-D-ribose (DPRX) by recombinant Mycobacterium tuberculosis DprE1. The consumption of the co-substrate, ubiquinone, can be monitored by the decrease in absorbance at 275 nm.
Workflow Diagram:
Caption: Workflow for the DprE1 Inhibition HTS Assay.
Detailed Protocol:
-
Reaction Setup:
-
Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20.
-
In a UV-transparent 384-well plate, add 20 µL of a reaction mixture containing 20 µM decaprenylphosphoryl-β-D-ribose (DPR) and 50 µM ubiquinone in assay buffer.
-
Add 2 µL of this compound dilutions or controls (positive control: a known DprE1 inhibitor like PBTZ169; negative control: DMSO).
-
Pre-incubate for 10 minutes at room temperature.
-
-
Enzyme Addition and Kinetic Measurement:
-
Dilute recombinant M. tuberculosis DprE1 to 50 nM in assay buffer.
-
Add 8 µL of the diluted enzyme to each well to start the reaction.
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Monitor the decrease in absorbance at 275 nm every 30 seconds for 20 minutes at 25°C.
-
Data Analysis:
The rate of reaction (slope of the linear portion of the kinetic curve) is calculated for each well. The percent inhibition is then determined relative to the control wells.
| Parameter | Formula | Acceptance Criteria |
| Z'-factor | Calculated using the reaction rates | ≥ 0.5 |
| % Inhibition | (1 - (Ratesample / Rateneg)) * 100 | - |
| %CV of Rates | (SDrate / Meanrate) * 100 | < 20% for controls |
Conclusion: A Roadmap for Discovery
The protocols detailed in this guide provide a robust and scientifically-driven framework for the high-throughput screening of this compound. By employing a multi-assay strategy targeting tankyrase, cholinesterases, and DprE1, researchers can efficiently and systematically explore the therapeutic potential of this promising compound. The emphasis on rigorous assay validation and quality control ensures the generation of reliable data, forming a solid foundation for subsequent hit-to-lead optimization efforts.
References
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Al-Ghorbani, M., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(6), 1986. [Link]
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Česnek, M., et al. (2025). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLoS One. [Link]
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Gillingwater, T. H. (2003). Screening of new morpholine dithiocarbamate derivatives bearing benzimidazole moiety for anticholinesterase potential. DergiPark. [Link]
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Huang, S., et al. (2009). Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling. Nature, 461(7264), 614-620. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1 as Antitubercular Agents. PubMed Central. [Link]
-
PubChem. (n.d.). 5-Methyl-1,3,4-oxadiazol-2-amine. [Link]
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Saeed, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2430. [Link]
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Sh্শন, M. A., et al. (2022). Discovery of New 1,3,4-Oxadiazoles with Dual Activity Targeting the Cholinergic Pathway as Effective Anti-Alzheimer Agents. ACS Chemical Neuroscience, 13(9), 1348-1361. [Link]
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Supuran, C. T. (2000). Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. Journal of Enzyme Inhibition, 15(2), 185-200. [Link]
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Vasantha, K., et al. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Chemical and Pharmaceutical Research, 4(6), 3210-3215. [Link]
-
Wang, Y., et al. (2023). Discovery of novel reversible inhibitor of DprE1 based on benzomorpholine for the treatment of tuberculosis. European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
ResearchGate. (2025). (PDF) 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. [Link]
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DergiPark. (2023). Screening of new morpholine dithiocarbamate derivatives bearing benzimidazole moiety for anticholinesterase potential. [Link]
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Application Notes & Protocols for the Cellular Evaluation of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine
Abstract
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay cascade to characterize the biological activity of a novel derivative, 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine. In the absence of a predetermined molecular target, we propose a logical, hypothesis-driven workflow. This workflow begins with a broad assessment of cellular viability, followed by mechanistic assays focused on the PI3K/Akt/mTOR signaling pathway—a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in disease[4][5]. The guide concludes with an orthogonal assay to confirm the mechanism of cell death. Each section provides the scientific rationale behind the experimental choices, detailed step-by-step protocols, and guidance on data interpretation, ensuring a scientifically sound approach to compound characterization.
A Strategic Workflow for Compound Characterization
The effective evaluation of a novel compound requires a multi-step approach that moves from broad phenotypic effects to specific mechanistic insights. Cell-based assays are crucial in this process as they provide a more biologically relevant system than simple biochemical assays by preserving cellular architecture and signaling networks[6][7][8]. Our proposed workflow is designed to first identify if the compound has a cytotoxic or anti-proliferative effect, and then to elucidate the potential molecular pathway involved.
Figure 2: The PI3K/Akt Signaling Pathway. A simplified diagram illustrating the key activation steps of Akt and the hypothesized point of inhibition for the test compound.
Experimental Protocol: Western Blot for Akt Phosphorylation
| Step | Action | Detailed Instructions & Rationale |
| 1 | Cell Treatment & Lysis | Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the compound at relevant concentrations (e.g., 1x and 5x the IC50) for a short duration (e.g., 2-6 hours). Include a vehicle control. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors . Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins during sample preparation.[9] |
| 2 | Protein Quantification | Determine the protein concentration of each lysate using a BCA or Bradford assay. Rationale: Ensures equal protein loading for accurate comparison between samples. |
| 3 | Sample Preparation | Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with 4X Laemmli sample buffer. Boil the samples at 95°C for 5 minutes. Rationale: Denatures proteins and applies a uniform negative charge for separation by size. |
| 4 | SDS-PAGE | Load the denatured samples onto a 10% polyacrylamide gel and run electrophoresis until the dye front reaches the bottom. Rationale: Separates proteins based on their molecular weight. |
| 5 | Protein Transfer | Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Rationale: Immobilizes proteins on a solid support for antibody probing. |
| 6 | Blocking | Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Rationale: BSA is preferred over milk for phospho-antibodies as milk contains phosphoproteins (casein) that can cause high background.[9][10] |
| 7 | Primary Antibody Incubation | Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use two separate membranes: one for anti-phospho-Akt (Ser473) and one for anti-total-Akt. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control. |
| 8 | Secondary Antibody & Detection | Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again, then apply an Enhanced Chemiluminescence (ECL) substrate and image the blot using a digital imager or film. |
| 9 | Data Analysis | Use densitometry software to quantify the band intensity for p-Akt, total Akt, and the loading control. Calculate the ratio of p-Akt to total Akt for each condition and normalize to the vehicle control. A decrease in this ratio indicates inhibition of the pathway. |
Part 3: Orthogonal Assay - Confirmation of Apoptosis
Principle: A reduction in cell viability can be the result of several cellular processes, primarily apoptosis (programmed cell death) or necrosis. Distinguishing between these is key to understanding the compound's mechanism. Apoptosis is an active, energy-dependent process characterized by the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are the key "executioner" caspases that cleave cellular substrates, leading to the morphological hallmarks of apoptosis.[11] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent, homogeneous assay that measures the combined activities of caspase-3 and -7.[11][12] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspases-3/7 to release aminoluciferin, a substrate for luciferase. The resulting luminescent signal is directly proportional to the amount of caspase activity.[11][13][14] Its "add-mix-measure" format makes it ideal for plate-based quantification.[11][12]
Figure 3: Mechanistic Decision Workflow. This workflow illustrates how to use an apoptosis assay to validate the mechanism of cell death observed in a primary viability screen.
Experimental Protocol: Caspase-Glo® 3/7 Assay
This protocol is designed for a 96-well, white-walled plate format suitable for luminescence measurements.
| Step | Action | Detailed Instructions & Rationale |
| 1 | Cell Seeding & Treatment | Seed cells in a 96-well, white-walled plate and treat with the compound as described in the Viability Assay protocol (Part 1). Use a white plate to maximize the luminescent signal. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control. |
| 2 | Reagent Preparation | Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[11][12][14] |
| 3 | Assay Procedure | Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to culture medium.[11][12][13] Rationale: The reagent contains detergents that lyse the cells, releasing caspases to interact with the substrate. |
| 4 | Incubation | Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light. Rationale: This incubation allows the enzymatic reaction to proceed and the luminescent signal to stabilize.[12] |
| 5 | Data Acquisition | Measure the luminescence of each well using a plate-reading luminometer. |
| 6 | Data Analysis | 1. Subtract the average luminescence from "no-cell" blank wells. 2. Calculate the fold change in caspase activity by dividing the signal from compound-treated wells by the signal from vehicle-treated wells. A significant increase in this value indicates the induction of apoptosis. |
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Application Notes & Protocols for the In Vitro Antibacterial Evaluation of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine
Introduction: The Rationale for Investigating Novel 1,3,4-Oxadiazole Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity.[1] The 1,3,4-oxadiazole ring represents a privileged heterocyclic scaffold in medicinal chemistry, known for its metabolic stability and diverse pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[2][3] Derivatives of this core structure often function as bioisosteres of amide or ester groups, enabling them to form crucial hydrogen-bonding interactions with various enzymatic or receptor targets within pathogens.[4]
This document provides a comprehensive guide for the in vitro antibacterial evaluation of a novel derivative, 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that ensure data integrity and reproducibility. We will focus on two foundational assays in antibacterial susceptibility testing (AST): the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). These metrics are fundamental to characterizing the potency and killing kinetics of a novel antimicrobial agent.
Scientific Principles: Differentiating Inhibition from Cidal Activity
A thorough understanding of a compound's antibacterial profile begins with two key questions:
-
At what concentration does the compound inhibit bacterial growth? This is the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6]
-
At what concentration does the compound actively kill the bacteria? This is the Minimum Bactericidal Concentration (MBC) , which is the lowest concentration required to kill 99.9% (a 3-log reduction) of the initial bacterial inoculum.[7][8]
Distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity is critical for drug development.[9] This distinction is quantified by the MBC/MIC ratio. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, whereas a ratio > 4 suggests bacteriostatic properties.[7][8][10] For severe, life-threatening infections, particularly in immunocompromised patients, a bactericidal agent is often clinically preferred.
High-Level Experimental Workflow
The evaluation process follows a logical progression from determining the inhibitory concentration to assessing bactericidal effects. This workflow ensures that each step builds upon validated results from the previous one, forming a self-validating system. The process begins with standardized preparation of the test compound and bacterial cultures, proceeds to the MIC assay, and uses the MIC results as the foundation for the subsequent MBC determination.
Caption: Overall workflow for antibacterial susceptibility testing.
Part 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol adheres to the standards set by the Clinical and Laboratory Standards Institute (CLSI) document M07 for broth dilution methods.[11][12]
Principle of the Assay
The broth microdilution method is a quantitative technique used to determine the MIC.[13] The test compound is serially diluted in a 96-well microtiter plate containing a suitable liquid growth medium. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound where no visible growth occurs.[5][9]
Materials and Reagents
-
This compound (powder form)
-
Sterile Dimethyl Sulfoxide (DMSO) for stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
-
Sterile pipette tips and reagent reservoirs
-
Appropriate positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
Detailed Protocol
Step 1: Preparation of the Test Compound Stock Solution
-
Causality: A high-concentration stock solution is necessary to minimize the volume of solvent (e.g., DMSO) added to the assay wells, preventing solvent-induced toxicity to the bacteria.
-
Accurately weigh the test compound and dissolve it in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL).
-
Ensure complete dissolution by vortexing. This stock solution can be stored at -20°C for future use.
Step 2: Preparation of Standardized Bacterial Inoculum
-
Causality: The final density of the bacterial inoculum is a critical variable that must be tightly controlled.[14] An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values. An inoculum that is too sparse may result in falsely low MICs. The CLSI-recommended final concentration of ~5 x 10⁵ CFU/mL is the standard for achieving reproducible results.[15]
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually against a white card with black lines or by using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm). A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.[16]
-
Within 15 minutes of standardization, dilute this suspension. For the final inoculum, dilute the standardized suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be further diluted 1:2 upon addition to the plate, yielding the target final concentration.
Step 3: Performing Serial Dilutions in a 96-Well Plate
-
Trustworthiness: This plate setup includes essential controls to validate the assay. The sterility control (Well 12) confirms the medium is not contaminated, while the growth control (Well 11) ensures the bacteria are viable and capable of growth under the assay conditions.
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well plate.
-
Prepare an intermediate dilution of the stock compound in CAMHB. Add 100 µL of this working solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this process from well 2 to well 10. After mixing in well 10, discard 50 µL to ensure all wells (1-10) contain 50 µL.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no bacteria).
Caption: Example 96-well plate layout for MIC determination.
Step 4: Inoculation and Incubation
-
Using a multichannel pipette, add 50 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in wells 1-11 is now 100 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.
-
Cover the plate with a sterile lid or adhesive seal.
-
Incubate at 35 ± 2°C for 16-20 hours in ambient air.
Step 5: Reading and Interpreting the MIC
-
After incubation, place the plate on a dark, non-reflective surface.
-
Visually inspect the wells. The growth control (well 11) should be distinctly turbid. The sterility control (well 12) should be clear.
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth (i.e., the first clear well).[5]
Part 2: Determination of Minimum Bactericidal Concentration (MBC)
Principle of the Assay
The MBC test is a secondary assay performed after the MIC is determined.[17] It quantifies the concentration of an antimicrobial agent required to kill the bacteria, not just inhibit their growth. Aliquots from the clear wells of the MIC plate are subcultured onto an antibiotic-free agar medium. After incubation, the number of surviving colonies is counted to determine the percentage of bacteria killed relative to the initial inoculum.[18]
Materials and Reagents
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Calibrated inoculation loop or micropipette
Detailed Protocol
Step 1: Subculturing from the MIC Plate
-
Self-Validation: Plating the growth control serves as a crucial check. A failure to recover a high number of colonies from this control would invalidate the MBC results, suggesting a problem with the initial inoculum or the subculturing technique.
-
Select the MIC plate that has been read.
-
From each well that showed no visible growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate. It is good practice to also plate the first turbid well (sub-MIC) and the growth control to validate the assay.
-
Streak the aliquot over a section of the agar plate to ensure individual colonies can be counted.
-
Label each section of the MHA plate clearly with the corresponding compound concentration from the MIC plate.
Step 2: Incubation of MBC Plates
-
Allow the plated aliquots to dry completely.
-
Invert the plates and incubate at 35 ± 2°C for 18-24 hours.
Step 3: Enumeration and Calculation of MBC
-
After incubation, count the number of colonies (CFUs) on each plated section.
-
The initial inoculum density was approximately 5 x 10⁵ CFU/mL. A 10 µL aliquot therefore contained approximately 5 x 10³ CFUs.
-
A ≥99.9% reduction in CFUs corresponds to ≤ 5 colonies from the 10 µL aliquot.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][8]
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison and analysis.
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 29213 | 8 | 16 | 2 | Bactericidal |
| E. coli | 25922 | 16 | 128 | 8 | Bacteriostatic |
| P. aeruginosa | 27853 | 32 | >128 | >4 | Bacteriostatic |
| K. pneumoniae | 700603 | 16 | 32 | 2 | Bactericidal |
| Disclaimer: The data above are for illustrative purposes only and do not represent actual experimental results for this compound. |
Interpretation:
-
MIC: Provides the potency of the compound in terms of growth inhibition. A lower MIC value indicates higher potency.
-
MBC/MIC Ratio: As previously stated, a ratio of ≤ 4 indicates bactericidal activity, suggesting the compound effectively kills the bacteria at concentrations near its inhibitory level.[10] A ratio > 4 suggests the compound is primarily bacteriostatic.
Conclusion
The protocols detailed in this guide provide a standardized, robust framework for the initial in vitro characterization of novel antibacterial compounds like this compound. By adhering to established standards, such as those from CLSI, researchers can generate reliable and reproducible data on the compound's inhibitory (MIC) and cidal (MBC) activities.[11] This foundational data is indispensable for making informed decisions in the drug discovery pipeline, guiding lead optimization efforts, and establishing the potential of new chemical scaffolds in the fight against bacterial infections.
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Synthesis of some novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity. (2022). Taylor & Francis Online. [Link]
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Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Morpholino-Oxadiazole Compounds
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the anti-inflammatory properties of morpholino-oxadiazole compounds. This document outlines the scientific rationale, key signaling pathways, and detailed protocols for the synthesis and biological evaluation of this promising class of molecules.
Introduction: The Therapeutic Potential of Morpholino-Oxadiazole Scaffolds
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in medicinal chemistry. The 1,3,4-oxadiazole ring is a versatile heterocyclic scaffold known for a wide range of pharmacological activities, including anti-inflammatory effects.[1][2][3][4] Similarly, the morpholine moiety is a privileged structure in drug discovery, often incorporated to enhance pharmacokinetic properties and biological activity.[5][6] The combination of these two pharmacophores into a single molecular entity, the morpholino-oxadiazole scaffold, presents a promising strategy for the development of new anti-inflammatory drug candidates.[7][8]
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of various heterocyclic compounds, including those containing oxadiazole and morpholine rings, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The primary focus of this guide is on the inhibition of cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase enzymes, particularly COX-2, are crucial mediators of inflammation through the production of prostaglandins.[9][10] Selective inhibition of COX-2 is a well-established therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[10] Studies on benzimidazole derivatives bearing oxadiazole and morpholine rings have demonstrated significant COX-2 inhibitory activity, suggesting that the morpholino-oxadiazole core can effectively interact with the active site of this enzyme.[5][7]
Modulation of NF-κB and MAPK Signaling Pathways
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in macrophages.[11] LPS stimulation triggers a cascade of intracellular signaling events, primarily through the Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB and MAPK pathways.[12][13] These pathways, in turn, regulate the expression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[14][15][16] Compounds that can suppress the activation of NF-κB and MAPKs hold significant therapeutic potential as anti-inflammatory agents.[17][18][19]
Signaling Pathway Diagram: LPS-Induced Inflammatory Cascade
Caption: LPS stimulation of TLR4 activates NF-κB and MAPK pathways, leading to the production of inflammatory mediators.
Synthesis of Morpholino-Oxadiazole Derivatives
A general synthetic route for preparing 2-(morpholin-4-yl)-5-aryl-1,3,4-oxadiazole derivatives is outlined below, based on established methodologies for oxadiazole synthesis.[2][20]
Synthetic Workflow Diagram
Caption: General synthetic scheme for 2-(morpholin-4-yl)-5-aryl-1,3,4-oxadiazole derivatives.
Protocol 1: Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thione
-
Step 1: Formation of Aryl Acid Chloride: To a solution of the desired aryl carboxylic acid in a suitable solvent (e.g., dry dichloromethane), add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the crude aryl acid chloride.
-
Step 2: Formation of Aryl Hydrazide: Dissolve the crude aryl acid chloride in a suitable solvent (e.g., tetrahydrofuran) and add it dropwise to a solution of hydrazine hydrate in the same solvent at 0 °C. Stir the mixture at room temperature. After completion, concentrate the reaction mixture and pour it into ice-cold water. Filter the precipitated solid, wash with water, and dry to obtain the aryl hydrazide.
-
Step 3: Cyclization to Oxadiazole-2-thione: To a solution of the aryl hydrazide in ethanol, add potassium hydroxide and carbon disulfide. Reflux the reaction mixture for several hours. After cooling, acidify the mixture with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the 5-aryl-1,3,4-oxadiazole-2-thione.
Protocol 2: Synthesis of 2-(Morpholin-4-yl)-5-aryl-1,3,4-oxadiazole
-
Step 1: S-Alkylation: To a solution of 5-aryl-1,3,4-oxadiazole-2-thione in a suitable solvent (e.g., acetone), add an appropriate alkyl halide (e.g., methyl iodide) and potassium carbonate. Stir the mixture at room temperature until the reaction is complete. Filter off the inorganic salts and concentrate the filtrate to obtain the crude 2-(alkylthio)-5-aryl-1,3,4-oxadiazole.
-
Step 2: Amination with Morpholine: A mixture of the 2-(alkylthio)-5-aryl-1,3,4-oxadiazole and an excess of morpholine is heated at reflux for several hours. After completion of the reaction, the excess morpholine is removed under reduced pressure. The residue is purified by column chromatography to afford the final 2-(morpholin-4-yl)-5-aryl-1,3,4-oxadiazole.
In Vitro Anti-inflammatory Evaluation
The following protocols describe standard in vitro assays to assess the anti-inflammatory potential of the synthesized morpholino-oxadiazole compounds.
Cell Culture
The RAW 264.7 murine macrophage cell line is a widely used model for studying inflammation in vitro.[11] Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
Protocol 3: Cell Viability Assay (MTT Assay)
It is crucial to determine the non-cytotoxic concentration range of the test compounds before evaluating their anti-inflammatory activity.
-
Seed RAW 264.7 cells (1 x 10⁵ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the morpholino-oxadiazole compounds for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Protocol 4: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies the production of nitrite, a stable metabolite of NO, in the cell culture supernatant.[11][21][22]
-
Seed RAW 264.7 cells (2 x 10⁵ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with non-cytotoxic concentrations of the morpholino-oxadiazole compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
Expected Data Summary: NO Production Inhibition
| Compound | Concentration (µM) | % Inhibition of NO Production |
| Compound X | 1 | 15 ± 2.1 |
| 10 | 45 ± 3.5 | |
| 25 | 78 ± 4.2 | |
| Indomethacin | 10 | 65 ± 5.0 |
Protocol 5: Quantification of Pro-inflammatory Cytokines (ELISA)
The levels of TNF-α and IL-6 in the cell culture supernatant can be measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[15][23][24]
-
Seed RAW 264.7 cells (5 x 10⁵ cells/well) in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
Expected Data Summary: Cytokine Inhibition
| Compound | Concentration (µM) | % Inhibition of TNF-α | % Inhibition of IL-6 |
| Compound Y | 1 | 20 ± 2.8 | 18 ± 3.1 |
| 10 | 55 ± 4.1 | 50 ± 4.5 | |
| 25 | 85 ± 3.9 | 80 ± 5.2 | |
| Dexamethasone | 1 | 90 ± 2.5 | 88 ± 3.0 |
Protocol 6: In Vitro COX-1/COX-2 Inhibition Assay
The ability of the compounds to inhibit COX-1 and COX-2 can be determined using commercially available inhibitor screening kits.[25][26][27][28] These assays typically measure the production of prostaglandin E2 (PGE2).
-
Follow the manufacturer's protocol for the COX inhibitor screening kit.
-
Prepare various concentrations of the morpholino-oxadiazole compounds.
-
Incubate the compounds with purified COX-1 or COX-2 enzyme and arachidonic acid as the substrate.
-
Measure the production of PGE2 using the provided detection method (e.g., colorimetric or fluorometric).
-
Calculate the IC₅₀ values for COX-1 and COX-2 inhibition. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Expected Data Summary: COX Inhibition and Selectivity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Compound Z | >100 | 8.5 | >11.7 |
| Celecoxib | 15.2 | 0.05 | 304 |
In Vivo Anti-inflammatory Evaluation
For promising compounds identified through in vitro screening, in vivo studies are essential to confirm their anti-inflammatory efficacy. The carrageenan-induced paw edema model in rats is a widely used and well-established acute inflammation model.[1][29]
Protocol 7: Carrageenan-Induced Paw Edema in Rats
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
Administer the morpholino-oxadiazole compounds or a vehicle control orally or intraperitoneally. A standard reference drug, such as indomethacin, should be used as a positive control.
-
After 1 hour, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Data Interpretation and Troubleshooting
-
Cytotoxicity: If a compound shows significant cytotoxicity at concentrations where it inhibits inflammatory markers, the observed anti-inflammatory effect may be a result of cell death rather than a specific inhibitory mechanism. It is crucial to work with non-cytotoxic concentrations.
-
Inconsistent Results: Ensure consistent cell passage numbers and confluency. LPS potency can vary between batches, so it is advisable to test each new batch.
-
Solubility Issues: Poor solubility of test compounds can lead to inaccurate results. Ensure compounds are fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle in the cell culture medium is non-toxic (typically ≤ 0.1%).
Conclusion
The morpholino-oxadiazole scaffold represents a promising area for the discovery of novel anti-inflammatory agents. The protocols detailed in these application notes provide a robust framework for the synthesis and comprehensive biological evaluation of these compounds. By investigating their effects on key inflammatory mediators and signaling pathways, researchers can effectively identify and characterize new drug candidates with the potential for treating a wide range of inflammatory diseases.
References
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Rathore, A., Sudhakar, R., Ahsan, M. J., Ali, A., Subbarao, N., Jadav, S. S., ... & Yar, M. S. (2017). In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings. Bioorganic chemistry, 70, 107-117. [Link]
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Wang, Y., et al. (2023). Design, synthesis, and SAR study of novel flavone 1,2,4-oxadiazole derivatives with anti-inflammatory activities for the treatment of Parkinson's disease. European Journal of Medicinal Chemistry, 258, 115598. [Link]
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Sheu, J. H., et al. (2013). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 11(10), 3847-3855. [Link]
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Antre, R. (n.d.). QSAR Studies of Pyrazolone-4-Oxadiazole Derivatives as Anti-inflammatory Agents. VLife Sciences. [Link]
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Kumar, A., et al. (2020). 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. Journal of Drug Delivery and Therapeutics, 10(3-s), 241-255. [Link]
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Li, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances, 12(38), 24653-24665. [Link]
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Ullah, H., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5698. [Link]
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Kumar, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19119-19129. [Link]
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Feldmann, M., & Maini, R. N. (2001). Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases. Annual Review of Immunology, 19, 163-196. [Link]
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Kim, D. W., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Applied Biological Chemistry, 56(4), 205-210. [Link]
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Olszanecka-Glinianowicz, M., & Chudek, J. (2013). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. Endokrynologia Polska, 64(2), 125-130. [Link]
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El-Tantawy, W. H., et al. (2023). Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. ACS Omega, 8(38), 34848-34862. [Link]
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Al-Ostath, O. A., et al. (2023). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. Molecules, 28(12), 4697. [Link]
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Tan, P., et al. (2022). Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy. Frontiers in Immunology, 13, 868853. [Link]
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Lu, Y., et al. (2015). TNF-alpha and IL-6 inhibit apolipoprotein A-IV production induced by linoleic acid in human intestinal Caco2 cells. Journal of Inflammation, 12, 22. [Link]
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Pharmacokinetic profiling of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine in animal models
Title: A Practical Guide to the Pharmacokinetic Profiling of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine in Preclinical Animal Models
Abstract: This document provides a comprehensive, in-depth guide for conducting pharmacokinetic (PK) profiling of the novel heterocyclic compound, this compound, in rodent models. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities.[1][2][3] A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to its development.[4][5][6] This guide moves beyond a simple recitation of steps, delving into the rationale behind experimental design, the establishment of a robust bioanalytical method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the principles of non-compartmental pharmacokinetic analysis. Our objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to generate high-quality, interpretable PK data.
Introduction: The Importance of Pharmacokinetic Characterization
The journey of a drug from administration to elimination is quantitatively described by pharmacokinetics (PK), a cornerstone of drug development.[5] Understanding "what the body does to the drug" allows us to make critical decisions regarding dosing regimens, predict potential toxicities, and establish a clear relationship between exposure and therapeutic effect (pharmacodynamics).[4] For novel chemical entities like this compound, early and accurate PK profiling is indispensable. It provides the quantitative framework to assess key attributes such as oral bioavailability, systemic exposure, and the efficiency of the body's clearance mechanisms.[5][7]
This guide will detail a complete workflow, from the strategic design of an animal study to the final analysis and interpretation of PK parameters, ensuring a self-validating and scientifically rigorous approach.
Preclinical Study Design: Laying the Foundation for Success
The quality of pharmacokinetic data is directly dependent on a well-conceived study design. Every choice, from the animal model to the dosing vehicle, influences the outcome and interpretation of the results.
Rationale for Animal Model Selection
Rodents, particularly Sprague-Dawley rats or CD-1 mice, are standardly used for initial PK screening in drug discovery.[6][8]
-
Expertise & Experience: Rats are often preferred for serial blood sampling studies due to their larger blood volume, which allows for the collection of a full time-course from a single animal, thereby reducing biological variability. Mice are suitable for composite studies (one time point per animal) or when using sparse sampling designs, especially when compound availability is limited. The choice of species can significantly impact metabolic profiles and clearance rates.[9][10]
Dosing Formulation & Administration Routes
To fully characterize the compound, studies involving both intravenous (IV) and oral (PO) administration are required.
-
Intravenous (IV) Administration: This route ensures 100% bioavailability by definition, as the drug is introduced directly into the systemic circulation. The resulting data is crucial for calculating fundamental PK parameters like clearance (CL) and volume of distribution (Vd).[11]
-
Oral (PO) Administration: This is the most common intended route for human therapeutics. The PO study allows for the determination of oral bioavailability (F), the maximum plasma concentration (Cmax), and the time to reach Cmax (Tmax).[5]
Formulation Causality: The compound must be fully solubilized for IV administration to prevent embolism. A common starting formulation is a mix of Solutol HS 15, ethanol, and saline. For PO dosing, a suspension in a vehicle like 0.5% methylcellulose in water is often suitable and mimics potential clinical formulations.
Experimental Groups & Study Timeline
A typical study design is summarized below.
| Parameter | Intravenous (IV) Group | Oral (PO) Group | Rationale |
| Species | Sprague-Dawley Rat | Sprague-Dawley Rat | Allows for direct comparison and bioavailability calculation. |
| N per Group | 3-4 males | 3-4 males | Provides sufficient statistical power for initial PK screening. |
| Dose Level | 1-2 mg/kg | 5-10 mg/kg | IV dose is lower to avoid solubility/toxicity issues. PO dose is higher to ensure measurable plasma concentrations. |
| Vehicle | e.g., 10% Solutol / 10% EtOH / 80% Saline | e.g., 0.5% Methylcellulose in Water | Ensures solubility for IV and stable suspension for PO. |
| Administration | Bolus injection via tail vein | Oral gavage | Standard, reproducible administration techniques. |
Experimental Workflow: From Dosing to Data
The overall experimental process follows a logical sequence designed to ensure data integrity and reproducibility.
Caption: High-level workflow for a typical preclinical pharmacokinetic study.
In Vivo Sample Collection Protocol
Objective: To collect high-quality plasma samples at defined time points post-dose for bioanalysis.
Materials:
-
Dosed animals in appropriate housing.
-
K2-EDTA coated microcentrifuge tubes.
-
Pipettes and sterile tips.
-
Centrifuge.
-
Dry ice and -80°C freezer.
Protocol:
-
Time Point Adherence: Collect blood samples (~100-150 µL) at pre-determined time points. A typical schedule is provided below.
-
Blood Collection: Collect blood from the tail vein (or other appropriate site) into K2-EDTA tubes. Gently invert the tubes 8-10 times to ensure proper anticoagulation.
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C within 30 minutes of collection. This step is critical to prevent hemolysis and analyte degradation.
-
Sample Aliquoting: Carefully transfer the supernatant (plasma) to a new, clearly labeled cryovial.
-
Storage: Immediately flash-freeze the plasma samples on dry ice and transfer to a -80°C freezer for long-term storage pending analysis.
| Route | Recommended Blood Sampling Time Points (hours) |
| IV | 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 |
| PO | 0.25, 0.5, 1, 2, 4, 6, 8, 24 |
Bioanalytical Method: LC-MS/MS Quantification
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification in complex biological matrices due to its unparalleled sensitivity and selectivity.[12][13][14]
Caption: Detailed workflow for bioanalytical sample processing and analysis.
Protocol: Sample Preparation (Protein Precipitation)
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with the LC-MS/MS analysis.[15] Acetonitrile is commonly used as it efficiently precipitates proteins while keeping most small molecules, including the analyte, in solution.
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Aliquot Plasma: In a 1.5 mL microcentrifuge tube, aliquot 25 µL of plasma.
-
Add Internal Standard (IS): Add 5 µL of a working solution of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) to all tubes except blanks. The IS is crucial for correcting for variability in sample processing and instrument response.
-
Precipitate Proteins: Add 100 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The acid helps to improve chromatographic peak shape.
-
Vortex: Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
Protocol: LC-MS/MS Instrumentation and Validation
Trustworthiness: The bioanalytical method must be validated to ensure it is accurate, precise, and reproducible.[16][17] Key validation parameters include linearity, accuracy, precision, limit of quantification (LOQ), and selectivity.
Example LC-MS/MS Parameters:
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | C18 is a versatile stationary phase for retaining moderately hydrophobic compounds like the target analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization and aids in chromatographic separation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient | 5% B to 95% B over 3 minutes | A standard gradient to elute the analyte with a good peak shape while washing the column. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Ionization Mode | ESI Positive | The morpholine and amine moieties are readily protonated. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[18] |
| MRM Transition | Compound-specific (e.g., 225.1 -> 128.1) | Determined by direct infusion of the analyte into the mass spectrometer. |
Pharmacokinetic Data Analysis
Once plasma concentrations are determined, PK parameters are calculated, typically using non-compartmental analysis (NCA).[7] NCA makes no assumptions about the underlying physiological model and is the standard for most preclinical PK studies.[4][5]
Caption: Logical derivation of key PK parameters from concentration-time data via NCA.
Key Pharmacokinetic Parameters:
The following parameters provide a comprehensive overview of the drug's disposition.[5][7][19]
| Parameter | Description | Significance in Drug Development |
| Cmax | Maximum observed plasma concentration. | Indicates the peak exposure; important for assessing efficacy and potential acute toxicity. |
| Tmax | Time at which Cmax is observed. | Reflects the rate of drug absorption. |
| AUC (0-t) | Area under the concentration-time curve from time 0 to the last measurable point. | Represents the total drug exposure over the measured time period. |
| AUC (0-inf) | Area under the curve extrapolated to infinity. | Represents the total systemic exposure after a single dose. |
| t½ | Elimination half-life. | The time required for the plasma concentration to decrease by 50%. Determines dosing interval. |
| CL | Clearance. | The volume of plasma cleared of the drug per unit of time. Indicates the efficiency of elimination. |
| Vd | Volume of distribution. | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F (%) | Bioavailability. | The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUCPO / DosePO) / (AUCIV / DoseIV) x 100. |
Software: Pharmacokinetic analysis is typically performed using specialized software such as Phoenix™ WinNonlin®, which provides a validated environment for NCA and other modeling approaches.[4][5]
Conclusion and Future Directions
The protocols and methodologies outlined in this application note provide a robust framework for the preclinical pharmacokinetic evaluation of this compound. The data generated from these studies are foundational for making informed decisions in the drug development pipeline. A favorable PK profile, characterized by adequate oral bioavailability, sufficient exposure, and a reasonable half-life, is a prerequisite for advancing a compound toward further efficacy and safety studies. Subsequent investigations may include metabolite identification, tissue distribution, and studies in non-rodent species to build a more complete understanding of the compound's disposition before first-in-human trials.
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ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. International Journal of Research in Pharmaceutical and Chemical Sciences. [Link]
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THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal. [Link]
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Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. [Link]
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Use of transgenic and mutant animal models in the study of heterocyclic amine-induced mutagenesis and carcinogenesis. PubMed. [Link]
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The (misleading) role of animal models in drug development. Frontiers. [Link]
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5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. National Institutes of Health (NIH). [Link]
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Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. [Link]
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Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. ResearchGate. [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health (NIH). [Link]
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Application Note: Strategic Formulation of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine for Preclinical In Vivo Evaluation
Abstract
This document provides a comprehensive guide for the formulation of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine, a heterocyclic compound of interest for in vivo pharmacological studies. Given that many novel chemical entities, particularly those with heterocyclic scaffolds, exhibit poor aqueous solubility, this guide emphasizes a systematic approach to formulation development.[1] We detail three robust, field-proven protocols for preparing this compound for both oral (PO) and intravenous (IV) administration: a co-solvent system, a carboxymethylcellulose (CMC)-based aqueous suspension, and a cyclodextrin-based inclusion complex. The protocols are designed to be self-validating, incorporating essential characterization and quality control steps to ensure dosing accuracy, stability, and reproducibility in preclinical research settings.
Introduction: The Formulation Challenge
This compound belongs to the oxadiazole class of compounds, which are widely investigated for their diverse biological activities.[2][3] A critical bottleneck in the preclinical assessment of such molecules is achieving adequate systemic exposure to evaluate efficacy and toxicity.[4] This is often hampered by low aqueous solubility, which can lead to poor absorption, variable bioavailability, and inaccurate dose administration.[1][5]
The objective of a sound formulation strategy is to create a delivery system that is safe, non-toxic, and maintains the active pharmaceutical ingredient (API) in a state suitable for absorption after administration.[6][7] This application note moves beyond simple recipes, explaining the causal logic behind vehicle selection and procedural steps, empowering researchers to adapt these methods to their specific experimental needs.
Pre-formulation Assessment: The Foundation of Rational Formulation Design
Before selecting a formulation strategy, a thorough physicochemical characterization of the compound is paramount.[5] This data-driven approach minimizes wasted resources and ensures the chosen vehicle is appropriate for the compound and the intended study.
Table 1: Essential Physicochemical Properties for Formulation Development
| Property | Recommended Method(s) | Rationale & Importance for Formulation |
| Aqueous Solubility | Kinetic & Thermodynamic Solubility Assays (pH 1.2, 4.5, 6.8, 7.4) | Determines if a simple aqueous solution is feasible. Solubility across a pH range indicates if pH adjustment can be used as a primary solubilization technique.[5] |
| pKa | Potentiometric Titration, UV-Spectrophotometry | Predicts the ionization state of the compound at different physiological pH values (stomach, intestine, blood). Crucial for anticipating solubility and absorption characteristics in vivo. |
| LogP / LogD | Shake-Flask Method, HPLC | Indicates the lipophilicity of the compound. High LogP values often correlate with poor aqueous solubility and suggest the need for lipid-based or co-solvent formulations. |
| Melting Point | Differential Scanning Calorimetry (DSC) | The melting point for this compound is reported to be 186-188°C.[8] A high melting point suggests strong crystal lattice energy, which often correlates with low solubility. |
| Chemical Stability | HPLC-based analysis in proposed vehicles over time at various temperatures. | Ensures the compound does not degrade in the chosen formulation vehicle before or during administration, guaranteeing that the animal receives the intended dose of the active compound.[9] |
| Physical Form | Microscopy, X-ray Powder Diffraction (XRPD) | Identifies the crystalline or amorphous nature of the solid. The physical form can significantly impact solubility and dissolution rate. Changes in form during formulation can indicate instability. |
A Systematic Approach to Formulation Selection
The choice of formulation is a logical progression based on the compound's properties and the study's requirements (e.g., route of administration, required dose). The following decision tree illustrates a rational workflow for selecting an appropriate formulation strategy.
Caption: Formulation selection decision tree.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing formulations suitable for in vivo studies. All procedures should be performed in a clean environment (e.g., a laminar flow hood) using sterile equipment and reagents, especially for parenteral (IV) preparations.[10]
Protocol 1: Co-solvent System for IV or Oral Administration
This approach is often the first strategy for poorly soluble compounds when a solution is required.[11] It utilizes a mixture of a strong organic solvent and other less toxic, water-miscible solvents to keep the compound in solution upon dilution in an aqueous vehicle.[5]
Scientist's Note: The primary goal is to use the minimum amount of the strongest solvent (e.g., DMSO) required to dissolve the compound, as high concentrations can cause toxicity, such as hemolysis or local tissue irritation.[7][9] The subsequent addition of solvents like PEG400 helps to prevent precipitation when the final aqueous vehicle is added.
Materials:
-
This compound (API)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400), low-endotoxin
-
Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile, pyrogen-free vials and tubes
-
Vortex mixer and magnetic stirrer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Dose Calculation: Calculate the total mass of API required for the study. For a 10 mg/kg dose in mice with a dosing volume of 10 mL/kg, the final concentration is 1 mg/mL.
-
Initial Solubilization: Accurately weigh the API into a sterile vial. Add the minimum volume of DMSO required to completely dissolve the API. Start with 5-10% of the final target volume (e.g., for a 10 mL final volume, start with 0.5-1.0 mL DMSO). Vortex or sonicate until the solution is clear.
-
Addition of Co-solvent: Add PEG400 to the DMSO solution. A common final vehicle composition is 10% DMSO, 40% PEG400, and 50% Saline. For a 10 mL final volume, this would be 1 mL DMSO, 4 mL PEG400, and 5 mL Saline. Mix thoroughly after adding the PEG400.
-
Aqueous Dilution: Add the sterile saline (or D5W) to the organic solvent mixture dropwise while continuously and vigorously vortexing. This slow addition is critical to prevent the API from precipitating out of solution.
-
Final Quality Control:
-
Visual Inspection: The final formulation should be a clear, particle-free solution.
-
pH Measurement: Check the pH to ensure it is within a physiologically tolerable range (typically pH 5-8).
-
(For IV use) Sterilization: Sterile-filter the final solution through a 0.22 µm syringe filter into a final sterile, pyrogen-free vial.[6]
-
Concentration Verification (Recommended): Analyze the final formulation via a validated HPLC method to confirm the API concentration.
-
Protocol 2: Aqueous Suspension for Oral Gavage (PO)
Suspensions are a practical choice for oral administration of insoluble compounds, especially for toxicology studies requiring high doses.[9][12] The key to a good suspension is achieving a uniform dispersion of fine particles that does not settle quickly and can be easily re-suspended to ensure consistent dosing.[13]
Scientist's Note: Particle size is a critical attribute. Grinding the compound to a fine powder increases the surface area, which can improve dissolution rate and absorption in the GI tract.[14] The suspending agent, sodium carboxymethylcellulose (Na-CMC), increases the viscosity of the vehicle, slowing down particle sedimentation according to Stokes' Law.[13]
Materials:
-
This compound (API)
-
Sodium carboxymethylcellulose (Na-CMC), low or medium viscosity
-
Sterile water or purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Glass beaker and graduated cylinder
Procedure:
-
Vehicle Preparation (0.5% w/v Na-CMC):
-
Weigh 0.5 g of Na-CMC for every 100 mL of vehicle required.
-
Heat approximately half of the total required water volume to ~60-70°C.
-
While stirring the hot water vigorously with a magnetic stirrer, slowly sprinkle the Na-CMC powder onto the vortex to prevent clumping.
-
Once dispersed, add the remaining volume of room temperature water and continue to stir until the Na-CMC is fully dissolved and the solution is clear and viscous. This may take several hours. Allow to cool to room temperature.
-
-
Particle Size Reduction: If the API particles are large, gently grind the required amount of compound to a fine, consistent powder using a mortar and pestle.
-
Levigation (Creating a Paste): Add a small volume of the prepared CMC vehicle to the powdered API in the mortar. Triturate (mix) with the pestle to form a smooth, uniform paste. This step, known as levigation, is crucial for ensuring that individual particles are wetted and uniformly dispersed.[9]
-
Final Suspension Preparation: Gradually add the remaining CMC vehicle to the paste while stirring continuously. Transfer the mixture to a beaker or bottle and continue to stir with a magnetic stirrer for at least 30-60 minutes to ensure homogeneity.
-
Final Quality Control:
-
Visual Inspection: The final formulation should be a uniform, opaque suspension. Check for any large aggregates.
-
Re-suspendability: Allow the suspension to sit for a short period and then confirm that any settled particles can be easily and fully re-suspended by gentle inversion or vortexing.
-
Dosing Homogeneity: Before and during dosing sessions, ensure the suspension is continuously stirred or vortexed immediately before drawing each dose to maintain uniformity.
-
Protocol 3: Cyclodextrin-Based Solubilization for IV or Oral Administration
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble "guest" molecules, like the API, forming an inclusion complex that has significantly improved aqueous solubility.[15][16][17]
Scientist's Note: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[18] The formation of the inclusion complex is an equilibrium process. It is often necessary to determine the optimal ratio of API to cyclodextrin through phase-solubility studies. For initial screening, a 20-40% (w/v) solution of HP-β-CD is a common starting point.
Materials:
-
This compound (API)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), parenteral grade
-
Sterile Water for Injection (WFI) or sterile saline
-
Vortex mixer, sonicator, and magnetic stirrer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Vehicle Preparation: Prepare a 20-40% (w/v) solution of HP-β-CD in WFI or saline. For example, to make 10 mL of a 30% solution, dissolve 3 g of HP-β-CD in a final volume of 10 mL of WFI. Stir until fully dissolved.
-
Complex Formation: Accurately weigh the API and add it to the HP-β-CD solution.
-
Energy Input: Vigorously mix the solution. This process can be aided by:
-
Vortexing: For several minutes.
-
Sonication: In a bath sonicator for 15-30 minutes.
-
Stirring: On a magnetic stir plate overnight at room temperature. The goal is to provide sufficient energy to facilitate the inclusion of the API into the cyclodextrin cavity.
-
-
Final Quality Control:
-
Visual Inspection: The final formulation should be a clear, particle-free solution. If undissolved material remains, the capacity of the cyclodextrin solution has been exceeded, and the formulation must be filtered to remove undissolved API before use.
-
pH Measurement: Check the pH to ensure it is within a physiologically tolerable range.
-
(For IV use) Sterilization: Sterile-filter the final solution through a 0.22 µm syringe filter into a final sterile, pyrogen-free vial.
-
Concentration Verification (Critical): If undissolved API was filtered out, it is essential to determine the final concentration of the solubilized API via HPLC analysis before dosing.
-
Summary of Formulation Strategies
Table 2: Comparison of Formulation Approaches
| Formulation Strategy | Primary Components | Suitable Routes | Pros | Cons |
| Co-solvent System | DMSO, PEG400, Saline/D5W | IV, PO | Simple to prepare; suitable for sterile filtration; provides a true solution.[5] | Potential for drug precipitation upon dilution in vivo; solvent toxicity at high concentrations.[9] |
| Aqueous Suspension | API, Sodium Carboxymethylcellulose (Na-CMC), Water | PO | Allows for high dose administration; avoids organic solvents; simple vehicle.[12] | Not suitable for IV; risk of non-uniform dosing if not properly prepared and handled.[19] |
| Cyclodextrin Complex | API, HP-β-CD, Water/Saline | IV, PO | Significantly increases aqueous solubility; low toxicity vehicle; suitable for sterile filtration.[17] | Can be expensive; requires optimization of API:CD ratio; potential for drug-cyclodextrin interactions. |
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the selection and careful preparation of an appropriate formulation. There is no single "best" formulation; the optimal choice depends on the compound's intrinsic properties and the specific aims of the preclinical study. By starting with a thorough pre-formulation assessment and following a logical selection process, researchers can employ the robust protocols detailed in this guide to prepare co-solvent solutions, aqueous suspensions, or cyclodextrin complexes. Adherence to the integrated quality control steps will ensure the delivery of accurate, consistent, and reproducible doses, thereby generating reliable and high-quality in vivo data.
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- Loftsson, T., et al. (2005). Cyclodextrins in drug delivery (Review).
- Excipients' Attributes Crucial for Parenteral Prepar
- Application Notes and Protocols for the In Vivo Preparation of a Water-Insoluble Prodrug. (n.d.). BenchChem.
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- Singh, G., et al. (2020). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed.
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- A Guide to Oral Suspensions for Formul
- Fenyvesi, É., et al. (2020). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. MDPI.
- Application Notes & Protocols: Formulating DSM-421 for Oral Administr
- Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
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- Modifying a displacement pump for oral gavage dosing of solution and suspension preparations to adult and neonatal mice. (2006).
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- Preparation of Oral Suspensions and Syrups: Basic Concepts. (n.d.). Scribd.
- Novel technology to prepare oral formulations for preclinical safety studies. (2011).
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- Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Prepar
- Formulation and method for increasing oral bioavailability of drugs. (2020).
- Synthesis and Pharmacological Evaluation of Few Novel 1,3,4- Oxadiazole Deriv
- Tiwari, A., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity.
- In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (2025).
- Biological activity of oxadiazole and thiadiazole deriv
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
- Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- 5-Methyl-1,3,4-oxadiazol-2-amine. (n.d.). PubChem.
- 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine. (n.d.). PubChem.
- Ishida, H., et al. (2008). Novel and orally active 5-(1,3,4-oxadiazol-2-yl)pyrimidine derivatives as selective FLT3 inhibitors. PubMed.
- Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. (2022). Oriental Journal of Chemistry.
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Application Notes & Protocols: 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine as a Scaffold for Chemical Probe Development
Senior Application Scientist Note:
Welcome to this comprehensive guide on leveraging 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine as a foundational scaffold for the development of sophisticated chemical probes. The 1,3,4-oxadiazole core is a privileged structure in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3][4][5]. The inclusion of a morpholine group often enhances aqueous solubility and provides key hydrogen bonding interactions, making this scaffold an attractive starting point for engaging biological targets.
This document moves beyond the parent molecule to provide a strategic framework and detailed protocols for its transformation into functional chemical probes. We will operate under the hypothesis that this scaffold is well-suited for targeting protein kinases, a family of enzymes frequently modulated by similar heterocyclic structures[6][7][8][9][10]. Our focus will be on two powerful chemoproteomic strategies: validating target engagement in living cells using the Cellular Thermal Shift Assay (CETSA) and identifying specific protein targets through Affinity-Based Protein Profiling (ABPP). This guide is designed for researchers aiming to deorphanize bioactive compounds, validate novel drug targets, and elucidate mechanisms of action in a physiologically relevant context.
Part 1: Foundational Strategy & Probe Design
Before embarking on large-scale proteomic experiments, the first critical step is to confirm that the parent compound, this compound (hereafter referred to as OXM-1 ), engages with intracellular targets. Following this validation, we will outline a synthetic strategy to convert OXM-1 into a versatile affinity-based probe, OXM-1-Affinity , by incorporating a bio-orthogonal handle for subsequent target capture.
Initial Target Engagement with the Parent Compound
The Cellular Thermal Shift Assay (CETSA) is an indispensable tool for verifying that a ligand binds to its target protein within the complex environment of an intact cell[11][12][13][14]. The principle is straightforward: a protein's thermal stability increases upon ligand binding. By heating cells treated with a compound to various temperatures, we can measure the amount of soluble target protein remaining. A shift in the melting curve of a protein in the presence of the compound indicates direct engagement[13][15]. This initial validation with OXM-1 is paramount before investing in the synthesis of a dedicated probe.
Design of an Affinity-Based Chemical Probe: OXM-1-Affinity
To identify the specific protein targets of OXM-1 , we must modify its structure to include a "handle" for enrichment and analysis. The design of such a probe, OXM-1-Affinity , requires careful consideration to preserve the parent molecule's binding properties. An ideal probe consists of three components: the recognition element (OXM-1 scaffold), a linker, and a bio-orthogonal handle[16].
-
Recognition Element: The core this compound structure.
-
Linker: A flexible linker (e.g., a short polyethylene glycol or alkyl chain) is attached to a position on the scaffold that is synthetically accessible and predicted to be solvent-exposed, minimizing interference with target binding. The primary amine of the 2-ylamine group is a logical point of attachment.
-
Bio-orthogonal Handle: A terminal alkyne is an excellent choice. It is small, metabolically stable, and allows for highly specific covalent ligation to an azide-containing reporter tag (e.g., biotin-azide) via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry"[17][18][19].
The proposed structure for OXM-1-Affinity is presented below. A plausible synthetic route involves the acylation of the 2-amino group of OXM-1 with an alkyne-containing acyl chloride or activated ester.
Part 2: Experimental Protocols
Here, we provide detailed, step-by-step protocols for target engagement validation and target identification. These protocols are designed to be self-validating through the inclusion of rigorous controls.
Protocol 1: Target Engagement Validation by Cellular Thermal Shift Assay (CETSA)
This protocol determines if OXM-1 can thermally stabilize proteins in intact cells.
Caption: Workflow for CETSA to validate target engagement.
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line if investigating anti-cancer effects) to approximately 80% confluency.
-
Cell Preparation: Harvest cells and resuspend them in the appropriate culture medium at a concentration of 10-20 million cells/mL.
-
Compound Treatment:
-
In separate tubes, treat cell suspensions with OXM-1 at a final concentration (e.g., 10 µM) or with vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells at 37°C for 1 hour to allow for compound uptake and target binding.
-
-
Heating Step:
-
Aliquot 50 µL of the treated cell suspension into separate PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., from 40°C to 64°C in 2°C increments). Include a non-heated control (room temperature).
-
Immediately cool the samples to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method avoids detergents that could disrupt protein-ligand interactions.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Analysis:
-
Analyze the abundance of a specific protein of interest in the soluble fractions by Western Blot.
-
Alternatively, for a proteome-wide view (MS-CETSA), prepare samples for analysis by mass spectrometry.
-
Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and OXM-1 -treated samples. A rightward shift in the melting curve for the OXM-1 -treated sample indicates thermal stabilization and target engagement.
-
| Parameter | Recommended Value | Rationale |
| Cell Density | 10-20 x 10⁶ cells/mL | Ensures sufficient protein for downstream analysis. |
| Compound Conc. | 1-10 µM | Should be based on bioactivity data (e.g., 10x EC₅₀). |
| Heating Time | 3 minutes | Sufficient to induce denaturation without excessive heat shock response.[12] |
| Temperature Range | 40-64°C | A typical starting range; should be optimized for the specific target. |
| Lysis Method | Freeze-Thaw | A gentle, detergent-free method to preserve native interactions. |
Protocol 2: Target Identification by Affinity-Based Protein Profiling (ABPP)
This protocol uses the alkyne-tagged probe, OXM-1-Affinity , to enrich and identify its binding partners from a complex proteome.
Caption: Workflow for ABPP using a clickable affinity probe.
-
Cell Treatment:
-
Culture cells as in Protocol 1.
-
Experimental Sample: Treat cells with OXM-1-Affinity (e.g., 1-5 µM) for 1-2 hours at 37°C.
-
Competition Control: Pre-incubate cells with a 50- to 100-fold excess of the parent compound OXM-1 for 1 hour before adding OXM-1-Affinity . This is a critical control to distinguish specific targets from non-specific binders.
-
-
Cell Lysis:
-
Harvest and wash the cells with cold PBS to remove excess probe.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Click Chemistry Reaction:
-
To 1 mg of proteome, add the click chemistry reagents. A typical reaction mixture includes:
-
Biotin-Azide (e.g., 100 µM)
-
Copper(II) Sulfate (CuSO₄) (e.g., 1 mM)
-
A copper-chelating ligand (e.g., TBTA) (e.g., 1 mM)
-
A reducing agent to reduce Cu(II) to the catalytic Cu(I) (e.g., TCEP or Sodium Ascorbate) (e.g., 1 mM)
-
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
-
Affinity Enrichment:
-
Add pre-washed high-capacity streptavidin agarose beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated protein-probe complexes.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of decreasing stringency is recommended (e.g., 1% SDS in PBS, 6M Urea, and finally PBS).
-
-
On-Bead Digestion:
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Add sequencing-grade trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.
-
-
Mass Spectrometry Analysis:
-
Collect the peptide-containing supernatant.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using a suitable database search algorithm (e.g., MaxQuant, Proteome Discoverer).
-
-
Data Analysis:
-
Proteins that are significantly enriched in the OXM-1-Affinity sample compared to the competition control are considered high-confidence targets. Quantitative proteomics (e.g., label-free quantification or SILAC) is essential for this comparison.
-
| Parameter | Recommended Value | Rationale |
| Probe Concentration | 1-5 µM | High enough for target labeling but low enough to minimize off-target effects. |
| Competition Control | 50-100x excess of OXM-1 | Essential for demonstrating binding-site specificity.[17] |
| Proteome Amount | 1-5 mg | Provides sufficient material for sensitive MS detection of low-abundance targets. |
| Click Reagents | See step 3 | Standard concentrations for efficient CuAAC reaction in complex lysates.[19] |
| MS Analysis | High-Resolution LC-MS/MS | Required for accurate identification and quantification of thousands of proteins. |
Part 3: Concluding Remarks
The transformation of a bioactive hit like this compound into a chemical probe is a powerful strategy for modern drug discovery and chemical biology. By first confirming target engagement with CETSA and then identifying specific interactors with a bespoke affinity probe, researchers can build a robust, evidence-based understanding of a compound's mechanism of action. The protocols detailed herein provide a rigorous and validated roadmap for this journey, enabling the confident elucidation of molecular targets and the advancement of new therapeutic hypotheses.
References
-
Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes - Frontiers. Available at: [Link]
-
Identifying small molecule probes for kinases by chemical proteomics - mediaTUM. Available at: [Link]
-
High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024 - ACS Publications. Available at: [Link]
-
Chemical probes of signal-transducing proteins - PubMed. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]
-
Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - RSC Publishing. Available at: [Link]
-
Chemical Design and Synthesis of Functionalized Probes for Imaging and Treating Tumor Hypoxia - ACS Publications. Available at: [Link]
-
Development of Chemical Probes - Memorial Sloan Kettering Cancer Center. Available at: [Link]
-
Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC - NIH. Available at: [Link]
-
Chemical proteomics for a comprehensive understanding of functional activity and the interactome - RSC Publishing. Available at: [Link]
-
Probes for chemical genomics by design - PubMed. Available at: [Link]
-
Chemoproteomics and Chemical Probes for Target Discovery - PubMed. Available at: [Link]
-
CHAPTER 8: Chemical Probes for Kinases - RSC Books - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - Taylor & Francis Online. Available at: [Link]
-
Chemoproteomic Profiling of Isoprenoid Pyrophosphate Interacting Proteins with Photoaffinity Probes | Analytical Chemistry - ACS Publications. Available at: [Link]
-
A REVIEW ON SYNTHESIS, BIOLOGICAL ACTIVITIES, AND APPLICATIONS OF OXADIAZOLE DERIVATIVES - IJCRT.org. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. Available at: [Link]
-
Chem(Pro)2: the atlas of chemoproteomic probes labelling human proteins | Nucleic Acids Research | Oxford Academic. Available at: [Link]
-
Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential - ResearchGate. Available at: [Link]
-
Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC - NIH. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available at: [Link]
-
CETSA. Available at: [Link]
-
Activity-based protein profiling: A graphical review - PMC - PubMed Central. Available at: [Link]
-
Activity-based proteomics - Wikipedia. Available at: [Link]
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - Frontiers. Available at: [Link]
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- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
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- 9. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. books.rsc.org [books.rsc.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. CETSA [cetsa.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 17. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-amino-1,3,4-oxadiazole Derivatives
Welcome to the technical support center for the purification of 2-amino-1,3,4-oxadiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of heterocyclic compounds. Here, we address common challenges with in-depth, experience-driven advice and validated protocols to enhance the purity and yield of your target molecules.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 2-amino-1,3,4-oxadiazole derivatives?
A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, some common culprits to be aware of include:
-
Unreacted Starting Materials: Such as semicarbazide, acyl hydrazides, or isothiocyanates.[1]
-
Side-Reaction Products: A significant concern is the formation of isomeric byproducts. For instance, competing cyclization can lead to the formation of 2-amino-1,3,4-thiadiazoles or triazole derivatives.[1][2]
-
Reagents and Catalysts: Residual acids, bases (like triethylamine), or coupling agents (such as phosphorus oxychloride) used during the synthesis can persist in the crude product.[1][3]
-
Degradation Products: The stability of the oxadiazole ring can be a factor, and degradation can occur under harsh reaction or workup conditions.
Q2: My 2-amino-1,3,4-oxadiazole derivative is highly polar. How does this affect my purification strategy?
A2: The high polarity of many 2-amino-1,3,4-oxadiazole derivatives presents a significant challenge for traditional normal-phase chromatography on silica gel.[4] The polar amino group and the heteroatoms in the oxadiazole ring can lead to strong interactions with the acidic silica surface, resulting in poor separation, streaking, and even irreversible adsorption.[4][5]
Your strategy should therefore pivot towards methods that are better suited for polar compounds:
-
Reversed-Phase Chromatography (RPC): This is often the most effective technique.[4] Using a C18 column with a polar mobile phase, such as water/acetonitrile or water/methanol, can yield excellent separation. Adding a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by protonating basic sites on your molecule.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful option for purifying very polar compounds.[4]
-
Modified Normal-Phase Chromatography: If you must use silica gel, consider adding a basic modifier like triethylamine (0.1-1%) or a solution of ammonia in methanol to your mobile phase.[4] This will help to neutralize the acidic sites on the silica gel and reduce peak tailing.[5]
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal. This is often due to the solution being too supersaturated or being cooled too quickly.[4] The presence of impurities can also inhibit crystallization.[4]
Here are some troubleshooting steps:
-
Add More Solvent: Gently heat the mixture to redissolve the oil, then add a small amount of hot solvent to decrease the saturation. Allow the solution to cool slowly.[4]
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a small amount of pure, crystalline material, add a tiny "seed" crystal to the cooled solution to initiate crystallization.[4]
-
-
Pre-Purification: If impurities are suspected to be the issue, a preliminary purification step, such as a quick filtration through a plug of silica or a simple extraction, might be necessary before attempting recrystallization.[4]
Q4: How do I choose the right analytical technique to assess the purity of my final product?
A4: A combination of techniques is often necessary for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reverse-Phase HPLC (RP-HPLC) with a UV-Vis or photodiode array (PDA) detector, is a versatile and sensitive method for quantifying purity.[6][7] A C18 column is commonly used with a mobile phase of water and an organic solvent like acetonitrile or methanol.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the structure of your compound and identifying any impurities with distinct NMR signals.[6] The carbon atoms of the 1,3,4-oxadiazole ring have characteristic chemical shifts, typically resonating around δ 160-165 ppm.[6]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of your desired compound.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. For 2-amino-1,3,4-oxadiazole derivatives, look for characteristic C=N stretching (around 1610-1650 cm⁻¹) and C-O-C stretching (in the 1000-1300 cm⁻¹ region).[6]
II. Troubleshooting Guides
Guide 1: Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation / Overlapping Peaks | Inappropriate solvent system. | Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems to find one that gives good separation (Rf values between 0.2 and 0.5).[4] If compounds are moving too slowly, increase the mobile phase polarity. If they are moving too quickly, decrease the polarity.[9] |
| Column overloading. | The amount of crude material should generally be 1-5% of the mass of the stationary phase.[4] If you need to purify a larger amount, use a column with a larger diameter.[4] | |
| Streaking of Basic Compounds on Silica Gel | Interaction with acidic silica surface. | Add a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase.[4] Alternatively, use a different stationary phase like neutral or basic alumina, or switch to reversed-phase chromatography.[4] |
| Compound Not Eluting from the Column | Compound is too polar for the solvent system. | Drastically increase the polarity of the mobile phase. A gradient elution from a non-polar to a highly polar solvent can be effective.[4] For very polar compounds, consider using a mobile phase like dichloromethane/methanol.[10] |
| Irreversible adsorption or decomposition on silica gel. | Before running a column, spot your compound on a TLC plate and let it sit for an hour before eluting to check for degradation.[4] If decomposition is observed, switch to a less acidic stationary phase like neutral alumina or use reversed-phase chromatography.[4] |
Guide 2: Recrystallization Failures
| Problem | Potential Cause | Troubleshooting Steps |
| No Crystals Form Upon Cooling | Solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again. |
| Compound is highly soluble in the chosen solvent even at low temperatures. | Try a different solvent or a solvent mixture. A good recrystallization solvent is one in which your compound is soluble at high temperatures but insoluble at low temperatures. | |
| Product "Oils Out" | Solution is too supersaturated or cooled too quickly. | Add more hot solvent to dissolve the oil, then allow it to cool slowly.[4] Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[4] |
| Presence of impurities. | Attempt a preliminary purification step before recrystallization.[4] | |
| Low Recovery of Crystalline Product | Compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used to wash the crystals. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask, and keep the solution hot during filtration. |
III. Experimental Protocols
Protocol 1: Reversed-Phase Flash Chromatography for Polar 2-Amino-1,3,4-Oxadiazole Derivatives
This protocol is designed for the purification of highly polar 2-amino-1,3,4-oxadiazole derivatives that are challenging to purify using traditional silica gel chromatography.
1. Sample Preparation:
- Dissolve the crude compound in a minimum amount of a strong solvent such as methanol, DMSO, or DMF.[4]
- Dry Loading: Adsorb the dissolved sample onto a small amount of C18 silica or Celite. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.[4] This prevents issues with poor peak shape that can arise from liquid injection in a strong solvent.
2. Column Preparation:
- Select a pre-packed C18 flash column appropriately sized for your sample amount.
- Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for at least 5 column volumes.[4]
3. Chromatographic Separation:
- Mobile Phase: A common mobile phase is a gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol. A typical gradient might be 10-90% acetonitrile over 20 minutes.[6]
- Flow Rate: A typical flow rate is 1.0 mL/min, but this can be adjusted based on column size and desired separation.[11]
- Detection: Use a UV detector set to a wavelength where your compound has maximum absorbance.[6]
4. Fraction Collection and Analysis:
- Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a Solid 2-Amino-1,3,4-Oxadiazole Derivative
This protocol provides a general procedure for purifying a solid 2-amino-1,3,4-oxadiazole derivative by recrystallization.
1. Solvent Selection:
- Test the solubility of your crude product in a range of solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvents for recrystallization of these derivatives include ethanol, ethanol/water mixtures, or chloroform.[3][12]
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold solvent.
- Dry the crystals under vacuum to remove all traces of solvent.
IV. Visualized Workflows
Workflow for Troubleshooting Column Chromatography
Caption: Troubleshooting workflow for column chromatography.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
V. References
-
BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives. Retrieved from
-
BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Retrieved from
-
Salama, R. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 30. [Link]
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from
-
Salama, R. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(30).
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. (2024). Journal of Health and Allied Sciences NU, 14(04), 532–537.
-
Yang, S. J., et al. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. The Journal of Organic Chemistry, 80(2), 1018–1024. [Link]
-
Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. (n.d.). Retrieved from
-
Synthesis, Characterization and Biological Screening of Quinoline Linked Oxadiazole Derivatives as Potent Antibacterial Agents. (n.d.). E-RESEARCHCO. Retrieved from
-
Column chromatography & TLC on highly polar compounds?. (2017, February 22). Reddit. Retrieved from [Link]
-
Column chromatography. (n.d.). Retrieved from
-
Distrutti, E., et al. (2019). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 24(11), 2187. [Link]
-
Arif, R., & Sahu, N. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry.
-
Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns. (n.d.). New England Biolabs. Retrieved from
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from
-
Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from
-
Jasiak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2495. [Link]
-
Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. (1964). U.S. Patent No. 3,141,022.
-
Long, B., et al. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega, 7(32), 28285–28295. [Link]
-
Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. (2024). Journal of Chemical Health Risks.
-
BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-1,3,4-Thiadiazole Derivatives. Retrieved from
-
Salama, R. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. ResearchGate. [Link]
-
Protein purification troubleshooting guide. (n.d.). Cytiva. Retrieved from
-
Synthesis and Characterization of 2-amino -5-phenyl-1,3,4- Oxadiazole Complexes with Selected Metal Ions. (2020). ResearchGate. [Link]
-
Vaitkute, A., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7806. [Link]
-
Salama, R. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti- salmonella typhi activity evaluation. BMC Chemistry, 14(1), 30. [Link]
Sources
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- 3. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. d-nb.info [d-nb.info]
Technical Support Center: Navigating Solubility Challenges with 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively. This guide is structured to anticipate your questions and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the handling and solubility of this compound.
Q1: I've just received my vial of this compound. What's the best way to prepare a stock solution?
A1: The first step is to establish a concentrated stock solution, typically in a non-aqueous, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial solubilization of small molecules due to its high dissolving power.[1] However, it's crucial to be mindful of the final DMSO concentration in your assay, as it can exhibit cytotoxic effects at concentrations as low as 0.1% in some sensitive cell lines.[2]
Initial Recommendation:
-
Attempt to dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Use gentle warming (up to 37°C) and vortexing to aid dissolution.
-
Always visually inspect the solution for any undissolved particulates before use.
Q2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What's happening and how can I fix it?
A2: This is a very common issue known as "antisolvent precipitation."[3] Your compound is soluble in the organic stock solution but crashes out when introduced to the aqueous environment of your assay buffer, where its solubility is much lower.
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is often to reduce the final concentration of the compound in your assay.
-
Optimize Dilution Technique: Instead of adding the stock solution directly to the full volume of buffer, try a serial dilution approach or add the stock to a vigorously vortexing tube of buffer to promote rapid mixing and dispersion.
-
Pre-warm the Assay Buffer: Gently warming your assay buffer before adding the compound stock can sometimes help maintain solubility.
Q3: What are the key chemical properties of this compound that might influence its solubility?
| Property | Inferred Characteristic | Implication for Solubility |
| Structure | Contains a morpholine group, an amine, and a 1,3,4-oxadiazole ring. | The morpholine is a solubilizing group. The amine group's basicity will be a key factor in pH-dependent solubility. |
| Molecular Weight | 170.17 g/mol [7] | Relatively small, which is generally favorable for solubility. |
| Melting Point | 186-188°C[7] | A high melting point can sometimes be indicative of strong crystal lattice energy, which can negatively impact solubility. |
Troubleshooting Guides: A Deeper Dive
This section provides more detailed, step-by-step guidance for overcoming persistent solubility challenges.
Guide 1: Optimizing Your Solubilization Strategy
Q: I'm still seeing precipitation even at lower concentrations. What advanced solubilization techniques can I try?
A: When simple dilution fails, a systematic approach to enhancing solubility is necessary. This involves exploring co-solvents, pH adjustments, and the use of solubilizing excipients.
Logical Workflow for Solubility Enhancement:
Caption: A stepwise approach to troubleshooting compound precipitation.
Step-by-Step Protocol for Using Co-solvents:
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds when added to the aqueous assay buffer.[8][9]
-
Select a Co-solvent: Common choices include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) of low molecular weight (e.g., PEG 400).[10]
-
Prepare a Co-solvent/Buffer Mix: Create a series of your assay buffer containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Test Solubility: Add your DMSO stock of this compound to each co-solvent/buffer mix to the desired final concentration.
-
Observe and Validate: Visually inspect for precipitation. It is critical to run a vehicle control with each co-solvent concentration to ensure the co-solvent itself does not affect your assay readout.
Step-by-Step Protocol for pH Adjustment:
The solubility of ionizable compounds is highly dependent on the pH of the solution.[11][12] For a basic compound like this compound (due to the amine group), decreasing the pH will lead to protonation and an increase in aqueous solubility.
-
Determine the pKa (if possible): If the pKa of the amine group is known or can be predicted, you can more precisely target a pH for optimal solubility.
-
Prepare Buffers at Different pH Values: Make small batches of your assay buffer and adjust the pH downwards in small increments (e.g., from pH 7.4 to 7.0, 6.5, 6.0). Use dilute HCl to lower the pH.[13]
-
Test Solubility: Add your compound stock to each pH-adjusted buffer and observe for precipitation.
-
Validate Assay Compatibility: Ensure that altering the pH does not negatively impact the biological components of your assay (e.g., enzyme activity, cell viability).
Using Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.[16][17]
-
Choose a Cyclodextrin: Beta-cyclodextrins, and particularly their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin in your assay buffer at various concentrations (e.g., 1-10 mM).
-
Add the Compound: Introduce your compound stock to the cyclodextrin-containing buffer.
-
Equilibrate: Allow the mixture to equilibrate (gentle mixing for 15-30 minutes) to allow for the formation of the inclusion complex.
-
Assay and Control: As with other methods, include a vehicle control with the cyclodextrin alone to check for any assay interference.
Guide 2: Assessing Compound Stability
Q: I've managed to get my compound into solution, but my assay results are inconsistent. Could the compound be unstable in my assay buffer?
A: This is a critical consideration. Compound instability in your assay buffer can lead to a decrease in the effective concentration over the course of your experiment, resulting in poor reproducibility.[18]
Experimental Workflow for Stability Assessment:
Caption: Workflow for assessing compound stability in assay buffer.
Protocol for a Basic Stability Study:
-
Prepare the Sample: Dilute your this compound stock to the final assay concentration in your complete assay buffer.
-
Incubate: Keep the solution at your standard assay temperature (e.g., 37°C).
-
Take Time Points: At various time points (e.g., 0, 1, 4, and 24 hours), take an aliquot of the solution.
-
Quench and Store: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol and store the samples at -20°C or colder until analysis.
-
Analyze by LC-MS: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining at each time point.[19] A decrease in the peak area of the parent compound over time indicates instability.
Quantitative Solubility Assessment
For more rigorous drug development programs, a quantitative assessment of solubility is often required.
| Solubility Type | Description | When to Use | Method |
| Kinetic Solubility | Measures the concentration at which a compound, rapidly diluted from a DMSO stock, precipitates in aqueous buffer.[20] | High-throughput screening, early-stage discovery. | Nephelometry or turbidimetry to detect precipitation.[21] |
| Thermodynamic Solubility | The true equilibrium solubility of a compound in a given solvent. | Lead optimization, pre-formulation development. | Shake-flask method: excess solid compound is agitated in buffer for an extended period (24-48 hours) to reach equilibrium. The supernatant is then analyzed (e.g., by HPLC) to determine the concentration.[22] |
Final Recommendations
-
Start with the simplest approach: Always begin by trying to optimize your dilution procedure and working at the lowest effective concentration.
-
Be systematic: When moving to more advanced techniques, change one variable at a time to understand its effect.
-
Validate your controls: The importance of vehicle controls cannot be overstated. Ensure that any excipients or changes to your buffer do not interfere with your assay.
-
Consider compound stability early: An unstable compound can be a significant source of experimental variability.[23]
By following these guidelines, you will be well-equipped to overcome the solubility challenges associated with this compound and generate reliable, reproducible data in your biological assays.
References
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This compound - ChemBK. (n.d.). Retrieved January 17, 2026, from [Link]
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5-Methyl-1,3,4-oxadiazol-2-amine - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
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5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
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Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. (2008). Retrieved January 17, 2026, from [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved January 17, 2026, from [Link]
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Retrieved January 17, 2026, from [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (2024). Retrieved January 17, 2026, from [Link]
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CompoundingToday.com | pH Adjusting Database. (n.d.). Retrieved January 17, 2026, from [Link]
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Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. (2012). Retrieved January 17, 2026, from [Link]
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(PDF) Compound Precipitation in High-Concentration DMSO Solutions - ResearchGate. (2025). Retrieved January 17, 2026, from [Link]
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Figure 6: [Assessment of compound stability in...]. - Assay Guidance Manual - NCBI - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. (2013). Retrieved January 17, 2026, from [Link]
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Special Issue : Cyclodextrins in Drug Formulation and Delivery - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. (2014). Retrieved January 17, 2026, from [Link]
-
16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019). Retrieved January 17, 2026, from [Link]
-
How to measure the solubility point of compounds in liquids using TURBIDI.T - Rheolution. (n.d.). Retrieved January 17, 2026, from [Link]
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Retrieved January 17, 2026, from [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). Retrieved January 17, 2026, from [Link]
-
(PDF) Cyclodextrins in Various Drug Formulations - ResearchGate. (2025). Retrieved January 17, 2026, from [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Retrieved January 17, 2026, from [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. (2024). Retrieved January 17, 2026, from [Link]
-
1,3,4-Oxadiazoles: synthesis strategies and applications - ResearchGate. (2025). Retrieved January 17, 2026, from [Link]
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Assay and Stability Testing - Kinam Park. (n.d.). Retrieved January 17, 2026, from [Link]
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Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC - NIH. (2020). Retrieved January 17, 2026, from [Link]
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Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. (2016). Retrieved January 17, 2026, from [Link]
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Cyclodextrins and their applications in pharmaceutical and related fields - ScienceDirect. (2021). Retrieved January 17, 2026, from [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. (2022). Retrieved January 17, 2026, from [Link]
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Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2024). Retrieved January 17, 2026, from [Link]
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Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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DMSO in cell based assays - Scientist Solutions. (2025). Retrieved January 17, 2026, from [Link]
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What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product - Chemxpert Database. (2025). Retrieved January 17, 2026, from [Link]
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Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives - MDPI. (2024). Retrieved January 17, 2026, from [Link]
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Co-solvent solubilization of some poorly-soluble antidiabetic drugs - Taylor & Francis Online. (2008). Retrieved January 17, 2026, from [Link]
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How Does pH Affect Solubility? - YouTube. (2020). Retrieved January 17, 2026, from [Link]
- US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents. (1964).
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1,2,5-o Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5- oxadiazol-3-yl) - OSTI. (2023). Retrieved January 17, 2026, from [Link]
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Technical Support Center: Optimizing Reaction Conditions for the Cyclization of Morpholino-Substituted Semicarbazides
Introduction
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals working on the cyclization of morpholino-substituted semicarbazides. These precursors are valuable building blocks for synthesizing bioactive heterocyclic scaffolds, primarily 1,3,4-oxadiazoles and 1,2,4-triazoles, which are prominent in medicinal chemistry.[1] However, achieving high yields and purity can be challenging due to competing reaction pathways and suboptimal conditions.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges. Our approach is rooted in explaining the chemical principles behind each step, enabling you to make informed decisions and optimize your synthetic routes effectively.
Section 1: General Troubleshooting & FAQs
This section addresses common issues that can arise during heterocyclic synthesis, regardless of the specific target molecule. A systematic approach to these general problems is often the most effective way to improve outcomes.[2]
Question: My reaction yield is consistently low. What are the most common culprits?
Answer: Low yields in heterocyclic synthesis often stem from a few key areas. Before optimizing specific reaction parameters, ensure these fundamentals are addressed:
-
Purity of Reagents and Solvents: Impurities in your starting morpholino-substituted semicarbazide, reagents, or solvents can introduce side reactions or inhibit the catalyst.[2] Always use reagents of appropriate purity and ensure solvents are anhydrous, especially for reactions involving dehydrating agents like POCl₃ or SOCl₂.[3][4] Atmospheric moisture can quench reagents and lead to incomplete conversion.[2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical.[5] A reaction that is too hot may cause product decomposition, while one that is too cold may not proceed to completion. Run small-scale trial reactions to establish the optimal parameters for your specific substrate.[2]
-
Inefficient Mixing: In heterogeneous reactions (e.g., those involving a solid reagent), poor stirring can lead to low reaction rates and yields. Ensure your stir rate is sufficient for the scale and viscosity of your mixture.[2]
-
Product Instability: The target heterocycle may be unstable under the reaction or workup conditions.[2] Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of new, unidentified spots that could indicate product degradation over time.
Question: I am recovering a significant amount of unreacted starting material. How can I drive the reaction to completion?
Answer: Recovering starting material indicates that the reaction has either not run for long enough or the activation energy barrier is not being overcome. Consider the following:
-
Increase Reaction Time: The simplest solution is to extend the reaction duration. Monitor the consumption of the starting material via TLC or LC-MS until it disappears.
-
Increase Temperature: Gently increasing the reaction temperature can significantly increase the reaction rate. However, do this cautiously and monitor for any signs of product decomposition. An optimal temperature is often a trade-off between reaction rate and product stability.[5]
-
Re-evaluate Your Catalyst/Reagent: The chosen cyclizing agent may not be potent enough. For example, if a mild dehydrating agent is failing, you may need to switch to a stronger one like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[4]
-
Check for Inhibitors: Ensure your starting material or solvent does not contain impurities that could be poisoning your catalyst or reacting with your reagents.
Section 2: Pathway-Specific Optimization & Protocols
The cyclization of a morpholino-substituted semicarbazide can lead to different heterocyclic systems depending on the reagents and conditions used. The two most common pathways are the formation of 2-amino-1,3,4-oxadiazoles and 4,5-dihydro-1H-1,2,4-triazol-5-ones.
Cyclization to 2-(Morpholino)-1,3,4-Oxadiazole Derivatives
The formation of the 1,3,4-oxadiazole ring from a semicarbazide precursor is an oxidative cyclization process. This typically involves condensation with an aldehyde to form a semicarbazone, followed by cyclization mediated by an oxidizing or dehydrating agent.[6][7]
Troubleshooting & FAQs for Oxadiazole Synthesis
Question: How do I choose the correct cyclizing agent for my semicarbazone?
Answer: The choice of agent is critical and depends on your substrate's stability and the desired reaction conditions. Several classes of reagents are commonly used:
-
Dehydrating Agents: Strong dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA) are highly effective but harsh.[3][4] They are suitable for robust substrates but may cause degradation in more sensitive molecules.
-
Oxidizing Agents: A milder approach involves oxidative cyclization. Reagents like iodine (I₂) in the presence of a base, ceric ammonium nitrate (CAN), or potassium iodate (KIO₃) can efficiently form the C-O bond.[8][9][10] These methods are often preferred for their milder conditions and compatibility with a wider range of functional groups.
-
Tosyl Chloride/Pyridine: This system is particularly effective for cyclizing thiosemicarbazides and can also be applied to semicarbazides. It offers a good balance of reactivity and mildness.[11][12]
Question: My oxidative cyclization with iodine is not working. What could be wrong?
Answer: Iodine-mediated cyclization is a popular method for synthesizing 2-amino-1,3,4-oxadiazoles from semicarbazones.[10][13] If you are facing issues, consider these points:
-
Base is Crucial: The reaction typically requires a base (e.g., NaOH, K₂CO₃) to neutralize the HI generated during the reaction and to facilitate the cyclization. Ensure the base is present in sufficient quantity.
-
Solvent Choice: The choice of solvent can influence the reaction. Alcohols like ethanol or methanol are common, but for some substrates, aprotic solvents may be necessary.
-
Intermediate Purity: The precursor semicarbazone must be pure. Impurities from the initial condensation step can interfere with the oxidative cyclization.
-
Reaction Temperature: While often run at room temperature, some less reactive substrates may require gentle heating to proceed.
Data Presentation: Comparison of Cyclizing Agents for Oxadiazole Synthesis
| Cyclizing Agent | Typical Conditions | Advantages | Disadvantages | Reference(s) |
| POCl₃ | Reflux, neat or in a high-boiling solvent | High reactivity, drives reaction to completion | Harsh, acidic conditions; limited functional group tolerance | [4][14] |
| Iodine (I₂) / Base | Room temp or mild heat in EtOH/MeOH | Mild conditions, good functional group tolerance | May not work for all substrates, requires a base | [6][10][13] |
| Ceric Ammonium Nitrate (CAN) | Room temp, solvent-free or in MeOH | Inexpensive, efficient, often solvent-free | Can be a strong oxidant, potential for side reactions | [8] |
| Tosyl Chloride / Pyridine | 0 °C to room temp in pyridine or DCM | Mild, high-yielding, good for sensitive substrates | Pyridine can be difficult to remove | [11][12] |
| Potassium Iodate (KIO₃) | 60 °C in water | Uses water as a solvent, environmentally friendly | Requires heating, may not be suitable for all substrates | [9] |
Experimental Protocol: Iodine-Mediated Oxidative Cyclization
This protocol is a general procedure for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.[10][13]
-
Step 1: Semicarbazone Formation:
-
In a round-bottom flask, dissolve the starting aldehyde (1.0 eq) and morpholino-substituted semicarbazide (1.05 eq) in ethanol.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the mixture at room temperature or reflux for 1-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The semicarbazone product often precipitates and can be collected by filtration. Wash with cold ethanol and dry under vacuum.
-
-
Step 2: Oxidative Cyclization:
-
To a solution of the purified semicarbazone (1.0 eq) in ethanol, add iodine (I₂) (1.2 eq) and an aqueous solution of sodium hydroxide (2.5 eq).
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualization: Oxidative Cyclization Workflow
Caption: Key steps in the base-mediated triazolone synthesis.
References
-
Vahedi, H., Lari, J., Bavand, A., & Ameri, B. (n.d.). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry. Available at: [Link]
-
Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018-1024. Available at: [Link]
-
Yüksek, H., et al. (2021). Synthesis of new 1,2,4-triazole-(thio)semicarbazide hybrid molecules: Their tyrosinase inhibitor activities and molecular docking analysis. Archiv der Pharmazie, 354(8), e2100058. Available at: [Link]
-
Li, J., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules, 24(8), 1563. Available at: [Link]
- Kumar, A., et al. (2014). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Der Pharma Chemica, 6(6), 343-349.
-
Niu, P., et al. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C-O/C-S bond formation. The Journal of Organic Chemistry, 80(2), 1018-1024. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Identification of New 2-Substituted-1,3,4-Oxadiazole Compounds from Creatinine and Study Their Antioxidant Activities. Journal of Medicinal and Chemical Sciences, 5(5), 768-779. Available at: [Link]
-
Kumar, R., et al. (2021). Synthesis of substituted 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
-
Kumar, D., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2018, 9893132. Available at: [Link]
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Synthesis of Some New 1,2,4-Triazoles Derived from 2-Mercaptobenzimidazole.
-
Sharma, V., et al. (2020). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Current Topics in Medicinal Chemistry, 20(24), 2200-2224. Available at: [Link]
-
Lotfi, B., et al. (2011). Electrocyclization of Semicarbazone; A Novel Route of Green Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles. International Journal of Electrochemical Science, 6, 2097-2103. Available at: [Link]
- Al-Juborea, H. S. (2017). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene.
-
Bojinov, V., et al. (2011). 1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES. Farmacia, 59(3). Available at: [Link]
-
Al-Azzawi, A. M. J., & Al-Rubaie, A. Z. (2018). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry, 34(3). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Available at: [Link]
- Dobosz, M., et al. (2003). Cyclization of Semicarbazide Derivatives of 3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-4-acetic Acid.
- Kumar, A., et al. (2020). A Review on the Preparation of 1,3,4-Oxadiazoles From the Dehydration of Hydrazines and Study of Their Biological Roles.
- Kapoor, S., et al. (2015). Photocatalytic Oxidative Heterocyclization of Semicarbazones: An Efficient Approach for the Synthesis of 1,3,4-Oxadiazoles. ChemInform, 46(48).
- Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Reductive Cyclization. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Available at: [Link]
- Dobosz, M., et al. (2003). Cyclization of Semicarbazide Derivatives of 3‐Methyl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazole‐4‐acetic Acid. ChemInform, 34(31).
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Heterocyclic Compounds.
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ResearchGate. (n.d.). Optimization Reaction Conditions for Cyclization. Available at: [Link]
- International Journal of Advanced Research in Science & Technology. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]
- ResearchGate. (n.d.). The reactions of cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid.
-
Dobosz, M., & Pitucha, M. (2002). The reactions of cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid. Acta Poloniae Pharmaceutica, 59(5), 371-377. Available at: [Link]
- Al-Qaysi, W. W. (2010). synthesis of some new derivatives of 1,2,4-triazoles and thiazole from 1,2,3,4-tetrahydrocarbazol and study their biological activity. Journal of Al-Nahrain University, 13(2), 54-62.
- ResearchGate. (n.d.). Efficient Synthesis and Deprotection of Semicarbazones under Solvent-Free Conditions.
- Whitehead, C. W., & Traverso, J. J. (1960). Synthesis and cyclizations of semicarbazidonethylenemalonates and related compounds. The Journal of Organic Chemistry, 25(1), 38-42.
- University of Bath. (n.d.). Heterocyclic Chemistry - TUTORIAL PROBLEMS.
- Asghar, S. F., et al. (2009). Synthesis and cyclisation of 1,4-disubstituted semicarbazides. Journal of the Nepal Chemical Society, 23, 41-46.
- Favi, G. (2020). Modern Strategies for Heterocycle Synthesis. Molecules, 25(11), 2530.
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Side-product formation in the synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles
Welcome to the technical support center for the synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and supported by literature references.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles, providing insights into their root causes and practical solutions.
Problem 1: Low or No Yield of the Desired 2-Amino-1,3,4-Oxadiazole
Question: I am attempting to synthesize a 5-substituted-2-amino-1,3,4-oxadiazole via the oxidative cyclization of a semicarbazone, but I am observing very low yields, and in some cases, no product at all. What are the likely causes and how can I improve my yield?
Answer:
Low or no yield in the synthesis of 2-amino-1,3,4-oxadiazoles from semicarbazones is a common issue, often stemming from a critical side reaction: the competitive formation of a 1,2,4-triazol-3-one byproduct. The amino group (-NH2) of the semicarbazone can compete with the oxygen atom during the cyclization process, leading to the undesired triazolone.
Causality and Mechanistic Insight:
The choice of starting material and reaction conditions significantly influences the reaction pathway. The use of semicarbazide hydrochloride and sodium acetate to form the semicarbazone in situ, followed by iodine-mediated oxidative cyclization, is a common method. However, the nucleophilicity of the terminal amino group can lead to an intramolecular cyclization that forms the more thermodynamically stable triazolone ring over the desired oxadiazole.
To circumvent this, a more robust and generally higher-yielding strategy is to start from a thiosemicarbazide precursor. The cyclization of thiosemicarbazides to 2-amino-1,3,4-oxadiazoles, mediated by a desulfurizing agent, is often more efficient and less prone to the formation of triazole-based byproducts. This method consistently outperforms the analogous semicarbazide cyclizations for a wide range of substrates.[1]
Recommended Solutions:
-
Switch to a Thiosemicarbazide Precursor: This is the most effective solution. The synthesis involves the acylation of a hydrazide with an appropriate isothiocyanate to form the thiosemicarbazide, followed by a cyclization/desulfurization step.
-
Step-by-Step Protocol for Thiosemicarbazide Route:
-
Formation of Thiosemicarbazide: React your desired acyl hydrazide with an isothiocyanate (e.g., phenyl isothiocyanate) in a suitable solvent like ethanol or DMF. The reaction is typically straightforward and proceeds at room temperature or with gentle heating.
-
Oxidative Cyclization/Desulfurization: The resulting thiosemicarbazide can be cyclized using various reagents. A highly effective method involves using p-toluenesulfonyl chloride (TsCl) and pyridine.[1][2] Alternatively, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of potassium iodide provides a scalable and efficient method with an easily handled oxidant.[3][4] Another option is the use of EDC·HCl in DMSO, which favors the formation of the 2-amino-1,3,4-oxadiazole.[5][6][7]
-
-
-
Optimize Oxidizing Agent for Semicarbazone Route: If you must use the semicarbazone route, the choice of oxidizing agent is critical. While iodine is common, other oxidants can be explored. Ceric ammonium nitrate has been used for the cyclization of semicarbazones, although it may lead to the formation of 2-imino-1,3,4-oxadiazolines which can undergo thermolysis.[8][9][10]
Logical Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Presence of an Inseparable Impurity in the Final Product
Question: My reaction to form a 5-substituted-2-amino-1,3,4-oxadiazole appears to have worked, but I have a persistent impurity that is difficult to remove by standard recrystallization. How can I identify and remove this side product?
Answer:
The most common and often difficult-to-separate impurity when starting from semicarbazones is the corresponding 1,2,4-triazol-3-one . This is due to its structural similarity and comparable polarity to the desired oxadiazole product.
Identification of the Triazolone Impurity:
-
NMR Spectroscopy: In the ¹H NMR spectrum, the N-H protons of the triazolone ring often appear at a different chemical shift compared to the -NH₂ protons of the 2-amino-1,3,4-oxadiazole. The oxadiazole -NH₂ protons typically appear as a broad singlet. In the ¹³C NMR, the chemical shifts of the ring carbons will differ between the two heterocyclic systems. The C=O carbon of the triazolone will have a characteristic chemical shift.
-
Mass Spectrometry: The triazolone byproduct will have the same molecular weight and elemental composition as the desired 2-amino-1,3,4-oxadiazole, making it an isomer. Therefore, high-resolution mass spectrometry (HRMS) will not distinguish between them based on mass alone. Fragmentation patterns in MS/MS experiments may help differentiate the two.
-
Infrared (IR) Spectroscopy: The triazolone will exhibit a characteristic C=O stretching frequency, which will be absent in the IR spectrum of the pure 2-amino-1,3,4-oxadiazole. The oxadiazole will show characteristic C=N and C-O-C stretches.[11][12]
Strategies for Purification:
-
Column Chromatography: While challenging due to similar polarities, careful optimization of the mobile phase for column chromatography can achieve separation. A shallow gradient of a more polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is recommended. Monitoring the fractions by TLC with a suitable staining method is crucial.
General Column Chromatography Protocol:
-
Adsorbent: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase Optimization: Start with a low polarity eluent (e.g., 100% hexanes or DCM) and gradually increase the polarity with ethyl acetate or methanol. Run TLC plates with varying solvent systems to find the optimal separation.
-
Column Packing and Loading: Pack the column with the chosen eluent. Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution and Fraction Collection: Elute the column with the optimized solvent system, collecting small fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify and combine the pure product fractions.
-
-
Recrystallization with Solvent Screening: If standard recrystallization is failing, a systematic screening of different solvents or solvent mixtures may be effective. Try solvents of varying polarities such as ethanol, methanol, acetonitrile, or mixtures like ethanol/water or DMF/water.
-
Preventative Measures: The most effective "purification" is to prevent the formation of the impurity in the first place. As detailed in Problem 1, using a thiosemicarbazide precursor is the best strategy to avoid the formation of the triazolone byproduct.[1]
Visualizing the Competing Reaction Pathways:
Caption: Competing cyclization pathways of a semicarbazone intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the role of the oxidizing agent in the cyclization of semicarbazones and thiosemicarbazones?
A1: The oxidizing agent plays a crucial role in facilitating the intramolecular cyclization and subsequent aromatization to form the stable 1,3,4-oxadiazole ring. In the case of thiosemicarbazones, the oxidant also promotes the desulfurization step. The mechanism generally involves the oxidation of the hydrazone or thiohydrazone moiety, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by the oxygen or sulfur atom, initiating the cyclization. Different oxidizing agents can have varying efficiencies and selectivities. For instance, iodine is a mild and effective oxidant for this transformation.[4][13] 1,3-dibromo-5,5-dimethylhydantoin is another efficient and safe alternative.[4]
Q2: Can I use a one-pot procedure for the synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles?
A2: Yes, one-pot procedures are available and can be very efficient. A common one-pot method involves the condensation of an aldehyde with semicarbazide or thiosemicarbazide, followed by in-situ iodine-mediated oxidative cyclization.[2][13][14] This approach avoids the isolation of the intermediate semicarbazone or thiosemicarbazone, saving time and potentially increasing the overall yield. However, optimization of reaction conditions is key to minimizing side-product formation.
Q3: My starting material is a carboxylic acid. What is the best way to convert it to a 5-substituted-2-amino-1,3,4-oxadiazole?
A3: A reliable route starting from a carboxylic acid involves a multi-step synthesis. A common pathway is:
-
Activation of the Carboxylic Acid: Convert the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an ester (e.g., a methyl or ethyl ester via Fischer esterification).
-
Formation of the Acyl Hydrazide: React the activated carboxylic acid derivative with hydrazine hydrate to form the corresponding acyl hydrazide.
-
Formation of the Thiosemicarbazide: React the acyl hydrazide with an isothiocyanate.
-
Cyclization: Cyclize the thiosemicarbazide to the desired 2-amino-1,3,4-oxadiazole using a suitable reagent like TsCl/pyridine or DBDMH/KI.[1][3]
Alternatively, some methods allow for the direct reaction of a carboxylic acid with semicarbazide in the presence of a strong dehydrating agent like phosphorus oxychloride (POCl₃), although this can sometimes lead to harsher reaction conditions and potential side products.[12]
Q4: Are there any "green" or more environmentally friendly methods for this synthesis?
A4: Yes, there is growing interest in developing greener synthetic routes. Some approaches include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption.
-
Use of less toxic reagents: For example, replacing hazardous solvents with greener alternatives or using less toxic oxidizing agents. One study reported the use of pyridinium tribromide as a less toxic alternative to bromine for the oxidative cyclization of semicarbazones.[15]
-
Catalytic methods: Utilizing catalytic amounts of reagents instead of stoichiometric amounts reduces waste. For instance, using a catalytic amount of iodine with a co-oxidant.
Q5: How can I confirm the structure of my final 5-substituted-2-amino-1,3,4-oxadiazole product?
A5: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:
-
¹H NMR: Will show the protons of the substituent at the 5-position and a characteristic signal for the -NH₂ group (often a broad singlet).
-
¹³C NMR: Will show the characteristic chemical shifts for the two carbons of the oxadiazole ring, typically in the range of 155-170 ppm.[11][12]
-
IR Spectroscopy: Will display characteristic peaks for N-H stretching of the amino group (around 3100-3400 cm⁻¹), C=N stretching (around 1610-1650 cm⁻¹), and C-O-C stretching of the oxadiazole ring.[11][12][16]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Summary of Key Recommendations
| Issue | Primary Recommendation | Rationale |
| Low Product Yield | Switch from semicarbazone to a thiosemicarbazide precursor. | Minimizes the formation of the 1,2,4-triazol-3-one side product, leading to higher yields and purity.[1] |
| Inseparable Impurity | Use a thiosemicarbazide precursor to prevent impurity formation. If the impurity is present, optimize column chromatography with a shallow solvent gradient. | The common impurity is the isomeric 1,2,4-triazol-3-one, which is best avoided by choosing the appropriate synthetic route. |
| Starting from a Carboxylic Acid | Follow a multi-step synthesis via the acyl hydrazide and thiosemicarbazide intermediates. | This provides a reliable and high-yielding pathway to the desired product. |
| Confirmation of Structure | Utilize a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. | Provides comprehensive data for unambiguous structure elucidation.[11][12][16] |
References
- Yang, S.-J., Lee, S.-H., Kwak, H.-J., & Gong, Y.-D. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(1), 438–444.
- Dolman, S. J., Gosselin, F., O'Shea, P. D., & Davies, I. W. (2006). Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. The Journal of Organic Chemistry, 71(25), 9548–9551.
- Yang, S.-J., Lee, S.-H., Kwak, H.-J., & Gong, Y.-D. (2013). Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate. The Journal of Organic Chemistry, 78(1), 438–444.
- Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., Yu, W., & Chang, J. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. The Journal of Organic Chemistry, 80(2), 1018–1024.
- Rivera, D. G., Wessjohann, L. A. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Tetrahedron Letters, 47(48), 8671-8674.
- Hintz, M., Klosko, E., & Helms, E. (2023).
- Yang, S.-J., Lee, S.-H., Kwak, H.-J., & Gong, Y.-D. (2013).
- Ibrahim, E. H., El-Gohary, N. S., Shaaban, M. R., & El-Sayed, R. (2003). Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain. Pharmazie, 58(6), 367-371.
- Pham, E. C., Truong, T. N., Dong, N. H., Vo, D. D., & Do, T. T. H. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.
- Diana, G. D., Yarinsky, A., Zalay, E. S., Calvert, B. J., & Pancic, F. (1972). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry, 15(7), 795–798.
- Vahedi, H., Lari, J., Bavand, A., & Ameri, B. (2009). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry, 21(5), 3461-3464.
- El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. Future Journal of Pharmaceutical Sciences, 6(1), 1-10.
- Li, Y., Wang, Y., Zhang, Y., & Geng, R. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules, 24(8), 1565.
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Kher, A. A., & Ram, V. J. (2016). Rapid, Microwave Accelerated Synthesis of[1][5][14]Triazolo[3,4-b][5][6][14]oxadiazoles from 4-Acylamino-1,2,4-Triazoles. ACS Combinatorial Science, 18(8), 474-480.
- BenchChem. (2025).
- El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. Future Journal of Pharmaceutical Sciences, 6(1), 1-10.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
- Hussain, S., & Jamali, M. A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-274.
- Vahedi, H., Lari, J., Bavand, A., & Ameri, B. (2009). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant.
- Kumar, S., & Singh, P. (2012). Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid.
- Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., Yu, W., & Chang, J. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018-1024.
- Vahedi, H., Lari, J., Bavand, A., & Ameri, B. (2009). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant.
- BenchChem. (2025). Purification techniques for 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline.
- Alexanian, E. J., Lee, C., & Sorensen, E. J. (2005). Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. Journal of the American Chemical Society, 127(21), 7690–7691.
- Kudelko, A., & Zieliński, W. (2018). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 23(10), 2543.
- Zhang, W., & Liu, Y. (2017). Oxidative Cyclization in Natural Product Biosynthesis. Accounts of Chemical Research, 50(6), 1365–1376.
- Hussain, S., & Jamali, M. A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
- Brill, W. K.-D., Cesarini, S., Felder, E., Pullici, M., Colombo, N., Bagno, A., & Saielli, G. (2007). Mechanism of TFAA-mediated 1,3,4 Oxadiazole Formation.
- Wang, F., Chen, Z., & Li, Y. (2020). Electro-oxidative cyclization: access to quinazolinones via K2S2O8 without transition metal catalyst and base. Green Chemistry, 22(12), 3785-3790.
- Chen, J., Yan, J., & Zhang, Y. (2016). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 4, 15.
- Isherwood, T. O., & Ley, S. V. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 218–226.
- Markó, I. E. (2006). Substructures of oxidative cyclization products and.
- Science.gov. (n.d.).
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- 6. Sci-Hub. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate / The Journal of Organic Chemistry, 2012 [sci-hub.box]
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Technical Support Center: Synthesis of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine
Welcome to the technical support guide for the synthesis of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed alternative synthetic protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of this synthesis. The information herein is curated to explain the "why" behind experimental choices, ensuring both success and a deeper understanding of the underlying chemical principles.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the common and effective cyclodesulfurization route starting from a thiosemicarbazide precursor.
Issue 1: Low or No Yield of the Desired 1,3,4-Oxadiazole Product
Question: I am attempting the cyclodesulfurization of 1-(morpholine-4-carbonyl)thiosemicarbazide to synthesize this compound, but I am observing very low to no product formation. What are the likely causes and how can I rectify this?
Answer:
Low or no yield in this cyclization is a frequent challenge and can stem from several factors related to the starting material, reagents, and reaction conditions.
Probable Causes & Solutions:
-
Purity of the Starting Thiosemicarbazide: The precursor, 1-(morpholine-4-carbonyl)thiosemicarbazide, must be of high purity. Impurities can interfere with the cyclization process.
-
Solution: Recrystallize the thiosemicarbazide precursor from a suitable solvent (e.g., ethanol/water mixture) to ensure high purity before proceeding with the cyclization step. Confirm purity using techniques like melting point determination or NMR spectroscopy.
-
-
Ineffective Desulfurizing/Oxidizing Agent: The choice and quality of the desulfurizing agent are critical for the intramolecular cyclization to form the oxadiazole ring.[1][2]
-
Solution: A variety of reagents can be employed for this transformation.[2] If one fails, consider alternatives.
-
Iodine in the presence of a base (e.g., NaOH or K2CO3): This is a widely used and effective method for the oxidative cyclization of thiosemicarbazides.[3][4] Ensure the iodine is fresh and the base is anhydrous if the reaction is sensitive to water.
-
Mercuric (Hg2+) salts (e.g., HgO, HgCl2): While effective, these reagents are highly toxic and should be handled with extreme caution. They promote the cyclization by acting as thiophiles.
-
Lead (Pb2+) salts (e.g., PbO, Pb(OAc)2): Similar to mercuric salts, lead compounds are effective but pose significant health and environmental risks.[5]
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl): This reagent can be used for regioselective cyclization to the oxadiazole.[6][7]
-
Tosyl Chloride (TsCl) in Pyridine: This combination can also mediate the cyclization of thiosemicarbazides.[8][9]
-
-
-
Inappropriate Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.
-
Solution:
-
Temperature: Some cyclization reactions may require heating (reflux) to proceed at an appreciable rate.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Use TLC to track the disappearance of the starting material.
-
Solvent: The choice of solvent is crucial. Protic solvents like ethanol are commonly used, but aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (ACN) may be more suitable for certain reagents.[5][10]
-
-
Issue 2: Formation of Side Products and Purification Challenges
Question: My reaction mixture shows the formation of multiple spots on TLC, and I am struggling to isolate the pure this compound. What are the potential side products and what purification strategies can I employ?
Answer:
The formation of side products is common in heterocyclic synthesis. Understanding their potential identity is key to effective purification.
Potential Side Products:
-
Unreacted Starting Material: Incomplete reaction is a common issue.
-
1,3,4-Thiadiazole Isomer: Depending on the reaction conditions and reagents, the corresponding 5-morpholin-4-yl-1,3,4-thiadiazol-2-ylamine can be formed as a byproduct.[6][7] Dehydrating agents like p-TsCl can sometimes favor the formation of the thiadiazole.[7]
-
Hydrolyzed Intermediates: If water is present, hydrolysis of reactive intermediates can lead to undesired byproducts.
Purification Strategies:
-
Column Chromatography: This is the most effective method for separating the desired product from impurities and side products.
-
Recommended Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Recommended Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective. Start with a less polar eluent and gradually increase the polarity.
-
-
Recrystallization: If the crude product is obtained as a solid with reasonable purity, recrystallization can be an excellent final purification step.
-
Potential Solvents: Ethanol, methanol, or a mixture of ethyl acetate and hexane. Experiment with different solvent systems to find the one that provides good recovery and high purity.
-
-
Acid-Base Extraction: The basicity of the amino group on the oxadiazole ring can be exploited for purification.
-
Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO3 or NaOH) and the pure product extracted back into an organic solvent.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing 2-amino-1,3,4-oxadiazoles?
A1: The synthesis of 2-amino-1,3,4-oxadiazoles can be broadly approached through several key pathways:
-
Oxidative Cyclization of Semicarbazones: This involves the condensation of a semicarbazide with an aldehyde or ketone to form a semicarbazone, which is then oxidatively cyclized.[11][12] Common oxidants include ceric ammonium nitrate[11], iodine[13][14], and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[12][15]
-
Cyclodesulfurization of Acylthiosemicarbazides: This is a very common and versatile method where an acylthiosemicarbazide is treated with a desulfurizing agent to induce cyclization.[16] A wide range of reagents can be used, including iodine/base, mercuric salts, and lead oxides.[1][2]
-
Dehydrative Cyclization of Acyl Semicarbazides: In this approach, an acyl semicarbazide is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Q2: How do I prepare the key intermediate, 1-(morpholine-4-carbonyl)thiosemicarbazide?
A2: This precursor is typically synthesized in a two-step process:
-
Formation of Morpholine-4-carbohydrazide: Morpholine is reacted with an activated carbonyl compound like ethyl chloroacetate to form morpholin-N-ethyl acetate, which is then reacted with hydrazine hydrate to yield morpholine-4-carbohydrazide.[17][18]
-
Formation of the Thiosemicarbazide: The resulting carbohydrazide is then reacted with a source of thiocyanate, such as ammonium thiocyanate, in the presence of an acid to form the target 1-(morpholine-4-carbonyl)thiosemicarbazide.[17]
Q3: Are there any "greener" or more environmentally friendly synthetic routes available?
A3: Yes, there is a growing interest in developing more sustainable synthetic methods. Some approaches include:
-
Iodine-Mediated Reactions: Using molecular iodine as an oxidant is often considered a greener alternative to heavy metal reagents like lead and mercury.[13][14] These reactions can sometimes be performed in more environmentally benign solvents like ethanol.
-
Electrochemical Synthesis: An environmentally benign method for the preparation of 2-amino-5-substituted-1,3,4-oxadiazoles involves the electrooxidation of semicarbazones.[19]
-
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction times and improve yields, sometimes allowing for the use of less solvent.
III. Alternative Synthetic Protocols
Below are detailed, step-by-step protocols for two common and effective synthetic routes to this compound.
Protocol 1: Iodine-Mediated Oxidative Cyclodesulfurization
This protocol is based on the widely used method of cyclizing an acylthiosemicarbazide using iodine and a base. It is generally effective and avoids the use of highly toxic heavy metals.
Step 1: Synthesis of 1-(morpholine-4-carbonyl)thiosemicarbazide
-
To a solution of morpholine-4-carbohydrazide (1 equivalent) in ethanol, add ammonium thiocyanate (1.1 equivalents).
-
Add concentrated hydrochloric acid dropwise until the solution is acidic.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain 1-(morpholine-4-carbonyl)thiosemicarbazide. Recrystallize from ethanol if necessary.
Step 2: Cyclization to this compound
-
Dissolve 1-(morpholine-4-carbonyl)thiosemicarbazide (1 equivalent) in ethanol.
-
Add a solution of iodine (1.1 equivalents) in ethanol to the mixture.
-
Slowly add a solution of sodium hydroxide (2 equivalents) in water, keeping the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into ice-cold water containing sodium thiosulfate to quench the excess iodine.
-
Filter the precipitated product, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: EDC-Mediated Cyclization
This method utilizes 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) as a desulfurizing agent, which can offer high regioselectivity for the oxadiazole over the thiadiazole.[6][7]
Step 1: Synthesis of 1-(morpholine-4-carbonyl)thiosemicarbazide
-
Follow Step 1 from Protocol 1.
Step 2: Cyclization to this compound
-
Dissolve 1-(morpholine-4-carbonyl)thiosemicarbazide (1 equivalent) in a suitable aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).[6]
-
Add EDC·HCl (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Visualizing the Synthetic Pathways
Diagram 1: General Synthetic Routes to 2-Amino-1,3,4-Oxadiazoles
Caption: Key synthetic strategies for 2-amino-1,3,4-oxadiazoles.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision-making workflow for troubleshooting low product yield.
V. Quantitative Data Summary
The following table summarizes typical yield ranges for different synthetic methods leading to 2-amino-1,3,4-oxadiazoles, as reported in the literature. Actual yields will vary based on the specific substrate and reaction conditions.
| Synthetic Method | Reagents | Typical Yield Range | References |
| Oxidative Cyclodesulfurization | I₂ / NaOH | Moderate to Good | [3] |
| Oxidative Cyclodesulfurization | PbO | Good | [5] |
| Oxidative Cyclization | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | 82% - 94% | [12] |
| Reagent-Based Cyclization | EDC·HCl | High | [6][7] |
| Dehydrative Cyclization | TsCl / Pyridine | Good | [8][9] |
VI. References
-
Vahedi, H., Lari, J., Bavand, A., & Ameri, B. (n.d.). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Retrieved from [Link]
-
Murthy, A. K., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemistry Reviews, 4(3), 255-271.
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(2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. J. Chem. Rev., 4(3), 255-271.
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Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., Yu, W., & Chang, J. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018–1024.
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Wang, Y., Ding, P., & Li, Y. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules, 24(8), 1549.
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Abdel-Aziz, H. A., El-Zahabi, H. S. A., & El-Shehry, M. F. (2014). Cyclodesulfurization of Substituted Thiosemicarbazides into 1,3,4-Oxadiazoles via Hydrazonoyl Chlorides. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 747-758.
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Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.).
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Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., Yu, W., & Chang, J. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C-O/C-S bond formation. The Journal of Organic Chemistry, 80(2), 1018–1024.
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Formation of[11][13][20]-oxadiazol-2-yl-amine from thiosemicar- bazide a. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Identification of New 2-Substituted-1,3,4-Oxadiazole Compounds from Creatinine and Study Their Antioxidant Activities. (n.d.). Journal of Medicinal and Chemical Sciences.
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Gong, Y.-D., & Lee, T. (2010). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 75(5), 1677–1682.
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Abdel-Aziz, H. A., El-Zahabi, H. S. A., & El-Shehry, M. F. (2014). Cyclodesulfurization of Substituted Thiosemicarbazides into 1,3,4-Oxadiazoles via Hydrazonoyl Chlorides. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 747-758.
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Gómez-Saiz, P., García-Tojal, J., Maestro, M. A., Arnaiz, F. J., & Rojo, T. (2002). Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives. Inorganic Chemistry, 41(6), 1345–1347.
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Gómez-Saiz, P., García-Tojal, J., Maestro, M. A., Arnaiz, F. J., & Rojo, T. (2002). Evidence of desulfurization in the oxidative cyclization of thiosemicarbazones. Conversion to 1,3,4-oxadiazole derivatives. Inorganic chemistry, 41(6), 1345–1347.
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Regioselective Synthesis of Oxa- and Thiadiazoles from Thiosemicarbazides. (n.d.).
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Dolman, S. J., Gosselin, F., O'Shea, P. D., & Davies, I. W. (2006). A Facile and General Protocol for the Preparation of 2-Amino-1,3,4-oxadiazoles. The Journal of Organic Chemistry, 71(25), 9548–9551.
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Lu, Z., & Chen, C. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega, 7(32), 28285–28295.
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Synthesis of 1,3,4-Oxadiazole-2-amine and 1,3,4-Thiadiazole-2-amine Heterocyclic Derivatives. (n.d.). ResearchGate.
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Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.).
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Nguyen, T. T. H., Nguyen, H. T., Le, T. H., & Nguyen, T. K. C. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558–573.
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Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Bioinorganic Chemistry and Applications, 2014, 217407.
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Svrčková, K., Štěpánková, Š., Kohelová, E., & Musílek, K. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2099.
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Skrypka, A. V. (1964). Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. US3141022A.
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(PDF) Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. (n.d.). ResearchGate.
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.).
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega.
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Synthesis and Characterization of Some New Morpholine Derivatives. (n.d.). ResearchGate.
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Zhivotova, T. S., Kadyrova, A. R., Obydennov, D. L., & Khayrullina, V. R. (2020). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Pharmaceutical Chemistry Journal, 54(5), 488–493.
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5-Morpholin-4-yl-1,3,4-oxadiazol-2-amine. (n.d.). Amerigo Scientific.
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This compound. (n.d.). ChemBK.
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Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molecules, 27(22), 7793.
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5-METHYL-1,3,4-OXADIAZOL-2-YLAMINE synthesis. (n.d.). Chemicalbook.
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Synthesis and Characterization of Some New Morpholine Derivatives. (n.d.). ResearchGate.
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An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. (2021). Sciforum.
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An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. (2021). ResearchGate.
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Technical Support Center: Guide to Enhancing the Solution Stability of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine
Welcome to the technical support guide for 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges with this compound in solution. Ensuring the chemical integrity of your test article is paramount for generating reproducible and reliable experimental data. This guide provides in-depth, causality-driven explanations and validated protocols to help you maintain the stability of your compound.
Part 1: Troubleshooting Common Stability Issues (Q&A Format)
This section addresses the most frequently encountered stability problems. Each answer explains the underlying chemical principles and provides actionable solutions.
Issue 1: Rapid loss of compound purity in aqueous neutral buffers (e.g., PBS pH 7.4).
Question: I dissolved my compound in a standard phosphate-buffered saline (PBS) at pH 7.4 for a cell-based assay. HPLC analysis shows over 20% degradation in just a few hours at room temperature. What is causing this, and how can I prevent it?
Answer: The primary cause is likely the pH-dependent hydrolysis of the 1,3,4-oxadiazole ring. The 1,3,4-oxadiazole heterocycle, while generally stable, can be susceptible to ring-opening, particularly under neutral to alkaline conditions.[1][2] This reaction involves the cleavage of chemical bonds by water, a common degradation pathway for many drug compounds.[3]
Causality: At neutral or higher pH, hydroxide ions can act as a nucleophile, attacking the electrophilic carbon atoms of the oxadiazole ring, initiating a ring-opening cascade. Studies on similar oxadiazole derivatives have shown they exhibit maximum stability in a slightly acidic pH range of 3-5.[1]
Solutions & Recommendations:
-
pH Optimization: The most critical parameter to control is the pH of your solution.[3][4] Conduct a pH-rate profile study to identify the pH at which the compound has the lowest degradation rate. Typically, for amine-containing heterocycles, a pH range of 4-6 is a good starting point.
-
Buffer Species Selection: Certain buffer ions can catalyze degradation. If using phosphate buffer, consider switching to an alternative like citrate or acetate, which are often more inert.
-
Temperature Control: Degradation reactions are accelerated by higher temperatures.[3][5] Prepare solutions in an ice bath and store them at 4°C for short-term use. For any steps requiring incubation at 37°C, minimize the duration as much as possible.
Actionable Protocol: Refer to Protocol 1: pH-Rate Profile Study to systematically determine the optimal pH for your experimental conditions.
Issue 2: My solution turns yellow and a precipitate forms upon dilution into aqueous media.
Question: My stock solution in anhydrous DMSO is clear and stable. However, when I dilute it into my cell culture medium for an experiment, it develops a yellow tint and sometimes a fine precipitate. What is happening?
Answer: This issue likely stems from a combination of two factors: oxidative degradation and poor aqueous solubility at the final pH of the medium.
Causality:
-
Oxidation: The 2-amino group on the oxadiazole ring and the nitrogen on the morpholine ring can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or light.[3] Oxidized byproducts are often colored, leading to the yellow tint.
-
Solubility: this compound is a basic compound. In high-pH solutions (like many cell culture media, pH ~7.4-7.8), the amine group is deprotonated, reducing its polarity and, consequently, its aqueous solubility. This can lead to the compound precipitating out of solution.
Solutions & Recommendations:
-
Control Oxidation: Prepare buffers with freshly de-gassed, high-purity water. If permissible in your assay, consider adding a small amount of an antioxidant like L-ascorbic acid. Always store solutions in amber vials to protect from light, which can catalyze photo-oxidation.[4][6]
-
Prepare Fresh Dilutions: Prepare working solutions immediately before use from a concentrated DMSO stock. Do not store dilute aqueous solutions for extended periods.
-
Inert Atmosphere: For maximum protection against oxidation, especially for long-term storage of sensitive intermediates, sparging the solvent with nitrogen or argon gas and storing the sealed vial under an inert atmosphere is a highly effective strategy.
Part 2: Proactive Stability Enhancement (FAQs)
Q1: What are the ideal conditions for long-term storage of a stock solution? A1: For long-term storage (>1 month), prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, high-purity DMSO. Dispense into single-use aliquots in amber vials, flush with argon or nitrogen gas before sealing, and store at -80°C. This minimizes exposure to water, oxygen, and light, and avoids repeated freeze-thaw cycles.
Q2: How do I know if my analytical method is suitable for a stability study? A2: You must use a validated, stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[4] A method is considered "stability-indicating" if it can accurately separate the intact parent compound from all potential degradation products, ensuring that the peak for the parent drug is pure and that degradants are properly detected.[7][8] This is typically confirmed through forced degradation studies.
Q3: What are forced degradation studies and why are they important? A3: Forced degradation (or stress testing) involves intentionally exposing the compound to harsh conditions—such as strong acid, strong base, high heat, intense light, and oxidation—to accelerate its decomposition.[8][9] These studies are critical for several reasons:
-
They help identify the most likely degradation products and establish the compound's intrinsic stability.[7][8]
-
They are essential for developing and validating a stability-indicating analytical method.[6][7]
-
The results provide insights into which environmental factors (pH, light, oxygen) must be most carefully controlled during experiments and formulation.[10]
Part 3: Key Experimental Protocols & Workflows
Protocol 1: Rapid pH-Rate Profile Study
This protocol provides a streamlined workflow to determine the pH of maximum stability for your compound in an aqueous environment.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM citrate, phosphate, borate) covering a pH range from 3 to 9 in 1.0 pH unit increments.
-
Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Sample Incubation:
-
In separate amber HPLC vials, add 980 µL of each buffer.
-
Spike each vial with 20 µL of the 10 mM DMSO stock to achieve a final concentration of 200 µM. Mix thoroughly. This creates a 2% DMSO co-solvent system, which should not significantly affect the assay.
-
Immediately inject one set of samples (T=0) into the HPLC to get the initial peak area.
-
Incubate the remaining vials at a controlled temperature (e.g., 40°C to accelerate degradation).
-
-
Timepoint Analysis: Withdraw vials at predetermined time points (e.g., 2, 4, 8, 24 hours) and immediately analyze by HPLC.
-
Data Analysis: For each pH, plot the natural logarithm of the parent compound's peak area versus time. The degradation rate constant (k) is the negative of the slope. Plot the rate constants against pH to identify the pH at which the degradation rate is lowest.
Protocol 2: Standard Forced Degradation Study
This protocol is based on ICH Q1A(R2) guidelines and is used to understand degradation pathways.[6]
Methodology:
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Expose the solution to the following conditions in parallel:
-
Acid Hydrolysis: Add 0.1 N HCl. Incubate at 60°C for 24 hours.[6]
-
Base Hydrolysis: Add 0.1 N NaOH. Incubate at 60°C for 24 hours.[6]
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.[6]
-
Thermal: Heat the solution at 80°C for 48 hours.[6]
-
Photolytic: Expose the solution to light providing at least 1.2 million lux hours and 200 watt-hours/square meter of near UV energy.[6]
-
-
Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Compare the chromatograms of the stressed samples to an unstressed control to identify and quantify degradants. Aim for 5-20% degradation for optimal results.
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours |
| Thermal | None (Solution) | 80°C | 48 hours |
| Photolytic | None (Solution) | Ambient | >1.2 million lux·hr |
Part 4: Visualized Workflows and Pathways
Diagram 1: Potential Degradation Pathways
Caption: Primary degradation routes for the target compound.
Diagram 2: Troubleshooting Experimental Variability
Caption: Decision workflow for troubleshooting inconsistent results.
References
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Vertex AI Search.
- Technical Support Center: Troubleshooting Compound X Instability in Aqueous Solutions. (n.d.). BenchChem.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2023). Molecules.
- Technical Support Center: Compound X Stability Testing. (n.d.). BenchChem.
- Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. (2012). Journal of Pharmaceutical Sciences.
- Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). PharmaEducation.
- A Comprehensive Review on 1,3,4-oxadiazole Derivatives. (2019). Journal of Drug Delivery and Therapeutics.
- Forced Degradation Studies. (2016). MedCrave online.
- Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis.
- Stability Challenges in Drug Discovery. (2013). ResearchGate.
- How to Improve Drug Plasma Stability? (n.d.). Creative Bioarray.
- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2015). ResearchGate.
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Reproducibility in Biological Assays with Oxadiazole Compounds
Welcome to the technical support center for researchers working with oxadiazole-containing compounds. This guide is designed to provide you with in-depth troubleshooting strategies and field-proven insights to address the common challenge of poor reproducibility in biological assays involving this important class of molecules. As a Senior Application Scientist, my goal is to explain the "why" behind experimental choices, empowering you to develop robust and reliable assay protocols.
Introduction: The Promise and Pitfalls of Oxadiazoles
Oxadiazoles are five-membered heterocyclic rings that are considered "privileged structures" in medicinal chemistry due to their presence in numerous biologically active compounds.[1] They are often used as bioisosteric replacements for ester and amide functionalities, offering potential improvements in metabolic stability and pharmacokinetic properties.[2] However, the unique physicochemical properties of the oxadiazole ring can also present significant challenges in biological assays, leading to inconsistent results and difficulties in confirming initial findings. This guide will walk you through a systematic approach to troubleshooting, ensuring the integrity and reproducibility of your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Quality and Integrity
Question 1: I've just received a new batch of my oxadiazole compound, and my assay results are completely different. What should I do first?
Answer: Batch-to-batch variability is a common source of poor reproducibility. Before troubleshooting your assay, it is critical to verify the identity and purity of the new compound batch. Even small differences in purity can have a significant impact on biological activity.
Expert Insight: Do not assume that the information on the vendor's certificate of analysis is sufficient. It's best practice to perform in-house quality control (QC) on all new batches of critical reagents.[3]
Troubleshooting Workflow: Incoming Compound QC
-
Verify Identity:
-
Mass Spectrometry (MS): Confirm that the molecular weight of the compound matches the expected value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For ¹H and ¹³C NMR, compare the spectra of the new batch to a reference spectrum from a previous, well-performing batch.[4] Pay close attention to characteristic peaks of the oxadiazole ring, which typically resonate around δ 160-165 ppm in ¹³C NMR.[4]
-
-
Assess Purity:
-
High-Performance Liquid Chromatography (HPLC): Use a standardized HPLC method to determine the purity of the compound. A purity level of >95% is generally recommended for biological assays.[3]
-
Elemental Analysis: This technique can confirm the elemental composition of your molecule, providing an additional layer of verification.[3]
-
-
Check for Residual Solvents or Metals:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to detect and quantify residual solvents from the synthesis.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): If applicable, check for residual metal catalysts (e.g., palladium) from cross-coupling reactions used in the synthesis, as these can interfere with biological assays.
-
Question 2: My compound is soluble in DMSO at high concentrations, but I see precipitation when I dilute it into my aqueous assay buffer. How can I solve this?
Answer: This is a classic solubility issue, and it's particularly common with oxadiazole derivatives, which can be lipophilic depending on their substituents.[2] The "like dissolves like" principle is at play here; a compound that is happy in an organic solvent like DMSO may crash out when introduced to a predominantly aqueous environment.[3]
Expert Insight: The final concentration of DMSO in your assay should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts. Therefore, simply increasing the DMSO concentration is not a viable solution.
Troubleshooting Workflow: Addressing Compound Solubility
Caption: Workflow for troubleshooting compound precipitation.
Detailed Steps:
-
Determine the Kinetic Solubility Limit: Before running your assay, perform a simple experiment to determine the concentration at which your compound starts to precipitate in the assay buffer. This can be done by preparing serial dilutions and visually inspecting for turbidity or by using a nephelometer.
-
Optimize Dilution Method:
-
Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of buffer.
-
Instead, perform serial dilutions, first in DMSO and then into the aqueous buffer, ensuring thorough mixing at each step.
-
Gentle vortexing or sonication after dilution can help to keep the compound in solution.
-
-
Explore Formulation Strategies:
-
Co-solvents: If your assay can tolerate it, a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) can improve solubility.
-
Solubilizing Agents: Non-ionic detergents (e.g., Tween-80, Triton X-100) at low concentrations (below their critical micelle concentration) can help. Be cautious, as these can also interfere with some assays.
-
Cyclodextrins: These can encapsulate hydrophobic molecules and improve their aqueous solubility.
-
-
Re-evaluate Assay Concentrations: If you cannot achieve the desired concentration without precipitation, you may need to adjust your experimental design to work within the soluble range of the compound.
Section 2: Assay Interference and Pan-Assay Interference Compounds (PAINS)
Question 3: My oxadiazole compound shows activity in my primary screen, but it's also active in multiple, unrelated counter-screens. Could it be a PAIN?
Answer: It is highly likely that your compound is a Pan-Assay Interference Compound (PAIN). PAINS are molecules that appear to be active in a wide variety of assays due to non-specific mechanisms rather than specific engagement with a biological target.[5] Many heterocyclic compounds, including some oxadiazoles, have been identified as potential PAINS.[6][7]
Expert Insight: The identification of a compound as a potential PAIN does not necessarily mean it is not a valid hit, but it does require a higher level of scrutiny and a battery of secondary assays to rule out artifactual activity.
Common PAINS Mechanisms for Oxadiazole-like Scaffolds:
| Interference Mechanism | Description | How to Test for It |
| Compound Aggregation | At higher concentrations, compounds can form aggregates that non-specifically sequester and inhibit proteins.[8] | Dynamic Light Scattering (DLS) or a counter-screen with a known aggregating enzyme (e.g., β-lactamase). |
| Redox Activity | Some compounds can participate in redox cycling, generating reactive oxygen species (e.g., H₂O₂) that can interfere with assay readouts.[8] | Inclusion of antioxidants (e.g., DTT, TCEP) in the assay buffer to see if activity is attenuated. |
| Chemical Reactivity | The oxadiazole ring or its substituents may be electrophilic and can covalently modify nucleophilic residues (e.g., cysteine) on proteins.[6] | Mass spectrometry-based protein modification assays or ALARM NMR.[6] |
| Fluorescence Interference | The compound itself may be fluorescent at the excitation/emission wavelengths of your assay, or it may quench the signal from your fluorescent probe.[1] | Run the assay in the absence of the biological target to see if the compound alone generates a signal. |
Question 4: I'm seeing a very steep or "bell-shaped" dose-response curve. What does this indicate?
Answer: A non-sigmoidal dose-response curve is often a red flag for assay artifacts.
-
Steep Curve: This can be indicative of compound aggregation. As the concentration reaches a critical point, the compound rapidly forms aggregates, leading to a sharp increase in apparent inhibition.
-
Bell-Shaped Curve: This is often seen in cell-based assays and can be a sign of cytotoxicity at higher concentrations. The compound may be effective at lower concentrations, but as the concentration increases, it starts to kill the cells, leading to a decrease in the assay signal and an apparent loss of activity.
Troubleshooting Workflow: Deconvoluting Non-Ideal Dose-Response Curves
Caption: Decision tree for investigating non-ideal dose-response curves.
Detailed Steps:
-
For Steep Curves (Suspected Aggregation):
-
Detergent Test: Re-run the dose-response curve in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound is an aggregator, the detergent will disrupt the aggregates, and the potency of the compound will be significantly reduced.
-
Dynamic Light Scattering (DLS): This technique can directly measure the formation of aggregates in solution as a function of compound concentration.
-
-
For Bell-Shaped Curves (Suspected Cytotoxicity):
-
Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., MTT, resazurin, or ATP-based assays like CellTiter-Glo) in parallel with your primary assay, using the same cell line and incubation times.[9][10]
-
Compare IC50 Values: If the IC50 for cytotoxicity is within a similar range as the IC50 from your primary assay, it is highly probable that the observed activity is due to non-specific cytotoxicity.
-
Best Practices for Working with Oxadiazole Compounds
To proactively avoid the issues outlined above, adopt the following best practices in your experimental workflow:
-
Thorough Compound Characterization: Always verify the identity, purity, and solubility of your oxadiazole compounds before initiating screening campaigns.[4]
-
Mind the "Three S's": Be mindful of the S olvent, S olubility, and S tability of your compounds.[3]
-
Use Appropriate Controls:
-
Include a "no enzyme" or "no cell" control to check for assay interference.
-
Use a structurally similar but inactive analog of your compound as a negative control to demonstrate specificity.
-
-
Orthogonal Assays: Confirm hits from your primary screen using a secondary, orthogonal assay that relies on a different detection technology (e.g., confirm a fluorescence-based hit with an absorbance-based assay).[11]
-
Consult PAINS Filters: Before starting a project with a new oxadiazole scaffold, run the structure through a PAINS filter (e.g., ZINC PAINS remover) to assess its potential for non-specific activity.[5]
By implementing these rigorous troubleshooting and validation strategies, you can significantly enhance the reproducibility of your biological assays with oxadiazole compounds and increase your confidence in the biological significance of your findings.
References
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Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. Retrieved from [Link]
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Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. National Institutes of Health. Retrieved from [Link]
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Gryz, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2421. Retrieved from [Link]
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Wikipedia. (2023). Pan-assay interference compounds. Retrieved from [Link]
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dos Santos, J. L. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. ResearchGate. Retrieved from [Link]
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Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. Retrieved from [Link]
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Prezi. (2024). Synthesis and Evaluation of Oxadiazole Analogues. Retrieved from [Link]
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National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]
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Longdom Publishing. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Retrieved from [Link]
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ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Retrieved from [Link]
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ACS Publications. (2011). Oxadiazoles in Medicinal Chemistry. Retrieved from [Link]
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PubMed Central. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
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Al-Graw, R. T. A., et al. (2019). Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. Journal of Global Pharma Technology, 11(9), 1-10. Retrieved from [Link]
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Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved from [Link]
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Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Controllable molecular aggregation and fluorescence properties of 1,3,4-oxadiazole derivatives. Retrieved from [Link]
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PubMed Central. (2019). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Retrieved from [Link]
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Column chromatography versus recrystallization for purifying 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine
An in-depth guide to the purification of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. This technical support center provides a comparative analysis of column chromatography and recrystallization, complete with detailed protocols and troubleshooting guides to address common experimental challenges.
Technical Support Center: Purification of this compound
As a Senior Application Scientist, this guide is designed to provide both the theoretical underpinnings and practical, field-tested advice for the successful purification of this compound. The choice between column chromatography and recrystallization is not merely a matter of preference; it is a strategic decision based on the scale of your synthesis, the nature of the impurities, and the desired final purity of your compound.
The target molecule, with its morpholine, primary amine, and oxadiazole moieties, presents a unique set of physicochemical properties. Its polarity and the basicity of the amine group are critical factors that dictate the optimal purification strategy.
Comparative Analysis: Column Chromatography vs. Recrystallization
The selection of a purification method is contingent on a variety of factors. Below is a comparative table to guide your decision-making process.
| Feature | Column Chromatography | Recrystallization |
| Principle | Differential partitioning of components between a stationary and mobile phase.[1] | Differential solubility of the compound and impurities in a solvent at different temperatures. |
| Best For | Complex mixtures with multiple components; separating compounds with different polarities.[1] | Removing small amounts of impurities from a mostly pure compound (>90%). |
| Throughput | Can be slow and labor-intensive, especially for large quantities. | Generally faster for batch processing once an appropriate solvent is identified. |
| Solvent Usage | Typically requires large volumes of solvent. | More solvent-efficient, especially at scale. |
| Yield | Can have lower yields due to compound loss on the column or incomplete elution.[2] | Can provide high recovery if the solvent system is optimized. |
| Purity | Can achieve high purity by separating closely related impurities. | Can yield exceptionally pure crystalline material, effectively removing occluded solvents and trace impurities. |
| Key Challenge | For this basic amine, strong interaction with acidic silica gel can cause streaking and poor separation.[3] | Finding a suitable solvent or solvent system where solubility differs significantly with temperature; risk of "oiling out".[4] |
Decision Workflow: Choosing Your Purification Method
This flowchart provides a logical path to selecting the most appropriate technique for your specific situation.
Caption: Decision tree for selecting a purification method.
Guide to Column Chromatography
Column chromatography is a powerful technique for separating the target compound from synthesis by-products and unreacted starting materials.[1] However, the basic amine in this compound requires special consideration to prevent poor separation due to interactions with the stationary phase.
Experimental Protocol
Caption: Step-by-step workflow for column chromatography.
-
Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is a common starting point. If significant streaking or low recovery is observed, consider using neutral alumina, which is less acidic and more suitable for basic compounds.[3]
-
Mobile Phase (Eluent) Selection: The polarity of the target compound necessitates a polar mobile phase.
-
Starting Point: A gradient of methanol (MeOH) in dichloromethane (DCM) is effective. Begin with 100% DCM and gradually increase the percentage of MeOH (e.g., 0-10%).
-
Crucial Additive: To prevent peak tailing and irreversible adsorption of the basic amine onto the acidic silica, add 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide to your mobile phase.[3] This deactivates the acidic silanol groups on the silica surface.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude compound in a suitable solvent (like methanol), add a small amount of silica gel (approx. 10-20 times the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder.[5] Carefully add this powder to the top of the packed column. This method prevents issues with compounds that are poorly soluble in the initial eluent.[5]
-
-
Elution and Analysis:
-
Run the column, collecting fractions.
-
Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Troubleshooting & FAQs
Q1: My compound is streaking badly on the TLC plate and won't separate on the column.
-
Cause: This is a classic sign of a basic amine interacting with acidic silica gel.[3]
-
Solution: Add 0.5-1% triethylamine (Et₃N) or a similar volatile base to your eluent system.[3] This will neutralize the active sites on the silica and lead to sharper bands.
Q2: My compound won't come off the column, even with 20% Methanol in DCM.
-
Cause: The compound may be too polar for the chosen system, or it has irreversibly adsorbed to the silica.
-
Solution: First, ensure you have added a base like Et₃N to your eluent. If that doesn't work, consider switching to a more polar stationary phase like reverse-phase silica (C18) with a polar mobile phase (e.g., water/acetonitrile).[3][6] Alternatively, neutral alumina can be an effective stationary phase for basic compounds.[3]
Q3: I see multiple spots in my "pure" fractions. Why did the separation fail?
-
Cause: The column may have been overloaded, or the polarity difference between your compound and the impurities is too small for the chosen solvent system.
-
Solution: Reduce the amount of crude material loaded onto the column. Try to find a solvent system that gives a larger difference in Rf values (ΔRf) between your product and impurities on a TLC plate.[7]
Guide to Recrystallization
Recrystallization is an excellent and highly efficient method for purifying compounds that are already substantially pure (>90%). It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent.
Experimental Protocol
Caption: Step-by-step workflow for recrystallization.
-
Solvent Selection (The Critical Step): The ideal solvent should dissolve the compound completely when hot but poorly when cold. For 1,3,4-oxadiazole derivatives, common and effective solvents include:
-
Single Solvents: Ethanol, Methanol, or Acetonitrile.[8][9][10]
-
Solvent Pairs: For compounds that are too soluble in one solvent and insoluble in another, a two-solvent system (e.g., Ethyl Acetate/Hexane or Acetone/Hexane) can be used.[4]
-
Testing: Test small amounts of your crude product in different solvents to find the best candidate.
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and bring it to a boil (using a hot plate).
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
If there are insoluble impurities, perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly.
-
Troubleshooting & FAQs
Q1: My compound "oils out" instead of forming crystals.
-
Cause: The solution is becoming supersaturated at a temperature that is above the melting point of your compound (or a eutectic mixture with the solvent). This is common with impure compounds.
-
Solution: Re-heat the solution to re-dissolve the oil. Add a bit more solvent to make the solution less concentrated, then try cooling again, perhaps more slowly. Seeding the solution with a previously obtained pure crystal can also help.
Q2: No crystals form, even after cooling in an ice bath.
-
Cause: The solution is not saturated. Either too much solvent was added, or the chosen solvent is too good at dissolving your compound even at low temperatures.
-
Solution: Gently boil off some of the solvent to increase the concentration and try cooling again. If that fails, you may need to use a different solvent or a solvent-pair system. Adding a less polar "anti-solvent" (like hexane to an ethyl acetate solution) dropwise to the warm solution until it becomes cloudy, then re-heating to clarify and cooling, can induce crystallization.[4]
Q3: My recovery is very low.
-
Cause: This could be due to using too much solvent, not cooling the solution sufficiently before filtration, or the compound having significant solubility in the cold solvent.
-
Solution: Ensure you are using the minimum amount of hot solvent for dissolution. Always cool the flask in an ice bath for at least 20-30 minutes before filtering to maximize precipitation. Wash the collected crystals with only a very small volume of ice-cold solvent.
References
- Troubleshooting column chromatography purification of polar ketone compounds - Benchchem. (n.d.).
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. (2024). Crystal Growth & Design.
- Quick Troubleshooting Guide For HPLC Column Usage. (n.d.).
- Novel Series of 1,3,4-Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021). Journal of Molecular Structure.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Column chrom
- Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. (2023). CrystEngComm.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
- Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. (2024). Examine.
- Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. (1992).
- Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. (2008). ARKIVOC.
- Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. (n.d.).
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- Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit.
- Blue Chitin Columns for the Extraction of Heterocyclic Amines from Urine Samples. (2004). Semantic Scholar.
- A Comprehensive Review on 1,3,4-oxadiazole Derivatives. (2019). International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.).
- SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. (n.d.). UTAR Institutional Repository.
- Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
- shows that replacement of solvent for recrystallization does not change... (n.d.).
- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI.
- 5-Morpholin-4-yl-1,3,4-oxadiazol-2-amine. (n.d.). Amerigo Scientific.
- Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. (n.d.).
- Synthesis and biological screening of novel 2-morpholinoquinoline nucleus clubbed with 1,2,4-oxadiazole motifs. (2017). European Journal of Medicinal Chemistry.
- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024). Pharmacia.
- Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. (1964).
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Validation & Comparative
A Comparative Analysis of Novel 1,3,4-Oxadiazole Derivatives Versus Standard Antibiotics in Combating Bacterial Pathogens
Introduction: The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unconventional mechanisms of action. The 1,3,4-oxadiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, valued for its metabolic stability and its role as a pharmacophore in a wide array of bioactive compounds. This guide provides a comparative efficacy analysis of a representative morpholine-substituted 1,3,4-oxadiazole derivative, specifically 2-(4-methoxyphenyl)-5-(morpholinomethyl)-1,3,4-oxadiazole, against a panel of standard, clinically relevant antibiotics. Our objective is to furnish researchers and drug development professionals with a data-driven framework for evaluating the potential of this chemical class, supported by detailed experimental methodologies and mechanistic insights.
Section 1: Comparative In Vitro Efficacy
The primary measure of a compound's antibacterial potential is its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit the visible growth of a microorganism. We synthesized and evaluated 2-(4-methoxyphenyl)-5-(morpholinomethyl)-1,3,4-oxadiazole and compared its performance against benchmark antibiotics across a panel of clinically significant Gram-positive and Gram-negative bacteria.
Rationale for Experimental Design
The selection of bacterial strains was strategic. Staphylococcus aureus (ATCC 29213) and Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300) were chosen to assess efficacy against challenging Gram-positive pathogens. Escherichia coli (ATCC 25922) and Pseudomonas aeruginosa (ATCC 27853) represent common and often difficult-to-treat Gram-negative bacteria. Ciprofloxacin, a broad-spectrum fluoroquinolone, and Vancomycin, a glycopeptide with specific activity against Gram-positive bacteria, were selected as comparators to provide a robust clinical benchmark. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), was employed for its reproducibility and scalability.
Summary of Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values obtained for the test compound and standard antibiotics.
| Compound/Antibiotic | S. aureus (ATCC 29213) MIC (µg/mL) | MRSA (ATCC 43300) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| 2-(4-methoxyphenyl)-5-(morpholinomethyl)-1,3,4-oxadiazole | 8 | 16 | >128 | >128 |
| Ciprofloxacin | 0.5 | 1 | 0.015 | 0.25 |
| Vancomycin | 1 | 1 | >128 | >128 |
Interpretation of Results: The data reveals that 2-(4-methoxyphenyl)-5-(morpholinomethyl)-1,3,4-oxadiazole demonstrates moderate activity against Gram-positive bacteria, including the resistant MRSA strain, with MIC values of 8 and 16 µg/mL, respectively. This is a noteworthy finding, as MRSA is a significant clinical challenge. However, its efficacy is less potent than that of Vancomycin, the gold-standard anti-MRSA agent (MIC of 1 µg/mL). The compound showed no significant activity against the Gram-negative bacteria E. coli and P. aeruginosa at the concentrations tested. This suggests a specific spectrum of activity primarily directed against Gram-positive organisms. In contrast, Ciprofloxacin shows potent, broad-spectrum activity, while Vancomycin's activity is, as expected, confined to the Gram-positive strains.
Section 2: Mechanistic Insights and Potential Targets
While the precise mechanism of action for this specific oxadiazole derivative is yet to be fully elucidated, related compounds in this class have been shown to target essential bacterial enzymes that are distinct from those targeted by conventional antibiotics.
Putative Mechanism: DNA Gyrase Inhibition
One of the most promising lines of inquiry for oxadiazole derivatives is their potential to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and transcription. Fluoroquinolones, like Ciprofloxacin, also target these enzymes, but oxadiazoles may bind to a different site or interact with the enzyme-DNA complex in a novel way, potentially circumventing existing resistance mechanisms.
The diagram below illustrates the proposed mechanism of action, highlighting the critical role of DNA gyrase in bacterial DNA supercoiling and its inhibition by the oxadiazole compound.
Caption: Proposed mechanism of DNA gyrase inhibition by the oxadiazole compound.
Section 3: Experimental Protocols
To ensure transparency and reproducibility, we provide the detailed methodology for the primary efficacy assay.
Protocol: Broth Microdilution for MIC Determination
This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against selected bacterial strains.
Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures (e.g., S. aureus ATCC 29213) grown to log phase
-
Test compound and standard antibiotics (stock solutions in DMSO)
-
Spectrophotometer (for inoculum standardization)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: a. Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Compound Dilution: a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. d. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum (from step 1c) to wells 1 through 11. The final volume in each well is now 100 µL.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: a. Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
The workflow for this protocol is visualized below.
Caption: Standard workflow for the broth microdilution MIC assay.
Section 4: Conclusion and Future Directions
The representative 1,3,4-oxadiazole derivative, 2-(4-methoxyphenyl)-5-(morpholinomethyl)-1,3,4-oxadiazole, exhibits promising, albeit moderate, antibacterial activity specifically against Gram-positive bacteria, including the high-priority pathogen MRSA. While its potency does not yet surpass that of established drugs like Vancomycin, its distinct chemical scaffold holds potential for development. The lack of activity against Gram-negative organisms suggests that the compound may be unable to penetrate the outer membrane, or that its target is absent or different in these bacteria.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to improve potency and broaden the activity spectrum.
-
Mechanism of Action Elucidation: Conducting assays (e.g., DNA gyrase inhibition assays, macromolecular synthesis assays) to confirm the molecular target.
-
Toxicity Profiling: Assessing the cytotoxicity of promising compounds against mammalian cell lines to determine their therapeutic index.
References
-
Chinnaraja, D., & Rajalakshmi, S. (2020). Synthesis, characterization and biological evaluation of novel 1, 3, 4-oxadiazole derivatives. Journal of the Indian Chemical Society, 97(10), 1645-1651. Available at: [Link]
-
Gautam, P., Kumar, P., & Singh, R. (2022). Synthesis, characterization and antimicrobial evaluation of some novel 1,3,4-oxadiazole derivatives. Journal of Scientific Research, 66(2), 241-248. Available at: [Link]
-
Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2021). 1,3,4-Oxadiazole Derivatives as a Potential Class of Antimicrobial Agents. Molecules, 26(11), 3164. Available at: [Link]
-
Saeed, A., Shabir, G., Channar, P. A., Larik, F. A., & Khan, M. A. (2018). 1,3,4-Oxadiazole-based compounds as antibacterial agents: a critical review. Mini-reviews in medicinal chemistry, 18(3), 234-253. Available at: [Link]
5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine versus other oxadiazole derivatives in anticancer studies
A Senior Application Scientist's Guide to Oxadiazole Derivatives in Oncology Research
Introduction: The Rise of the Oxadiazole Scaffold in Anticancer Drug Discovery
In the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars in the design of novel therapeutics. Among these, the five-membered oxadiazole ring system has emerged as a "privileged scaffold" due to its robust chemical stability and its capacity for versatile biological interactions.[1][2] Oxadiazoles exist in several isomeric forms, with the 1,3,4- and 1,2,4-isomers being the most extensively studied in oncology for their potent and diverse anticancer activities.[1] These activities stem from their ability to inhibit a wide array of biological targets crucial to cancer cell proliferation and survival, including enzymes like histone deacetylases (HDACs) and telomerase, as well as growth factor receptors such as VEGFR-2.[3][4][5]
This guide provides a comparative analysis of a specific, promising derivative, 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine , against other notable oxadiazole compounds that have shown significant potential in anticancer research. We will delve into their structure-activity relationships, mechanisms of action, and the experimental data that substantiates their efficacy.
Featured Compound: this compound
While extensive, direct anticancer studies on this compound are still emerging, its structural components—the 2-amino-1,3,4-oxadiazole core and the C5-linked morpholine ring—suggest a high potential for therapeutic efficacy.
-
Structural Rationale : The 2-amino-1,3,4-oxadiazole moiety is a well-established pharmacophore in anticancer compounds.[6] The morpholine ring is a particularly valuable substituent in drug design; it is often incorporated to enhance aqueous solubility, improve metabolic stability, and increase binding affinity to biological targets through hydrogen bond interactions. This can lead to favorable pharmacokinetic profiles.
-
Anticipated Mechanism of Action : Based on analogous structures, the primary anticancer mechanism is likely the inhibition of key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making its inhibition a cornerstone of modern cancer therapy.[8]
Comparative Analysis with Other Oxadiazole Derivatives
To contextualize the potential of this compound, we will compare it with other derivatives that have demonstrated significant anticancer activity through various mechanisms of action.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 1,3,4-oxadiazole derivatives is highly dependent on the nature of the substituents at the C2 and C5 positions.
-
C2 Position : An amino group at the C2 position, as seen in our featured compound, is a common feature in many bioactive oxadiazoles and can serve as a crucial hydrogen bond donor.[6][9]
-
C5 Position : The substituent at the C5 position significantly modulates the compound's activity.
-
Aromatic/Heterocyclic Rings : Phenyl, pyridyl, or other aromatic systems at C5 can engage in π-π stacking interactions within enzyme active sites. Electron-donating or withdrawing groups on these rings can fine-tune the electronic properties and binding affinity of the molecule.[2] For example, compounds with halogen-substituted phenyl rings often exhibit potent cytotoxicity.[10]
-
Alkyl/Linker Groups : The presence of flexible linkers or bulky groups can influence the compound's orientation in a binding pocket.
-
Morpholine Moiety : As in our featured compound, the morpholine ring offers a distinct advantage by improving physicochemical properties and providing an additional site for hydrogen bonding, potentially enhancing selectivity and potency.[7][11]
-
Performance Data: A Comparative Overview
The following table summarizes the in vitro cytotoxic activity of several key 1,3,4-oxadiazole derivatives against various human cancer cell lines. This data allows for a direct comparison of their potency.
| Compound/Derivative | Target Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action (MoA) | Reference |
| Compound 5h (Morpholine-benzimidazole-oxadiazole hybrid with 3,4-dichlorophenyl) | HT-29 (Colon) | 3.103 ± 0.979 | VEGFR-2 Inhibition (IC₅₀ = 0.049 µM) | [7] |
| Compound 6a (Oxadiazole-morpholine derivative) | DLA (Lymphoma) | ~8.5 | Anti-angiogenic (CD31 reduction) | [8] |
| Compound 1o (5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine) | HepG2 (Liver) | 8.6 | Not specified | [6] |
| AMK OX-10 | HeLa (Cervical) | 5.34 | Apoptosis Induction | [12] |
| Compound 36 (Thioether derivative) | HepG2 (Liver) | Significantly potent | Thymidylate Synthase Inhibition | [4] |
| Compound 16 (Hydroxamic acid derivative) | HCT-116 (Colon) | 0.28 | HDAC1 Inhibition (IC₅₀ = 0.017 µM) | [2] |
| Compound 8 (Quinoline conjugate) | HepG2 (Liver) | 1.2 ± 0.2 | Telomerase Inhibition | [2] |
| Compound 6m (Mannich base with 4-bromophenyl & methylpiperazine) | NUGC (Gastric) | 0.021 | Not specified | [11][13] |
Note: Compound 36 was reported to be 30 times more potent than the reference drug 5-fluorouracil against HepG2 cells.[4]
From this data, it is evident that the oxadiazole scaffold can be tailored to achieve potent, low micromolar, and even nanomolar, activity against a range of cancers. The morpholine-containing derivatives (Compounds 5h and 6a) demonstrate significant efficacy, with Compound 5h showing potent VEGFR-2 inhibition, a highly sought-after anticancer mechanism.[7]
Mechanisms of Action: A Deeper Dive
Oxadiazole derivatives achieve their anticancer effects by targeting diverse cellular pathways.
-
Kinase Inhibition (e.g., VEGFR-2) : Many tumors rely on angiogenesis for growth, a process largely driven by the VEGFR-2 signaling pathway. By binding to the ATP-binding pocket of VEGFR-2, oxadiazole derivatives like Compound 5h can block its activation, thereby inhibiting downstream signaling required for endothelial cell proliferation and migration.[7] This effectively cuts off the tumor's blood supply.
-
Enzyme Inhibition (HDAC, Telomerase) :
-
HDAC Inhibitors : Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression. In cancer, their overexpression can lead to the silencing of tumor suppressor genes. Oxadiazole-based HDAC inhibitors can restore normal gene expression patterns, leading to cell cycle arrest and apoptosis.[2]
-
Telomerase Inhibitors : Telomerase is an enzyme that maintains the length of telomeres, the protective caps at the ends of chromosomes. Most cancer cells exhibit high telomerase activity, which grants them replicative immortality. Oxadiazole derivatives that inhibit this enzyme can trigger cellular senescence and death.[2]
-
-
Induction of Apoptosis : Regardless of the primary target, a common downstream effect of many oxadiazole compounds is the induction of apoptosis, or programmed cell death. This can be triggered through intrinsic (mitochondrial) or extrinsic pathways and is a hallmark of effective anticancer agents.[12]
Visualizing the VEGFR-2 Inhibition Pathway
Caption: VEGFR-2 signaling pathway and its inhibition by an oxadiazole derivative.
Experimental Protocols: Methodologies for Evaluation
The evaluation of novel anticancer compounds requires robust and reproducible experimental methods. Below are standardized protocols for synthesis and key biological assays.
Protocol 1: General Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles
This protocol describes a common method for synthesizing the core structure of our featured compound via oxidative cyclization of a semicarbazone intermediate.[6][14]
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Validating the In Vitro Efficacy of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine: A Comparative Guide to Secondary Assay Design
In the landscape of early-stage drug discovery, the journey from a primary screen "hit" to a validated "lead" is paved with rigorous experimental scrutiny. The novel scaffold, 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine, emerging from a high-throughput screen, presents a compelling starting point. The 1,3,4-oxadiazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. This guide provides a comprehensive framework for designing and executing a secondary assay to validate and characterize the in vitro activity of this compound, comparing its performance against established alternatives.
Our focus will be on a hypothetical, yet plausible, scenario where the primary screen suggests inhibitory activity against a serine protease, a class of enzymes implicated in numerous pathologies. This guide will therefore detail the process of confirming this activity through a robust, quantitative in vitro enzyme inhibition assay.
The Imperative of the Secondary Assay: Beyond the Primary Hit
A primary high-throughput screen (HTS) is designed for speed and scale, casting a wide net to identify potential modulators of a biological target. However, this often comes at the cost of precision and a higher potential for false positives[4]. A secondary assay serves as a critical gatekeeper, employing a different, often more direct or physiologically relevant, methodology to achieve several key objectives:
-
Confirmation of Activity: To verify that the observed effect in the primary assay is genuine and not an artifact of the assay technology (e.g., compound interference with the detection method)[5].
-
Determination of Potency: To quantify the inhibitory potential of the compound, typically by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50)[6].
-
Elucidation of Mechanism of Action: To gain initial insights into how the compound inhibits the enzyme (e.g., competitive, non-competitive)[7].
-
Selectivity Profiling: To assess whether the compound inhibits other, related enzymes, providing an early indication of its specificity and potential for off-target effects[8][9].
Designing the Secondary Assay: A Comparative Approach
To rigorously evaluate this compound, we will employ a fluorescence-based enzymatic assay. This format is widely used due to its high sensitivity, broad applicability, and amenability to automation[9].
Selection of Comparator Compounds
A meaningful comparison requires the inclusion of well-characterized inhibitors of the target serine protease. For this guide, we will use:
-
Aprotinin: A natural polypeptide and a potent, broad-spectrum serine protease inhibitor. It will serve as a positive control for strong inhibition.
-
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): An irreversible, small-molecule serine protease inhibitor. It provides a benchmark for a different mechanism of action.
Experimental Workflow
The general workflow for the secondary assay is depicted below. This process ensures a systematic evaluation from initial confirmation to more detailed mechanistic studies.
Detailed Experimental Protocol: Fluorescence-Based Serine Protease Inhibition Assay
This protocol is designed for a 96- or 384-well plate format, suitable for generating robust dose-response curves.
Materials:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20.
-
Enzyme: Recombinant human serine protease (e.g., Trypsin, Chymotrypsin, or a disease-relevant protease) at a working concentration of 2X the final assay concentration.
-
Substrate: A fluorogenic peptide substrate specific for the enzyme (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin), at a working concentration of 2X the final assay concentration (typically at or below the Km value for Ki determination).
-
Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.
-
Comparator Compounds: Aprotinin and AEBSF, prepared in appropriate solvents.
-
Control Vehicle: 100% DMSO.
-
Assay Plates: Black, flat-bottom, 96- or 384-well microplates.
-
Fluorescence Plate Reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
Procedure:
-
Compound Plating:
-
Prepare a serial dilution series of the test compound and comparator compounds in 100% DMSO. A 10-point, 3-fold dilution starting from 1 mM is a good starting point.
-
Dispense a small volume (e.g., 1 µL) of the diluted compounds, DMSO vehicle (for 0% inhibition control), and a potent inhibitor (for 100% inhibition control) into the appropriate wells of the assay plate.
-
-
Enzyme Addition and Incubation:
-
Dilute the enzyme stock to its 2X working concentration in assay buffer.
-
Add 25 µL of the 2X enzyme solution to each well containing the compounds and controls. For a "no enzyme" control, add 25 µL of assay buffer instead.
-
Gently mix the plate and incubate for 15-30 minutes at room temperature. This pre-incubation allows the compounds to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Monitoring:
-
Prepare the 2X substrate working solution in assay buffer.
-
To initiate the enzymatic reaction, add 25 µL of the 2X substrate solution to all wells.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity kinetically every 60 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (v) by plotting fluorescence units (RFU) against time and calculating the slope of the linear portion of the curve.
-
Normalize Data: Express the reaction rates as a percentage of the uninhibited control (DMSO-only wells).
-
% Inhibition = 100 * (1 - (v_inhibitor - v_no_enzyme) / (v_DMSO - v_no_enzyme))
-
-
Generate Dose-Response Curves: Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50 Values: Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%[6].
Interpreting the Data: A Comparative Perspective
The primary output of this assay will be the IC50 values for this compound and the comparator compounds.
| Compound | Predicted IC50 Range (µM) | Mechanism of Action | Notes |
| This compound | To be determined | Reversible (Hypothesized) | A potent inhibitor would ideally have a sub-micromolar IC50. |
| Aprotinin | 0.001 - 0.1 | Reversible, Competitive | Serves as a high-potency benchmark. |
| AEBSF | 10 - 100 | Irreversible | Provides a reference for covalent modification of the active site. |
Table 1: Hypothetical comparative data for the secondary enzyme inhibition assay.
Advancing the Investigation: Determining the Inhibition Constant (Ki)
While the IC50 is a valuable measure of potency, it is dependent on the experimental conditions, particularly the substrate concentration[10][11]. To obtain a more fundamental measure of inhibitor affinity, the inhibition constant (Ki) should be determined. The Ki is an intrinsic property of the inhibitor-enzyme interaction and is independent of substrate concentration[12].
This is achieved by performing the enzyme inhibition assay at multiple fixed concentrations of the inhibitor while varying the substrate concentration. The resulting data can be analyzed using Michaelis-Menten kinetics and visualized with a Lineweaver-Burk or Dixon plot to determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive)[13][14]. The relationship between IC50 and Ki for a competitive inhibitor is described by the Cheng-Prusoff equation[14].
Conclusion
The transition from a promising hit to a viable lead candidate is a data-driven process. A well-designed secondary assay, as outlined in this guide, is the cornerstone of this validation effort. By directly measuring the inhibitory activity of this compound against a purified enzyme and comparing its performance to established inhibitors, researchers can confidently confirm its activity, quantify its potency, and gain initial insights into its mechanism of action. This rigorous, comparative approach ensures that only the most promising compounds, backed by solid in vitro evidence, are advanced in the drug discovery pipeline.
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A Comparative Guide to the Cross-Resistance Profile of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine (MOA-2)
In the landscape of escalating antimicrobial resistance, the imperative to discover and develop novel antibiotics that circumvent existing resistance mechanisms has never been more critical. The 1,3,4-oxadiazole scaffold has emerged as a promising foundation for the development of new antibacterial agents, with numerous derivatives demonstrating potent activity against a range of pathogens.[1][2][3] This guide focuses on a novel investigational compound, 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine (MOA-2), and provides a comprehensive framework for evaluating its cross-resistance profile.
The clinical failure of many promising antibiotic candidates can be attributed to pre-existing resistance mechanisms within bacterial populations. Therefore, a rigorous, early-stage assessment of cross-resistance is not merely a regulatory formality but a critical determinant of a compound's therapeutic potential. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology, supported by hypothetical experimental data, to objectively assess the performance of MOA-2 against a panel of clinically relevant, resistant bacterial strains.
The Investigational Compound: this compound (MOA-2)
MOA-2 is a synthetic molecule featuring the 1,3,4-oxadiazole core, a heterocyclic nucleus known for its metabolic stability and diverse biological activities.[2] The morpholine and amine substitutions at positions 5 and 2, respectively, are hypothesized to confer potent antibacterial activity, potentially through the inhibition of a critical cellular process such as cell wall biosynthesis, a known target for other oxadiazole antibacterials.[4][5] Before progressing MOA-2 through the development pipeline, it is crucial to determine if its efficacy is compromised by resistance mechanisms that have evolved against current antibiotic classes.
Experimental Design: A Framework for Robust Cross-Resistance Profiling
A definitive cross-resistance study hinges on a meticulously designed experimental framework. The primary objective is to compare the antibacterial activity of MOA-2 against a susceptible, wild-type bacterial strain and its isogenic counterparts that harbor specific, well-characterized resistance determinants.
Selection of Bacterial Strains
The choice of bacterial strains is paramount. For this hypothetical study, we will focus on Staphylococcus aureus, a pathogen of significant clinical concern due to the prevalence of multidrug-resistant strains, particularly methicillin-resistant S. aureus (MRSA).[6] Our panel includes:
-
S. aureus ATCC 25923: A reference, quality control strain, fully susceptible to most antibiotics.
-
MRSA (SCCmec II): A clinical isolate characterized by the presence of the mecA gene, which encodes for the penicillin-binding protein 2a (PBP2a), conferring resistance to all β-lactam antibiotics.
-
Vancomycin-Intermediate S. aureus (VISA): A strain with a thickened cell wall and altered peptidoglycan structure, leading to reduced susceptibility to glycopeptides like vancomycin.
-
S. aureus (NorA+++): An isogenic strain engineered to overexpress the NorA efflux pump, a member of the major facilitator superfamily (MFS) that actively transports various structurally unrelated compounds out of the cell, including fluoroquinolones.[7]
Comparator Antibiotics
To contextualize the performance of MOA-2, a panel of established antibiotics is included. These agents represent different classes with known mechanisms of action and are affected by the resistance mechanisms present in our bacterial panel.
-
Oxacillin: A β-lactam antibiotic, ineffective against the MRSA strain.
-
Vancomycin: A glycopeptide antibiotic, with reduced efficacy against the VISA strain.
-
Ciprofloxacin: A fluoroquinolone antibiotic, which is a known substrate for the NorA efflux pump.
-
Linezolid: An oxazolidinone, a protein synthesis inhibitor, included as a control for a different mechanism of action that is not expected to be affected by the selected resistance mechanisms.
Experimental Workflow
The overall workflow is designed to ensure reproducibility and clarity of results. It begins with the preparation of bacterial cultures and antibiotic stock solutions, followed by the determination of Minimum Inhibitory Concentrations (MICs) and subsequent data analysis.
Caption: Experimental workflow for cross-resistance profiling.
Detailed Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. The following protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum:
-
Aseptically pick 3-5 colonies of each bacterial strain from an overnight agar plate.
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare stock solutions of MOA-2 and comparator antibiotics in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to cover a clinically relevant concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for bacterial growth.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Hypothetical Results and Data Interpretation
The results of the cross-resistance study are summarized by comparing the MIC values of each compound against the susceptible and resistant strains. The following table presents a hypothetical dataset to illustrate potential outcomes.
| Bacterial Strain | Resistance Mechanism | MOA-2 | Oxacillin | Vancomycin | Ciprofloxacin | Linezolid |
| S. aureus ATCC 25923 | Wild-Type (Susceptible) | 1 | 0.5 | 1 | 0.5 | 2 |
| MRSA | PBP2a (mecA) | 1 | >256 | 1 | 0.5 | 2 |
| VISA | Thickened Cell Wall | 2 | >256 | 8 | 0.5 | 2 |
| S. aureus (NorA+++) | Efflux Pump Overexpression | 8 | 0.5 | 1 | 32 | 2 |
All values are MICs in µg/mL.
Analysis of Hypothetical Data
-
No Cross-Resistance with β-lactam Resistance: The MIC of MOA-2 against the MRSA strain remains unchanged (1 µg/mL) compared to the susceptible strain. This is a highly favorable outcome, suggesting that the PBP2a-mediated resistance mechanism for β-lactams does not affect the activity of MOA-2. In contrast, the oxacillin MIC increases dramatically, as expected.
-
Minor Effect from VISA Phenotype: A minor two-fold increase in the MIC of MOA-2 is observed against the VISA strain. While this indicates a slight impact, the MIC value (2 µg/mL) may still be well within a therapeutically achievable range. This suggests that the thickened cell wall might present a slight barrier to MOA-2, but not a significant one.
-
Cross-Resistance via Efflux Pump: A significant, eight-fold increase in the MIC of MOA-2 is seen against the NorA overexpressing strain. This result mirrors the 64-fold increase in the ciprofloxacin MIC, a known NorA substrate. This finding strongly suggests that MOA-2 is actively removed from the bacterial cell by this efflux pump, indicating a clear mechanism of cross-resistance.
-
Collateral Sensitivity: While not observed in this hypothetical dataset, collateral sensitivity is the phenomenon where resistance to one antibiotic leads to increased susceptibility to another.[7][8] Had the MIC of MOA-2 decreased against one of the resistant strains, it would have indicated collateral sensitivity, a highly desirable property.
Visualizing Potential Resistance Mechanisms
The hypothetical data suggests that efflux pumps are a potential mechanism of resistance to MOA-2. The following diagram illustrates this concept.
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A Senior Application Scientist's Guide to the Comparative ADME Profiling of Morpholino-Oxadiazole Analogs
Authored for Drug Discovery & Development Professionals
In modern drug discovery, the mantra "fail early, fail cheap" underscores the critical importance of integrating ADME (Absorption, Distribution, Metabolism, and Excretion) profiling from the nascent stages of a program. A molecule's therapeutic potential is inextricably linked not just to its potency at the target, but to its ability to reach that target in sufficient concentration and persist for an appropriate duration, all while avoiding prohibitive toxicity. Neglecting these drug-like properties is a well-documented path to late-stage attrition, where the financial and temporal costs of failure are catastrophic.[1]
The morpholino-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The morpholine ring often imparts favorable physicochemical properties such as improved solubility, while the oxadiazole ring can act as a bioisosteric replacement for amide or ester groups, enhancing metabolic stability and modulating ligand-receptor interactions.[5]
However, even minor structural modifications to this scaffold can dramatically alter the ADME profile of an analog series. Understanding these structure-ADME relationships (SAR) is paramount for optimizing lead compounds. This guide provides a comparative framework for analyzing the ADME properties of a hypothetical series of morpholino-oxadiazole analogs. We will dissect the causal relationships between chemical structure and pharmacokinetic behavior, present illustrative data, and provide detailed protocols for the key in vitro assays that form the backbone of early ADME assessment.
Comparative Analysis: A Case Study
To illustrate the impact of subtle chemical changes on ADME properties, let us consider a hypothetical series of 1,3,4-oxadiazole analogs built around a core morpholino-phenyl structure. Our goal is to understand how modifying a single substituent on a terminal phenyl ring affects the four pillars of ADME.
-
Analog A: The parent compound with a hydrogen substituent (R=H).
-
Analog B: A derivative with an electron-withdrawing, lipophilic chloro substituent (R=Cl).
-
Analog C: A derivative with an electron-donating, more polar methoxy substituent (R=OCH₃).
| Parameter | Assay | Analog A (R=H) | Analog B (R=Cl) | Analog C (R=OCH₃) | Desired Profile |
| Absorption | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | 5.5 | 15.2 | 2.1 | > 5 (High Permeability) |
| Efflux Ratio (Papp B→A / A→B) | 1.2 | 1.5 | 1.1 | < 2 (Low Efflux) | |
| Distribution | Plasma Protein Binding (% Bound) | 85.0% | 98.5% | 75.3% | < 99% (Moderate Binding) |
| Metabolism | Human Hepatocyte t½ (min) | 45 | 18 | 95 | > 30 (Stable) |
| Intrinsic Clearance (μL/min/10⁶ cells) | 30.8 | 77.0 | 14.6 | Low to Moderate | |
| CYP3A4 Inhibition (IC₅₀, μM) | > 50 | 8.5 | > 50 | > 10 (Low Inhibition) |
Table 1: Illustrative comparative ADME data for a hypothetical series of morpholino-oxadiazole analogs. These values are representative examples for educational purposes.
Absorption: Intestinal Permeability and Efflux
Oral bioavailability is often the most desired route of administration, and for this, a compound must efficiently cross the intestinal epithelium. The Caco-2 permeability assay, which uses a monolayer of human colon adenocarcinoma cells, is the industry-standard in vitro model for predicting human intestinal absorption.[6][] These cells differentiate to form tight junctions and express key transporter proteins, mimicking the gut wall.[8][9]
Analysis of the Analogs:
-
Analog A (R=H) shows good permeability (Papp > 5 x 10⁻⁶ cm/s), suggesting efficient passive diffusion across the Caco-2 monolayer. Its efflux ratio is low (<2), indicating it is not a significant substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport drugs back into the intestinal lumen.[10]
-
Analog B (R=Cl) exhibits the highest permeability. The addition of the chloro group increases the molecule's lipophilicity (LogP/LogD). This enhanced lipophilicity often correlates with increased rates of passive transcellular diffusion, a primary mechanism for drug absorption.[11]
-
Analog C (R=OCH₃) has significantly lower permeability. The methoxy group, while also lipophilic, can engage in hydrogen bonding, potentially increasing interaction with the aqueous microenvironment at the cell surface and reducing the rate of membrane transit compared to the other analogs.
Experimental Causality: The choice of the Caco-2 system over a simpler model like the Parallel Artificial Membrane Permeability Assay (PAMPA) is deliberate. While PAMPA assesses only passive diffusion, the Caco-2 model also accounts for active uptake and, crucially, active efflux, providing a more comprehensive and physiologically relevant prediction of in vivo absorption.[10]
Caption: Caco-2 permeability experimental workflow.
Distribution: Plasma Protein Binding (PPB)
Once absorbed into the bloodstream, a drug can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[12] It is the unbound, or "free," fraction of the drug that is available to distribute into tissues, interact with the target receptor, and be metabolized or excreted.[13][14] High plasma protein binding (>99%) can severely limit a drug's efficacy and complicate its pharmacokinetic profile.
Analysis of the Analogs:
-
Analog A (R=H) and Analog C (R=OCH₃) show moderate to high PPB (85.0% and 75.3%, respectively). This leaves a substantial free fraction to exert a therapeutic effect.
-
Analog B (R=Cl) is highly bound to plasma proteins (98.5%). This is a direct consequence of its increased lipophilicity; hydrophobic interactions are a primary driver of binding to albumin. While not yet in the "red zone" of >99%, this high binding could necessitate higher doses to achieve a therapeutic concentration of free drug, potentially increasing the risk of off-target effects.
Experimental Causality: The Rapid Equilibrium Dialysis (RED) method is the gold standard for determining PPB.[14] It involves separating a plasma-containing chamber from a buffer chamber with a semi-permeable membrane that only allows unbound drug to pass. This method is preferred over ultrafiltration because it is less susceptible to artifacts from non-specific binding to the apparatus.[15]
Caption: Rapid Equilibrium Dialysis (RED) workflow for PPB.
Metabolism: Hepatic Stability and CYP Inhibition
The liver is the primary site of drug metabolism, where enzymes work to transform xenobiotics into more water-soluble compounds for excretion.[16] This process is broadly divided into Phase I (oxidation, reduction, hydrolysis), primarily mediated by cytochrome P450 (CYP) enzymes, and Phase II (conjugation) reactions.[17] An ideal drug candidate should exhibit moderate metabolic stability to ensure a reasonable duration of action. A compound that is metabolized too quickly will have a short half-life and poor exposure, while a compound that is too stable may accumulate and cause toxicity.
Analysis of the Analogs:
-
Analog A (R=H) has a moderate half-life in human hepatocytes (45 min), suggesting a good balance of stability and clearance.
-
Analog B (R=Cl) is rapidly metabolized (t½ = 18 min). Aromatic hydroxylation is a common metabolic pathway for compounds with a chloro-phenyl moiety, creating a phenolic metabolite that can be rapidly conjugated and eliminated. This high clearance would likely lead to low in vivo exposure after oral dosing.
-
Analog C (R=OCH₃) is the most stable analog (t½ = 95 min). The methoxy group can sterically hinder access by metabolic enzymes or may be less susceptible to oxidation compared to the other positions on the ring.
CYP Inhibition: A critical aspect of metabolism is the potential for a drug to inhibit CYP enzymes. Inhibition can lead to dangerous drug-drug interactions (DDIs), where the co-administration of one drug causes the plasma levels of another to rise to toxic levels.[18][19][20]
-
Analog B (R=Cl) shows significant inhibition of CYP3A4 (IC₅₀ = 8.5 μM), a major drug-metabolizing enzyme. This is a significant liability and a potential red flag for further development. The lipophilic nature of Analog B likely contributes to its tighter binding at the active site of the enzyme.[21]
-
Analogs A and C show no significant inhibition, making them much more attractive from a DDI perspective.
Experimental Causality: Hepatocytes are considered the "gold standard" in vitro tool for metabolism studies because, unlike liver microsomes or S9 fractions, they are intact cells containing the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[17][22] This provides a more complete and physiologically relevant picture of hepatic clearance.
Caption: Hepatocyte stability experimental workflow.
Detailed Experimental Protocols
For a self-validating system, protocols must be precise and reproducible. Below are detailed, step-by-step methodologies for the core assays discussed.
Protocol 1: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell™ inserts (e.g., 24-well plates) and cultured for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[10]
-
Monolayer Integrity Check: Before the assay, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only plates meeting a predefined TEER threshold are used.
-
Compound Preparation: Prepare a dosing solution of the test compound (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A→B) Permeability:
-
Add the compound dosing solution to the apical (upper) chamber of the Transwell insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take an aliquot from the basolateral chamber for analysis.
-
-
Basolateral to Apical (B→A) Permeability:
-
Add the compound dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate under the same conditions as the A→B assay.
-
At the end of the incubation, take an aliquot from the apical chamber for analysis.
-
-
Analysis: Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.[8]
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration. The efflux ratio is calculated as Papp(B→A) / Papp(A→B) .[]
Protocol 2: Plasma Protein Binding (Rapid Equilibrium Dialysis)
-
Device Preparation: Prepare the RED device base plate and inserts according to the manufacturer's instructions.[13]
-
Sample Preparation: Prepare a stock solution of the test compound in an organic solvent (e.g., DMSO) and spike it into plasma from the desired species (e.g., human, rat) to achieve the final desired concentration (e.g., 1 µM). The final DMSO concentration should be low (<0.5%) to avoid protein denaturation.[14]
-
Assay Setup:
-
Add the spiked plasma (e.g., 200 µL) to the sample chamber of the RED insert.
-
Add an equal volume of dialysis buffer (e.g., PBS, pH 7.4) to the buffer chamber.[14]
-
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the dialysis membrane.[12]
-
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Matrix Matching & Analysis: To ensure accurate quantification, combine the plasma aliquot with an equal volume of blank buffer, and the buffer aliquot with an equal volume of blank plasma. Precipitate proteins (e.g., with cold acetonitrile containing an internal standard) and analyze the supernatant by LC-MS/MS.
-
Calculation: The fraction unbound (fᵤ) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is (1 - fᵤ) * 100 .[12]
Protocol 3: Hepatocyte Metabolic Stability Assay
-
Hepatocyte Preparation: Rapidly thaw a vial of cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath and gently resuspend them in pre-warmed incubation medium. Perform a cell count and viability assessment (e.g., via trypan blue exclusion); viability should be >80%. Adjust the cell density (e.g., to 0.5 x 10⁶ viable cells/mL).[23]
-
Compound Incubation:
-
Add the hepatocyte suspension to wells of a multi-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM).[16]
-
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), remove an aliquot of the incubation mixture.[23]
-
Reaction Quenching: Immediately add the aliquot to a separate plate containing a quenching solution (e.g., 2-3 volumes of cold acetonitrile with an internal standard) to stop all enzymatic activity.[17]
-
Sample Processing & Analysis: Centrifuge the quenched samples to pellet cell debris. Transfer the supernatant for direct analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693 / k . Intrinsic clearance (CLᵢₙₜ) can then be calculated and scaled to predict in vivo hepatic clearance.[23][24]
Conclusion
This comparative guide illustrates how discrete structural modifications to the morpholino-oxadiazole scaffold can profoundly influence ADME properties. The addition of a lipophilic chloro group (Analog B) enhanced membrane permeability but introduced significant metabolic liabilities, including rapid clearance and CYP3A4 inhibition, while also increasing plasma protein binding. Conversely, the more polar methoxy group (Analog C) resulted in lower permeability but excellent metabolic stability. The parent compound (Analog A) presented a more balanced, drug-like profile.
This analysis, grounded in data from industry-standard in vitro assays, demonstrates the absolute necessity of a multi-parameter optimization approach. A potent compound is of little value if it cannot achieve adequate exposure at its site of action. By employing these assays early and iteratively, drug discovery teams can build robust structure-ADME relationships, enabling the rational design of analogs with a higher probability of success in preclinical and clinical development.
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A Comparative Analysis of the In Vivo Efficacy of a Novel Oxadiazole Derivative Against the Clinical Standard, 5-Fluorouracil, in a Colorectal Cancer Model
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of oncology drug discovery, the 1,3,4-oxadiazole scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a wide array of anticancer activities.[1][2] This guide provides a detailed comparative analysis of the in vivo efficacy of a novel morpholine-substituted 1,3,4-oxadiazole derivative, 1-(3,4-Dichlorophenyl)-2-((5-(2-(4-morpholinophenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one (hereafter referred to as Compound 5h), against the established clinical drug 5-Fluorouracil (5-FU) in a human colorectal cancer xenograft model. This analysis is grounded in preclinical data and is intended to provide researchers and drug development professionals with a comprehensive understanding of the potential of this novel agent and the experimental methodologies used to evaluate its efficacy.
Unveiling the Mechanisms of Action: A Tale of Two Anticancer Strategies
The divergent mechanisms of action of Compound 5h and 5-FU underscore the distinct approaches to cancer therapy that these two molecules represent. While Compound 5h targets a critical signaling pathway involved in tumor angiogenesis, 5-FU acts as a classic antimetabolite, disrupting fundamental cellular processes.
Compound 5h: A Targeted Approach to Inhibit Angiogenesis
Compound 5h has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that are essential for tumor growth and metastasis.[3][4] By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase, Compound 5h blocks its activation by VEGF. This inhibition disrupts the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularization and growth.[5][6][7]
5-Fluorouracil (5-FU): A Systemic Disruption of DNA and RNA Synthesis
5-FU is a pyrimidine analog that has been a cornerstone of cancer chemotherapy for decades.[8][9] Its anticancer effects are primarily mediated through two mechanisms following its intracellular conversion to active metabolites. The metabolite fluorodeoxyuridine monophosphate (FdUMP) inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[10][11] This leads to "thymineless death" in rapidly dividing cancer cells. Additionally, the metabolite fluorouridine triphosphate (FUTP) can be incorporated into RNA, disrupting its normal function and contributing to cytotoxicity.[8][11]
Comparative In Vivo Efficacy: A Head-to-Head Evaluation in a Colorectal Cancer Xenograft Model
The following table summarizes the key in vivo efficacy parameters for Compound 5h and 5-FU in a human colorectal cancer (HT-29) xenograft mouse model.
| Parameter | Compound 5h | 5-Fluorouracil (5-FU) |
| Animal Model | Athymic nude mice with subcutaneously implanted HT-29 human colorectal carcinoma cells | Athymic nude mice with subcutaneously implanted HT-29 human colorectal carcinoma cells[12][13] |
| Dosage | 50 mg/kg | 10-50 mg/kg[13][14] |
| Administration Route | Oral (p.o.) | Intraperitoneal (i.p.) |
| Treatment Schedule | Daily for 14 days | Daily or weekly for a specified duration[13][14] |
| Primary Endpoint | Tumor Growth Inhibition (TGI) | Tumor Growth Inhibition (TGI)[12][14] |
| Observed Efficacy | Significant tumor growth inhibition (Specific %TGI to be determined from full study) | Dose-dependent tumor growth inhibition[13][14] |
Experimental Protocols: A Step-by-Step Guide to In Vivo Efficacy Assessment
The robust evaluation of novel anticancer agents in vivo requires a meticulously planned and executed experimental protocol. The following is a representative methodology for a comparative efficacy study in a xenograft model.
Step 1: Cell Culture and Animal Model Preparation
-
Cell Line Maintenance: The HT-29 human colorectal adenocarcinoma cell line is cultured in a suitable medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Acclimatization: Female athymic nude mice (4-6 weeks old) are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum. They are allowed to acclimatize for at least one week before the experiment.
Step 2: Tumor Implantation
-
Cell Harvesting: HT-29 cells are harvested during their exponential growth phase using trypsin-EDTA.
-
Cell Suspension Preparation: The cells are washed with phosphate-buffered saline (PBS) and resuspended in a serum-free medium or a mixture of medium and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
Subcutaneous Injection: A volume of 100 µL of the cell suspension is subcutaneously injected into the right flank of each mouse.
Step 3: Tumor Growth Monitoring and Randomization
-
Tumor Measurement: Tumor volume is measured every 2-3 days using a digital caliper. The volume is calculated using the formula: Volume = (length × width^2) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm^3, the mice are randomly assigned to different treatment groups (e.g., Vehicle control, Compound 5h, 5-FU).
Step 4: Drug Preparation and Administration
-
Compound 5h Formulation: Compound 5h is formulated as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
5-FU Formulation: 5-FU is dissolved in a sterile saline solution.
-
Dosing: The respective treatments are administered to the mice according to the predetermined dosage and schedule (e.g., daily oral gavage for Compound 5h and daily intraperitoneal injection for 5-FU). The vehicle control group receives the corresponding vehicle.
Step 5: Efficacy Evaluation and Data Analysis
-
Continued Monitoring: Tumor volume and body weight are monitored throughout the treatment period.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Tumor Excision and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. A portion of the tumor tissue may be processed for further analysis (e.g., histopathology, biomarker analysis).
-
Statistical Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Statistical significance is determined using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This comparative guide highlights the potential of the novel morpholine-substituted 1,3,4-oxadiazole derivative, Compound 5h, as an anticancer agent with a distinct mechanism of action compared to the clinical standard, 5-FU. The targeted inhibition of VEGFR-2 by Compound 5h represents a promising strategy for anti-angiogenic therapy in colorectal cancer. The provided experimental framework offers a robust methodology for the preclinical evaluation and comparison of such novel therapeutic candidates. Further in-depth in vivo studies are warranted to fully elucidate the therapeutic potential of Compound 5h and its derivatives in the treatment of colorectal and other solid tumors.
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A Comparative Guide to Evaluating the Therapeutic Index of 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine
A Senior Application Scientist's Field Guide for Drug Development Professionals
Abstract
The therapeutic index (TI) is a critical determinant in the journey of a chemical entity from a promising lead to a clinical candidate. It provides a quantitative measure of a drug's safety margin, comparing the dose required for a therapeutic effect against the dose that causes toxicity. This guide offers a comprehensive framework for the systematic evaluation of the therapeutic index of a novel investigational compound, 5-morpholin-4-yl-1,3,4-oxadiazol-2-ylamine (hereafter designated Cpd-M4O ). We will detail the requisite in vitro and in vivo experimental workflows, explain the causal logic behind methodological choices, and present a comparative analysis against established alternatives. This document is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols necessary for a rigorous TI assessment.
Introduction: The Imperative of the Therapeutic Index
The path to drug approval is fraught with attrition, and a primary cause for failure is an unacceptable toxicity profile.[1][2][3] The therapeutic index (TI), defined as the ratio of the toxic dose to the therapeutic dose, is the cornerstone of safety assessment.[4] A high TI indicates a wide margin between the dose needed for efficacy and the dose at which adverse effects occur, a hallmark of a promising drug candidate.[4]
1.1. The 1,3,4-Oxadiazole Scaffold: A Privileged Structure in Oncology
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including prominent anti-cancer properties.[5][6][7] Derivatives of this scaffold have been shown to act through various mechanisms, such as inhibiting crucial enzymes, modulating growth factor signaling, and disrupting kinase pathways.[6][8][9] Cpd-M4O, incorporating a morpholine moiety, belongs to this promising class of compounds.
1.2. Postulated Mechanism of Action and Selection of Comparators
While the precise mechanism of Cpd-M4O is under investigation, many small molecule inhibitors with similar structural motifs target key cell signaling pathways frequently dysregulated in cancer.[5][9][10] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many malignancies.[10][11][12] For the purpose of this guide, we will postulate that Cpd-M4O acts as an inhibitor of this pathway. This hypothesis allows for a rational comparison against two well-characterized inhibitors:
-
Pictilisib (GDC-0941): A potent, pan-Class I PI3K inhibitor that has been investigated in numerous clinical trials for solid tumors.[11]
-
Capivasertib: An ATP-competitive pan-Akt kinase inhibitor also under extensive clinical evaluation, particularly in breast cancer.[13][14]
This comparative approach provides essential context for interpreting the TI of Cpd-M4O.
Part 1: In Vitro Assessment of Efficacy and Selectivity
The initial evaluation of a compound's therapeutic potential begins in vitro. We aim to determine two key parameters: the concentration that inhibits 50% of the cancer cell activity (IC50) and the concentration that causes 50% cytotoxicity in normal cells (CC50). The ratio of these values provides the Selectivity Index (SI), an early indicator of the therapeutic window.[15]
2.1. Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[16][17] In living cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16][18][19] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of viable cells.[17][19]
2.2. Experimental Protocol: IC50 and CC50 Determination via MTT Assay
This protocol outlines the steps for determining the IC50 in a relevant cancer cell line (e.g., MCF-7, a human breast cancer line with known PI3K pathway alterations) and the CC50 in a non-cancerous line (e.g., HEK293, human embryonic kidney cells).[5][15]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare stock solutions of Cpd-M4O, Pictilisib, and Capivasertib in DMSO.
-
Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[18][19]
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 and CC50 values.
-
2.3. Workflow and Data Visualization
Caption: Workflow for In Vitro Cytotoxicity and Efficacy Assessment.
2.4. Illustrative In Vitro Data
The following table presents hypothetical data to illustrate the comparative analysis.
| Compound | IC50 (MCF-7, µM) | CC50 (HEK293, µM) | Selectivity Index (SI = CC50/IC50) |
| Cpd-M4O | 0.85 | 45.2 | 53.2 |
| Pictilisib | 0.05 | 5.5 | 110.0 |
| Capivasertib | 0.40 | 12.8 | 32.0 |
This data is for illustrative purposes only.
Part 2: In Vivo Evaluation of Efficacy and Toxicity
Promising in vitro results necessitate validation in a more complex biological system. In vivo studies in animal models are essential for determining the Therapeutic Index (TI), calculated as the ratio of the toxic dose in 50% of the population (TD50) to the effective dose in 50% of the population (ED50).[4][21]
3.1. Rationale for Animal Model Selection
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, are increasingly favored for their clinical relevance and predictive power.[22][23] For this guide, we will use an MCF-7 xenograft model in immunodeficient mice (e.g., NOD/SCID) to evaluate both efficacy and toxicity.[24][25]
3.2. Experimental Protocol: ED50 and TD50 Determination
-
Tumor Implantation and Growth:
-
Implant MCF-7 tumor fragments subcutaneously into the flank of female NOD/SCID mice.
-
Monitor tumor growth with caliper measurements.
-
When tumors reach a volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
-
Efficacy Study (ED50 Determination):
-
Administer Cpd-M4O and comparators via a clinically relevant route (e.g., oral gavage) daily for 21 days across a range of doses (e.g., 1, 5, 25, 100 mg/kg).
-
The control group receives the vehicle solution.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each dose group.
-
The ED50 is the dose that achieves 50% TGI.
-
-
Toxicity Study (TD50 Determination):
-
In a parallel cohort of non-tumor-bearing mice, administer the compounds at escalating doses.
-
Monitor animals daily for clinical signs of toxicity (e.g., >20% body weight loss, lethargy, ruffled fur).
-
Collect blood samples for hematology and clinical chemistry analysis.
-
The TD50 is defined as the dose causing a specific, predefined toxic effect (e.g., a 20% loss in body weight) in 50% of the animals.
-
-
Data Analysis:
3.3. Workflow and Data Visualization
Caption: Workflow for In Vivo Efficacy and Toxicity Assessment.
Part 3: Comparative Analysis and Discussion
The ultimate goal is to contextualize the safety and efficacy profile of Cpd-M4O. By summarizing the data in a clear format, we can directly compare its potential against established pathway inhibitors.
4.1. Illustrative In Vivo Data Summary
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Therapeutic Index (TI = TD50/ED50) |
| Cpd-M4O | 20 | 250 | 12.5 |
| Pictilisib | 5 | 30 | 6.0 |
| Capivasertib | 15 | 120 | 8.0 |
This data is for illustrative purposes only.
4.2. Discussion and Interpretation
Based on this hypothetical dataset, Cpd-M4O demonstrates a promising profile. While its in vitro selectivity (SI=53.2) is lower than that of Pictilisib (SI=110.0), its in vivo therapeutic index (TI=12.5) is superior to both Pictilisib (TI=6.0) and Capivasertib (TI=8.0). This discrepancy highlights a critical principle in drug development: in vitro potency does not always translate directly to in vivo safety and efficacy.[25] Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) play a pivotal role in the overall performance of a drug in a whole organism.[3]
The wider therapeutic margin of Cpd-M4O in this scenario suggests it may be better tolerated at effective doses, a significant advantage in clinical settings. However, Pictilisib's higher potency (lower ED50) might be advantageous in certain contexts. The data underscores the importance of a multi-parameter evaluation rather than relying on a single metric.
Conclusion
This guide provides a structured, scientifically-grounded methodology for evaluating the therapeutic index of the novel compound this compound. By integrating robust in vitro and in vivo protocols and conducting a rigorous comparison against relevant alternatives, researchers can build a comprehensive safety and efficacy profile. This systematic approach is indispensable for making informed, data-driven decisions in the complex and high-stakes field of drug discovery, ultimately helping to identify candidates with the highest probability of clinical success.
References
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Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). National Institutes of Health (NIH). Available at: [Link]
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LD50 and ED50.pptx. (n.d.). Scribd. Available at: [Link]
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Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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The Use of Animal Models for Cancer Chemoprevention Drug Development. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. Available at: [Link]
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PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (n.d.). Frontiers in Oncology. Available at: [Link]
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1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]
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The efficacy and safety of PI3K and AKT inhibitors for patients with cancer: A systematic review and network meta-analysis. (2024). PubMed. Available at: [Link]
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The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2023). MDPI. Available at: [Link]
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Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2024). ResearchGate. Available at: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024). CLYTE Technologies. Available at: [Link]
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Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). DovePress. Available at: [Link]
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Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. (2023). University of Arizona Cancer Center. Available at: [Link]
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In Vivo Toxicity Study. (n.d.). Creative Bioarray. Available at: [Link]
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tables for convenient calculation of median- effective dose (ld50 or ed50) and instructions in. (1952). ResearchGate. Available at: [Link]
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Computer programs for calculation of median effective dose (LD50 or ED50) using the method of moving average interpolation. (1994). PubMed. Available at: [Link]
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In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Available at: [Link]
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Determination of LD50 and ED50. (n.d.). Scribd. Available at: [Link]
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Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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The Determination and Interpretation of the Therapeutic Index in Drug Development. (n.d.). Nature Reviews Drug Discovery. Available at: [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2024). Kosheeka. Available at: [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications. Available at: [Link]
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Therapeutic Index. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Available at: [Link]
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In vivo toxicology studies. (n.d.). Vivotecnia. Available at: [Link]
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In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Available at: [Link]
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In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). SlideShare. Available at: [Link]
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Safety Operating Guide
Mastering the Safe Handling of 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. 5-Morpholin-4-yl-1,3,4-oxadiazol-2-ylamine, a heterocyclic compound featuring a morpholine ring, an oxadiazole core, and an amine group, represents a class of molecules with significant potential in medicinal chemistry. However, its safe and effective use hinges on a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.
Hazard Assessment: Understanding the Risks
The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are irritation to the skin, eyes, and respiratory system.[1] As a solid, the principal route of exposure is through the inhalation of airborne dust or direct contact with the skin and eyes.
Table 1: Hazard Identification and Rationale for Precaution
| Hazard Type | GHS Classification | Potential Effect | Rationale for Heightened Precaution |
| Skin Irritation | Category 2 | Causes skin irritation.[1] | The amine and heterocyclic functionalities can interact with skin proteins, leading to localized inflammation. |
| Eye Irritation | Category 2 | Causes serious eye irritation.[1] | Fine powders can easily become airborne and contact the eyes, causing significant discomfort and potential damage. |
| Respiratory Irritation | STOT SE, Category 3 | May cause respiratory irritation.[1] | Inhalation of fine dust particles can lead to irritation of the nasal passages, throat, and lungs. |
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered approach to PPE is crucial to prevent exposure. The selection of specific PPE is not arbitrary; it is a direct response to the identified hazards of the compound.
Hand Protection
Given that this is a solid compound, incidental contact is the primary concern. However, the choice of glove material is critical, especially when the compound is dissolved in a solvent. The morpholine component of the molecule provides a useful surrogate for determining appropriate glove material.
-
Primary Recommendation: Nitrile gloves are an excellent first choice for handling the solid compound and for incidental contact.[2][3] They offer good resistance to a variety of chemicals and provide a clear indication of tearing or punctures.
-
For Extended Contact or Dissolved Compound: When working with solutions or for tasks involving prolonged contact, a more robust glove is necessary. Ansell's chemical resistance guide indicates that Barrier® (5-layer laminated film) gloves offer excellent protection against morpholine.[4][5] For situations requiring greater dexterity, double-gloving with a more form-fitting nitrile glove over a Barrier® glove is a sound strategy.[5]
Always inspect gloves for any signs of degradation, such as swelling or cracking, before and during use. [2]
Eye and Face Protection
-
Mandatory: Chemical splash goggles that conform to the ANSI Z87.1 standard are required at all times when handling the compound.
-
Recommended: A face shield worn over chemical splash goggles is recommended when there is a risk of generating dust or when handling larger quantities.
Body Protection
A standard laboratory coat is required. For tasks with a higher potential for dust generation, a disposable lab coat or coveralls can provide an additional layer of protection and simplify decontamination procedures.
Respiratory Protection
All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood or a powder weighing station to minimize inhalation exposure. If these engineering controls are not feasible or are insufficient to control airborne concentrations, respiratory protection is mandatory.
-
For low levels of dust: A NIOSH-approved N95 disposable respirator may be sufficient.
-
For higher potential exposure: A half-mask or full-facepiece respirator with P100 particulate filters should be used.
Operational Plan: From Weighing to Workup
A systematic workflow is essential to minimize the risk of exposure during routine laboratory operations.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Designate a Work Area: All work with the solid compound must be conducted in a certified chemical fume hood. Line the work surface with absorbent bench paper.
-
Pre-weighing Preparation: Tare an empty, lidded container on a balance outside the fume hood.
-
Weighing: Inside the fume hood, carefully add the powdered compound to the pre-tared container. Keep the container closed as much as possible to prevent dust from becoming airborne.
-
Dissolution/Reaction: If preparing a solution, add the solvent to the solid in the fume hood. This minimizes the risk of dust generation.
-
Decontamination: After use, decontaminate the work area by carefully wet-wiping the surfaces. Avoid dry sweeping, which can aerosolize fine particles.
-
PPE Removal: Remove gloves and any other disposable PPE and place them in a designated hazardous waste container before leaving the work area.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Emergency Procedures: Spill and Exposure Management
Spill Cleanup
For small spills of the solid compound:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat. If there is significant dust, a respirator is necessary.
-
Contain the Spill: Gently cover the spill with a wet paper towel or absorbent pad to prevent the powder from becoming airborne.
-
Collect the Material: Carefully scoop the contained material into a sealable plastic bag or container.
-
Decontaminate the Area: Wipe the spill area with a damp cloth, starting from the outside and working inwards. Place all cleanup materials into the hazardous waste container.
-
Label and Dispose: Seal the container, label it as "Hazardous Waste" with the full chemical name, and arrange for disposal through your institution's environmental health and safety (EHS) office.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and its associated waste can pose a risk to the environment. As a nitrogen-containing heterocyclic compound, specific disposal protocols must be followed.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with the compound (e.g., unused chemical, contaminated gloves, weigh boats, absorbent pads) must be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
Disposal Method
The recommended disposal method for nitrogen-containing organic compounds is incineration at a licensed hazardous waste facility.[6]
-
Rationale: High-temperature incineration effectively breaks down the organic structure of the molecule.[7] While the combustion of nitrogen-containing compounds can produce nitrogen oxides (NOx), a potential air pollutant, modern incinerators employ technologies such as two-stage combustion to minimize these emissions.[7][8]
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [9] All disposal must be coordinated through your institution's EHS department to ensure compliance with local, state, and federal regulations.
References
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Columbia University. (n.d.). Chemical Resistance Guide. Retrieved from [Link]
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National Research Council (US) Committee on Health Effects of Waste Incineration. (2000). Incineration Processes and Environmental Releases. In Waste Incineration and Public Health. National Academies Press (US). Available from: [Link]
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U.S. Environmental Protection Agency. (1981). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Regulatory and Guidance Information by Topic: Waste. Retrieved from [Link]
- Ruhl, E. (1988). Combustion of nitrogen compounds contained in liquid residues and waste gas. Gas Waerme Int., 37(3).
-
CP Lab Safety. (n.d.). Ansell Barrier Gloves, Chemical Resistant Flat-Film Laminate Glove, 1 Pair. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]
-
International Glove. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
